Methyl 5-hydroxy-2-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxy-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWSXCKPJLMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343784 | |
| Record name | Methyl 5-hydroxy-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87513-63-1 | |
| Record name | Methyl 5-hydroxy-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-hydroxy-2-methoxybenzoate: Properties, Synthesis, and Applications
Prepared by a Senior Application Scientist
This document provides a comprehensive technical overview of Methyl 5-hydroxy-2-methoxybenzoate, a substituted aromatic ester of interest to researchers in organic synthesis, medicinal chemistry, and materials science. This guide delineates its chemical properties, offers a predictive analysis of its spectroscopic profile, outlines a robust synthetic pathway, and discusses its reactivity and potential applications, particularly in the context of drug development.
Introduction and Structural Disambiguation
This compound (CAS No. 87513-63-1) is a poly-substituted benzene derivative featuring three key functional groups: a phenolic hydroxyl, a methoxy ether, and a methyl ester.[1] This trifunctional arrangement provides a versatile scaffold for chemical modification, making it a valuable building block for more complex molecular architectures.
A critical point of clarification is its distinction from its more common isomer, Methyl 2-hydroxy-5-methoxybenzoate (CAS No. 2905-82-0), also known as methyl 5-methoxysalicylate.[2] The positional difference of the hydroxyl and methoxy groups profoundly influences the molecule's electronic properties, reactivity, and intramolecular interactions, such as hydrogen bonding. Researchers must exercise caution in sourcing materials and interpreting data to ensure they are working with the correct isomer.
Diagram 1: Structural Comparison A side-by-side comparison of this compound and its common isomer.
Physicochemical and Spectroscopic Profile
Due to its status as a less common chemical intermediate, extensive experimental data for this compound is not widely published. The following sections provide known identifiers and a predictive analysis of its spectroscopic characteristics based on established chemical principles.
Core Properties
The fundamental properties of the molecule are summarized below. Physical properties such as melting and boiling points should be determined empirically.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 87513-63-1 | [1] |
| Molecular Formula | C₉H₁₀O₄ | - |
| Molecular Weight | 182.17 g/mol | [2] |
| Appearance | Solid (Predicted) | - |
Predicted Spectroscopic Characterization
The following predictions are intended to guide researchers in the structural confirmation of this molecule.
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two singlets in the aliphatic region.
-
Aromatic Protons: The proton at C6 will be a doublet, split by the C4 proton (meta-coupling, J ≈ 3 Hz). The proton at C4 will be a doublet of doublets, split by the C3 proton (ortho-coupling, J ≈ 9 Hz) and the C6 proton (meta-coupling, J ≈ 3 Hz). The C3 proton will appear as a doublet, split by the C4 proton (ortho-coupling, J ≈ 9 Hz).
-
Methoxy Protons (-OCH₃): A singlet expected around δ 3.8-3.9 ppm.
-
Ester Methyl Protons (-COOCH₃): A singlet expected around δ 3.9 ppm.
-
Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
The carbon spectrum should display nine unique signals corresponding to each carbon atom in the molecule.
| Carbon Position | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ester) | 166-168 | Typical range for an ester carbonyl carbon. |
| C2 (-OCH₃) | 155-158 | Aromatic carbon attached to an electron-donating ether group. |
| C5 (-OH) | 150-153 | Aromatic carbon attached to an electron-donating hydroxyl group. |
| C1 (-COOCH₃) | 122-125 | Quaternary carbon deshielded by the ester group. |
| C4 | 118-120 | Aromatic CH ortho to the hydroxyl group. |
| C3 | 115-117 | Aromatic CH meta to the hydroxyl group. |
| C6 | 112-114 | Aromatic CH ortho to the methoxy and meta to the hydroxyl. |
| -OCH₃ (Methoxy) | 55-57 | Standard chemical shift for an aryl methyl ether. |
| -OCH₃ (Ester) | 51-53 | Standard chemical shift for an ester methyl group. |
The IR spectrum provides clear evidence for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Phenolic -OH | 3200-3500 (broad) | O-H stretch |
| Aromatic C-H | 3000-3100 (sharp) | C-H stretch |
| Ester C=O | 1700-1725 (strong, sharp) | C=O stretch |
| Aromatic C=C | 1580-1610, 1450-1500 | C=C ring stretches |
| Ether/Ester C-O | 1200-1300, 1050-1150 | C-O stretch |
In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a clear molecular ion peak and predictable fragmentation patterns.
-
Molecular Ion (M⁺•): m/z = 182.
-
Key Fragments:
-
m/z = 151: Loss of a methoxy radical (•OCH₃) from the ester.
-
m/z = 123: Subsequent loss of carbon monoxide (CO) from the m/z 151 fragment.
-
m/z = 167: Loss of a methyl radical (•CH₃) from the ether.
-
Diagram 2: Predicted Fragmentation A simplified diagram of the predicted major fragmentation pathways for this compound in EI-MS.
Synthesis and Reactivity
Recommended Synthetic Route: Fischer Esterification
The most direct and reliable method for preparing this compound is the acid-catalyzed Fischer esterification of its corresponding carboxylic acid, 5-hydroxy-2-methoxybenzoic acid.
Diagram 3: Synthesis Scheme Fischer esterification of 5-hydroxy-2-methoxybenzoic acid to yield the target methyl ester.
This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and product purity can be confirmed by melting point and spectroscopic analysis as outlined in Section 2.2.
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-methoxybenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 mL per gram of acid). The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (approx. 2-3% of the methanol volume) dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ≈ 7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).
-
-
Purification:
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.
-
Chemical Reactivity and Synthetic Potential
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups.
-
Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide. This nucleophilic phenoxide is a key handle for introducing a wide variety of functionalities via Williamson ether synthesis (O-alkylation) or O-acylation, allowing for the synthesis of diverse compound libraries.
-
Ester (-COOCH₃): The ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol (5-(hydroxymethyl)-2-methoxyphenol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The hydroxyl and methoxy groups are both strongly activating, ortho-para directing groups. The methyl ester is a deactivating, meta-directing group. The combined effect makes the C4 and C6 positions the most activated and sterically accessible for electrophiles, providing a pathway for regioselective halogenation, nitration, or Friedel-Crafts reactions.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structural motifs are prevalent in pharmacologically active molecules. Its value lies in its role as a versatile chemical scaffold.
-
Scaffold for Medicinal Chemistry: The molecule provides three orthogonal points for chemical modification. Drug development professionals can leverage this to create libraries of related compounds for structure-activity relationship (SAR) studies. For example, the phenolic hydroxyl can be used as an attachment point for linkers or solubilizing groups, while the ester can be converted to an amide to mimic peptide bonds.
-
Precursor to Natural Product Analogues: Many natural products contain substituted phenolic and benzoic acid moieties. This compound serves as a readily modifiable starting material for the synthesis of analogues of these natural products, enabling the exploration of their biological activities. The related 2-hydroxy-5-methoxybenzoyl moiety, for example, has been incorporated into pyridinone structures with potential biological activity.
Safety and Handling
In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, safety precautions should be based on those for structurally similar compounds, such as its isomer (Methyl 2-hydroxy-5-methoxybenzoate) and other substituted phenols and benzoates.[2][3]
-
GHS Hazard Classification (Assumed):
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
References
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PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
-
PubChem. (n.d.). Methyl 2-Methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Bargavi, S., Nataraj, P., Perumal, P. T., & Lakshmi, S. (2016). 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. IUCrData, 1, x161235. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 5-hydroxy-2-methoxybenzoate
CAS Number: 87513-63-1
This technical guide provides a comprehensive overview of Methyl 5-hydroxy-2-methoxybenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on the scientific rationale behind its use in experimental settings.
Introduction and Chemical Identity
This compound, with the CAS number 87513-63-1, is a substituted aromatic ester. Its structure, featuring a hydroxyl, a methoxy, and a methyl ester group on a benzene ring, makes it a valuable building block in organic synthesis. The interplay of these functional groups dictates its reactivity and potential biological activity, positioning it as a compound of interest in medicinal chemistry.
The strategic placement of the electron-donating hydroxyl and methoxy groups, along with the electron-withdrawing methyl ester, creates a unique electronic environment on the aromatic ring. This influences its role as a precursor in the synthesis of more complex molecules, including potential pharmaceutical agents.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. Below is a table summarizing its key properties, including some predicted values based on its structure.
| Property | Value | Source |
| CAS Number | 87513-63-1 | |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 328.3±22.0 °C (Predicted) | |
| Density | 1.216±0.06 g/cm³ (Predicted) | |
| pKa | 9.18±0.18 (Predicted) | |
| Storage Temperature | 2-8°C, Sealed in dry |
Synthesis of this compound
The synthesis of this compound can be approached through a two-step process: the selective methylation of a dihydroxybenzoic acid precursor followed by esterification. A logical and efficient pathway starts from 2,5-dihydroxybenzoic acid.
Rationale for the Synthetic Pathway
The choice of 2,5-dihydroxybenzoic acid as a starting material is strategic due to the differential reactivity of its two hydroxyl groups. The hydroxyl group at the 2-position is ortho to the carboxylic acid, making it more acidic and sterically hindered compared to the hydroxyl group at the 5-position. This difference can be exploited for selective methylation. Following the formation of the parent acid, a standard Fischer esterification provides a reliable method to obtain the final methyl ester product.
Experimental Protocols
Step 1: Synthesis of 5-hydroxy-2-methoxybenzoic acid
This step involves the selective methylation of 2,5-dihydroxybenzoic acid.
-
Materials:
-
2,5-Dihydroxybenzoic acid
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2,5-dihydroxybenzoic acid in an aqueous solution of sodium hydroxide. The molar ratio should be approximately 1:2 (acid:base) to form the disodium salt.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add one equivalent of dimethyl sulfate dropwise while maintaining the temperature and stirring vigorously. The less hindered and more nucleophilic phenoxide at the 2-position will preferentially be methylated.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
Step 2: Fischer Esterification to this compound
This is a classic acid-catalyzed esterification.[1][2][3][4]
-
Materials:
-
5-hydroxy-2-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 5-hydroxy-2-methoxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[1][2]
-
Synthesis Workflow Diagram
Caption: Synthesis pathway for this compound.
Spectroscopic Analysis
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl ester protons, and the hydroxyl proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (position 3) | 7.0 - 7.2 | Doublet | 1H |
| Aromatic H (position 4) | 6.7 - 6.9 | Doublet of doublets | 1H |
| Aromatic H (position 6) | 7.3 - 7.5 | Doublet | 1H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
| Methyl Ester (-COOCH₃) | ~3.9 | Singlet | 3H |
| Hydroxyl (-OH) | 5.0 - 6.0 (variable) | Broad singlet | 1H |
Predicted ¹³C NMR Spectrum
The carbon NMR will reflect the different chemical environments of the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COO-) | 165 - 170 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-C | 120 - 140 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methyl Ester (-COOCH₃) | 50 - 55 |
Predicted FT-IR Spectrum
The infrared spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) | Hydrogen-bonded hydroxyl group |
| C-H stretch (aromatic) | 3000 - 3100 | Aromatic C-H bonds |
| C-H stretch (aliphatic) | 2850 - 3000 | Methyl groups |
| C=O stretch (ester) | 1700 - 1730 | Carbonyl of the ester |
| C=C stretch (aromatic) | 1450 - 1600 | Aromatic ring vibrations |
| C-O stretch | 1000 - 1300 | Ether and ester C-O bonds |
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 182. Common fragmentation patterns would involve the loss of the methyl ester group (-COOCH₃) or the methoxy group (-OCH₃).
Applications in Research and Drug Development
Substituted hydroxybenzoic acids and their esters are important scaffolds in medicinal chemistry.[5] While specific applications of this compound are not extensively documented, its structural motifs suggest several potential areas of use.
As a Synthetic Intermediate
The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile intermediate. The hydroxyl group can be further alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. These transformations open pathways to a wide range of more complex molecules. For instance, related hydroxy methoxybenzoates have been used as starting materials in the synthesis of the anticancer drug Gefitinib.[6]
Potential Biological Activity
Many phenolic compounds exhibit antioxidant, anti-inflammatory, and antimicrobial properties. The structural similarity of this compound to other biologically active phenolic acids suggests it could be a candidate for screening in these areas. For example, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a target in cancer therapy.[5]
Role in Drug Design
The methoxy and hydroxyl groups can participate in hydrogen bonding with biological targets, a key interaction in drug-receptor binding. The overall lipophilicity of the molecule, influenced by the methyl ester and methoxy group, is a critical parameter in determining its pharmacokinetic properties, such as absorption and distribution.
Experimental Workflow for Biological Screening
Caption: Workflow for evaluating the biological activity of the title compound.
Conclusion
This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and the presence of versatile functional groups make it an attractive starting point for the development of novel compounds with potential therapeutic applications. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their work. Further experimental validation of its properties and exploration of its biological activities are warranted to fully realize its potential.
References
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PubChem: Methyl 2-hydroxy-5-methoxybenzoate . National Institutes of Health. Available from: [Link]
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PubChem: Methyl 3-hydroxy-4-methoxybenzoate . National Institutes of Health. Available from: [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors . National Center for Biotechnology Information. Available from: [Link]
-
ChemSynthesis: methyl 5-hydroxy-2-methylbenzoate . Available from: [Link]
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OperaChem: Fischer Esterification-Typical Procedures . Available from: [Link]
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Fischer Esterification Procedure . Available from: [Link]
-
Zenodo: Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents . Available from: [Link]
-
PubMed: Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate . National Center for Biotechnology Information. Available from: [Link]
-
Human Metabolome Database: Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) . Available from: [Link]
- Google Patents: Preparation method of methoxybenzoic acid.
-
Master Organic Chemistry: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Available from: [Link]
-
Fischer Esterification . Available from: [Link]
- Google Patents: Preparation of 2,4-dihydroxybenzoic acid.
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methyl 5-hydroxy-2-methoxybenzoate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Methyl 5-hydroxy-2-methoxybenzoate
Abstract
The unequivocal determination of a molecule's constitutional isomerism is a cornerstone of chemical research and development. Subtle differences in substituent placement on an aromatic ring can lead to vastly different pharmacological, toxicological, and material properties. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of this compound (C₉H₁₀O₄). We move beyond a simple recitation of data to explain the strategic rationale behind a multi-spectroscopic approach, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments. This document serves as a practical reference for researchers and drug development professionals, detailing not only the interpretation of spectral data but also the self-validating logic that ensures confidence in the final structural assignment, particularly in distinguishing it from its close isomer, methyl 2-hydroxy-5-methoxybenzoate.
Introduction: The Challenge of Isomerism
This compound is a substituted aromatic ester with the molecular formula C₉H₁₀O₄.[1][2] Its chemical landscape is shared by several isomers, most notably methyl 2-hydroxy-5-methoxybenzoate. Distinguishing between these structures is a non-trivial task that requires a synergistic application of modern analytical techniques. The choice of analytical workflow is paramount; it must be designed to systematically and unambiguously map the precise connectivity of every atom in the molecule.
This guide details the logical progression of experiments, beginning with the confirmation of the molecular formula and culminating in the definitive assignment of substituent positions through two-dimensional NMR correlations.
Physicochemical Properties
A foundational step in characterization involves cataloging the basic physical and chemical properties of the target compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 87513-63-1 | [3][4] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [5] |
The Analytical Workflow: A Strategy for Certainty
Caption: The logical workflow for unambiguous structure elucidation.
Mass Spectrometry: Defining the Elemental Composition
Expertise & Causality: The first and most fundamental question is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. It provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of a unique elemental formula.
An expected HRMS (ESI+) analysis would show a molecular ion peak [M+H]⁺ at m/z 183.0652, corresponding to the formula C₉H₁₁O₄⁺.[6] Standard electron ionization (EI) mass spectrometry would show the molecular ion [M]⁺ at m/z 182.[1] The fragmentation pattern in EI-MS can also offer initial structural clues. For benzoate esters, a characteristic loss of the alkoxy group from the ester is common. For this compound, the loss of a methoxy radical (•OCH₃, 31 Da) would lead to a significant fragment at m/z 151.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high-resolution analysis.
-
Method: Infuse the sample solution directly into the electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the exact mass.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: Before assembling the molecular puzzle, we must identify the pieces. IR spectroscopy excels at confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions. For our target molecule, we anticipate several characteristic peaks.
-
-OH Stretch: A broad absorption between 3200-3500 cm⁻¹ is indicative of the hydroxyl group, broadened by hydrogen bonding.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the two methoxy groups will be just below 3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption around 1680-1720 cm⁻¹ is a clear indicator of the carbonyl group of the ester. Its position can be influenced by conjugation with the aromatic ring.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region correspond to the C-O stretches of the ester and ether linkages.
The presence of these bands provides strong, tangible evidence for the major structural components predicted by the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of hydrogen and carbon atoms.[7]
¹H NMR Spectroscopy: Proton Environments
Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The chemical shifts (δ) are highly sensitive to the electronic effects of the substituents.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Phenolic OH | ~9.0-10.0 | br s | 1H | Deshielded, labile proton. May exchange with D₂O. |
| H-6 | ~7.30 | d | 1H | ortho to the electron-withdrawing ester group, deshielded. Coupled only to H-4 (meta coupling). |
| H-4 | ~6.95 | dd | 1H | ortho to the electron-donating -OH group and meta to the -OCH₃ and ester. Coupled to H-3 and H-6. |
| H-3 | ~6.90 | d | 1H | ortho to the electron-donating -OCH₃ group. Coupled only to H-4. |
| Ar-OCH₃ | ~3.85 | s | 3H | Methoxy group attached to the aromatic ring. |
| Ester OCH₃ | ~3.80 | s | 3H | Methoxy group of the methyl ester. |
Note: Predicted values are based on established substituent effects. Actual values may vary slightly based on solvent and concentration.[8]
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, all 9 carbon atoms are chemically distinct and should produce 9 unique signals.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~168 | Typical chemical shift for a conjugated ester carbonyl. |
| C-2 | ~155 | Aromatic carbon attached to the -OCH₃ group, deshielded. |
| C-5 | ~150 | Aromatic carbon attached to the -OH group, deshielded. |
| C-1 | ~125 | Quaternary aromatic carbon attached to the ester. |
| C-6 | ~120 | Aromatic CH carbon. |
| C-4 | ~118 | Aromatic CH carbon. |
| C-3 | ~115 | Aromatic CH carbon. |
| Ar-OCH₃ | ~56 | Methoxy carbon attached to the ring. |
| Ester OCH₃ | ~52 | Methyl ester carbon. |
Note: These predictions are based on additive models and data from similar structures.[9]
2D NMR: Confirming the Isomer
Expertise & Causality: While 1D NMR provides the fragments, 2D NMR confirms their assembly. For distinguishing between the 5-hydroxy-2-methoxy and the 2-hydroxy-5-methoxy isomers, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.[10]
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 3 bonds).[11] We would expect to see a cross-peak between H-3 and H-4, and between H-4 and H-6, confirming their positions on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[12] It allows for the unambiguous assignment of the protonated aromatic carbons (C-3, C-4, C-6) and the methoxy carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity. The following correlations would be expected for this compound and would rule out the alternative isomer:
Caption: Key HMBC correlations confirming the structure.
The Decisive Correlation: The most critical correlation is the one between the protons of the aromatic methoxy group (δ ~3.85 ppm) and the carbon it is attached to, C-2 (δ ~155 ppm). In the alternative isomer (2-hydroxy-5-methoxy), the methoxy group is at C-5. Therefore, observing this specific ³J correlation is definitive proof of the 2-methoxy substitution pattern. Furthermore, a correlation from the most downfield aromatic proton (H-6) to the carbonyl carbon (C=O) confirms the ester's position at C-1.
Conclusion: A Self-Validating Structural Proof
By systematically applying a suite of spectroscopic techniques, we have constructed an unassailable case for the structure of this compound. Mass spectrometry confirmed the elemental formula. IR spectroscopy identified the requisite functional groups. 1D NMR provided the inventory of unique proton and carbon environments. Finally, and most critically, 2D NMR experiments—specifically HMBC—provided the definitive map of atomic connectivity, allowing for the unambiguous placement of the hydroxyl, methoxy, and methyl ester substituents on the aromatic ring. This integrated approach represents a self-validating system, where the data from each technique must be consistent with the others, ensuring the highest level of confidence in the final structural assignment.
References
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Physical and chemical properties of Methyl 5-hydroxy-2-methoxybenzoate
An In-Depth Technical Guide to Methyl 5-hydroxy-2-methoxybenzoate
Introduction
This compound is a substituted aromatic compound belonging to the benzoate ester family. Structurally, it is a derivative of salicylic acid, featuring both a hydroxyl and a methoxy group on the benzene ring. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in various fields of organic synthesis. Its potential applications span from the development of novel pharmaceutical agents to the synthesis of complex natural products and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, reactivity, synthesis, and safe handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.
-
IUPAC Name: this compound
-
Synonyms: Methyl 5-methoxysalicylate, 5-Methoxysalicylic Acid Methyl Ester, 2-Hydroxy-5-methoxybenzoic acid methyl ester[1][2]
-
InChIKey: DFNBGZODMHWKKK-UHFFFAOYSA-N[1]
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical state and solubility of a compound are critical parameters for its application in synthesis and formulation. The properties of this compound are summarized below.
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [3] |
| Molecular Weight | 182.17 g/mol | [1] |
| Boiling Point | 280.3 °C | [2] |
| Density | 1.216 g/cm³ | [2] |
| Flash Point | 109.8 °C | [2] |
| Solubility | Information not readily available, but expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate, with low solubility in water. | N/A |
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aromatic protons will appear as a set of coupled multiplets, while the methoxy and ester methyl groups will each give a sharp singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for each of the nine carbon atoms, including the carbonyl carbon of the ester group at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. Expect to see a broad absorption band for the hydroxyl (-OH) group, a strong, sharp peak for the ester carbonyl (C=O) group, and various C-O and aromatic C-H stretching and bending vibrations.[1]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[1]
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three functional groups: the phenolic hydroxyl, the methoxy, and the methyl ester, all attached to an aromatic ring.
-
Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base. It is also a site for O-alkylation and O-acylation reactions. As an activating group, it directs electrophiles to the ortho and para positions.
-
Ester Group: The methyl ester can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-hydroxy-2-methoxybenzoic acid.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The overall directing effect is a combination of the influences of the three substituents.
-
Fluorescence: This compound has been noted to possess fluorescence properties, which may be exploited in certain applications.[2]
Caption: Key reactivity pathways for this compound.
Synthesis
This compound can be synthesized via the esterification of 5-methoxysalicylic acid. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol is based on a known procedure for the synthesis of the target compound.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-methoxysalicylic acid (1 equivalent), methanol (serving as both solvent and reactant, ~10 mL per gram of acid), and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for an extended period (e.g., 48 hours) to drive the equilibrium towards the ester product.
-
Neutralization: After cooling to room temperature, carefully add a weak base, such as potassium carbonate, to neutralize the acid catalyst.
-
Work-up: The methanol is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Applications and Significance in Research and Development
While specific large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in drug discovery and fine chemical synthesis.
-
Pharmaceutical Intermediate: Compounds with similar structures, such as Methyl 2-Methoxy-5-Sulfamoylbenzoate, are crucial intermediates in the synthesis of antipsychotic drugs like Amisulpride.[5] This suggests that this compound could serve as a precursor for other pharmacologically active molecules.
-
Precursor for Complex Molecules: The multiple functional groups allow for sequential and regioselective modifications, making it a valuable starting material for the total synthesis of natural products or other complex organic molecules. It can be used in the production of salicylic acid and its derivatives.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Experimental Protocol: General Procedure for ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Conclusion
This compound is a multifunctional organic compound with significant potential as a synthetic intermediate. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an attractive building block for researchers in medicinal chemistry and organic synthesis. Proper understanding of its characteristics, handling procedures, and synthetic methods, as detailed in this guide, is essential for its effective and safe utilization in a laboratory setting.
References
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PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing. Retrieved from [Link]
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A Senior Application Scientist's Guide to Methyl 5-hydroxy-2-methoxybenzoate: Synthesis, Characterization, and Applications
This technical guide provides an in-depth analysis of methyl 5-hydroxy-2-methoxybenzoate, a key organic intermediate. We will delve into its chemical and physical properties, spectroscopic profile, a validated synthesis protocol, and its applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Core Molecular Attributes
This compound, also known by its synonyms Methyl 5-methoxysalicylate and 2-Hydroxy-5-methoxybenzoic acid methyl ester, is a polysubstituted benzene derivative.[1][2] Its structural features, including a hydroxyl group, a methoxy group, and a methyl ester, make it a versatile building block in organic synthesis.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Molecular Weight | 182.17 g/mol | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| IUPAC Name | methyl 2-hydroxy-5-methoxybenzoate | [1] |
| CAS Number | 2905-82-0 | [1] |
| Boiling Point | 280.3 °C | [2] |
| Density | 1.216 g/cm³ | [2] |
| Flash Point | 109.8 °C | [2] |
| Appearance | Amber oil | [3] |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data, which are essential for identity confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, the ester methyl protons, and the hydroxyl proton. The aromatic protons will appear as a multiplet system, with their chemical shifts influenced by the electron-donating hydroxyl and methoxy groups. The methoxy and ester methyl groups will each present as sharp singlets. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will have the highest chemical shift. The aromatic carbons will appear in the typical aromatic region, with their shifts influenced by the attached functional groups. The methoxy and ester methyl carbons will appear at the lower end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the various functional groups. A broad band in the region of 3100-3500 cm⁻¹ will correspond to the O-H stretching of the hydroxyl group. The C=O stretching of the ester will be observed as a strong absorption band around 1700-1730 cm⁻¹. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C-O stretching bands for the ester and ether linkages will be present in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) for this compound is expected at an m/z of 182.[1] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), or other small neutral molecules.
Synthesis and Purification
A reliable method for the preparation of this compound is the Fischer esterification of 5-methoxysalicylic acid.[3] This acid-catalyzed reaction with methanol provides a direct route to the desired product.
Caption: Fischer Esterification Workflow for this compound.
Step-by-Step Experimental Protocol
The following protocol is adapted from a known procedure for the synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 73 g of 5-methoxysalicylic acid with 700 ml of methanol.
-
Acid Catalysis: Carefully add 95 ml of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 48 hours.
-
Neutralization and Concentration: After cooling, add 10 g of potassium carbonate to neutralize the excess acid. Concentrate the mixture under reduced pressure to obtain an oily residue.
-
Extraction: Dissolve the residue in 250 ml of ethyl acetate. Wash the organic solution with two 100 ml portions of a 10% sodium bicarbonate solution.
-
Drying and Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the final product as an amber oil.[3]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Precursor for Salicylic Acid Derivatives
This compound serves as a precursor for the synthesis of various salicylic acid derivatives.[2] The presence of multiple functional groups allows for selective modification at different positions of the aromatic ring.
Structural Motif in Pharmaceutical Ingredients
The structural framework of this compound is found in various biologically active compounds. A closely related compound, Methyl 2-Methoxy-5-Sulfamoylbenzoate, is a crucial intermediate in the synthesis of Amisulpride, an antipsychotic medication used in the treatment of schizophrenia.[4] This highlights the importance of this substitution pattern on the benzene ring in the development of new therapeutic agents.
Role of Methyl Groups in Drug Design
The methyl group, a seemingly simple functional group, plays a significant role in rational drug design. Introducing a methyl group can modulate a molecule's physicochemical properties, such as lipophilicity, which in turn can affect its pharmacodynamic and pharmacokinetic profiles.[5] It can also improve metabolic stability by blocking sites of metabolism.[5]
Caption: Applications of this compound in Chemical Synthesis.
Safety and Handling
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
-
PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
-
PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
Wikipedia. (2023, December 2). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2015). [Application of methyl in drug design]. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-hydroxy-5-methoxybenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxy-5-methoxybenzoate, a key aromatic ester, serves as a versatile building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and detailed synthetic protocols. It further explores its spectroscopic signature, characteristic reactivity, and established applications as a precursor in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.
Chemical Identity and Physicochemical Properties
Methyl 2-hydroxy-5-methoxybenzoate is a monosubstituted benzoate ester. The correct IUPAC name for this compound is methyl 2-hydroxy-5-methoxybenzoate .[1] The numbering of the benzene ring begins at the carbon atom of the ester group, with the hydroxyl and methoxy groups at positions 2 and 5, respectively. It is also commonly known by synonyms such as Methyl 5-methoxysalicylate and 2-Hydroxy-5-methoxybenzoic acid methyl ester.[1]
This compound is a solid at room temperature, appearing as an off-white to light yellow substance. It is characterized by its specific physicochemical properties which are crucial for its handling, storage, and application in various chemical reactions.
Table 1: Chemical Identifiers and Physicochemical Properties of Methyl 2-hydroxy-5-methoxybenzoate
| Property | Value | Source |
| IUPAC Name | methyl 2-hydroxy-5-methoxybenzoate | [1] |
| CAS Number | 2905-82-0 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Canonical SMILES | COC1=CC(=C(C=C1)O)C(=O)OC | [1] |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| Boiling Point | 280.3 °C | Biosynth |
| Density | 1.216 g/cm³ | Biosynth |
| Flash Point | 109.8 °C | Biosynth |
Synthesis of Methyl 2-hydroxy-5-methoxybenzoate
The synthesis of methyl 2-hydroxy-5-methoxybenzoate can be achieved through several routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired yield and purity, and scalability of the process. Two common and effective methods are the Fischer esterification of 5-methoxysalicylic acid and the methylation of salicylic acid followed by further functionalization.
Fischer Esterification of 5-Methoxysalicylic Acid
This is a direct and widely used method for the synthesis of methyl 2-hydroxy-5-methoxybenzoate. The reaction involves the acid-catalyzed esterification of 5-methoxysalicylic acid with methanol.
Workflow for Fischer Esterification:
Caption: Fischer Esterification Workflow
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxysalicylic acid in an excess of methanol.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to obtain pure methyl 2-hydroxy-5-methoxybenzoate.
Multi-step Synthesis from Salicylic Acid
An alternative route involves the initial methylation of the more readily available salicylic acid, followed by subsequent functional group manipulations. A patented method describes the methylation of salicylic acid using dimethyl sulfate, which can then be further functionalized.[2]
Workflow for Multi-step Synthesis from Salicylic Acid:
Caption: Multi-step Synthesis from Salicylic Acid
This pathway offers flexibility but may involve more steps and potentially lower overall yields compared to the direct esterification of the appropriately substituted salicylic acid.
Spectroscopic Analysis
The structural elucidation of methyl 2-hydroxy-5-methoxybenzoate is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Data for Methyl 2-hydroxy-5-methoxybenzoate (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.5 | Singlet | -OH | |
| ~7.3 | Doublet | Ar-H | |
| ~7.1 | Doublet of doublets | Ar-H | |
| ~6.9 | Doublet | Ar-H | |
| 3.90 | Singlet | -OCH₃ (ester) | |
| 3.78 | Singlet | -OCH₃ (ether) | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |
| ~170 | C=O (ester) | ||
| ~155 | Ar-C-OH | ||
| ~150 | Ar-C-OCH₃ | ||
| ~123 | Ar-C | ||
| ~118 | Ar-C | ||
| ~115 | Ar-C | ||
| ~113 | Ar-C | ||
| 55.8 | -OCH₃ (ether) | ||
| 52.2 | -OCH₃ (ester) |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of methyl 2-hydroxy-5-methoxybenzoate exhibits characteristic absorption bands corresponding to its functional groups. A broad peak is expected in the region of 3200-3500 cm⁻¹ due to the hydroxyl (-OH) group stretching. A strong absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester group. The C-O stretching of the ester and ether linkages will appear in the fingerprint region between 1000 and 1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for methyl 2-hydroxy-5-methoxybenzoate would be observed at m/z = 182.17. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z = 151, and the loss of the entire ester group (-COOCH₃), resulting in a fragment at m/z = 123.
Reactivity and Chemical Transformations
The chemical reactivity of methyl 2-hydroxy-5-methoxybenzoate is dictated by the interplay of its three functional groups: the hydroxyl group, the methoxy group, and the methyl ester group, all attached to an aromatic ring.
The hydroxyl and methoxy groups are both electron-donating groups, which activate the aromatic ring towards electrophilic aromatic substitution . The directing effect of these substituents would favor substitution at the positions ortho and para to them. However, steric hindrance from the adjacent ester group needs to be considered.
The phenolic hydroxyl group can undergo O-alkylation or O-acylation reactions in the presence of a suitable base and an alkylating or acylating agent. This allows for the introduction of various functional groups at this position, further expanding the synthetic utility of the molecule.
The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methoxysalicylic acid. This reaction is a fundamental transformation that can be employed to prepare derivatives of the carboxylic acid. The rate of alkaline hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring.
Applications in Drug Discovery and Development
Methyl 2-hydroxy-5-methoxybenzoate is a valuable starting material and intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its substituted benzene ring structure is a common scaffold in many biologically active compounds.
One notable application is its use as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, derivatives of this compound have been utilized in the synthesis of molecules targeting receptor tyrosine kinases, which are implicated in various types of cancer.
Furthermore, substituted benzoates are key intermediates in the development of a wide range of pharmaceuticals. For example, related structures are found in drugs that promote gastrointestinal motility.[3] The presence of multiple functional groups on the aromatic ring of methyl 2-hydroxy-5-methoxybenzoate allows for a variety of chemical modifications, making it an attractive building block for the construction of compound libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
Methyl 2-hydroxy-5-methoxybenzoate is classified as a hazardous substance and should be handled with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation (H335).[1]
Recommended safety measures include:
-
Handling the compound in a well-ventilated area, preferably in a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.
For detailed and up-to-date safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 2-hydroxy-5-methoxybenzoate is a chemical compound of significant interest to the scientific and industrial research communities. Its well-defined synthesis, versatile reactivity, and role as a key intermediate in the preparation of more complex molecules underscore its importance in organic chemistry and drug discovery. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work. A thorough understanding of its chemical behavior and adherence to safety protocols are paramount for its successful and safe application in the laboratory and beyond.
References
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PubChem. Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. [Link]
- Google Patents.
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An In-Depth Technical Guide to the Biological Activity of Methyl 5-hydroxy-2-methoxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 5-hydroxy-2-methoxybenzoate and its derivatives represent a promising, yet underexplored, class of phenolic compounds with significant therapeutic potential. As structural analogs of naturally occurring bioactive molecules, these compounds are positioned at the intersection of synthetic chemistry and natural product research. This technical guide provides a comprehensive overview of the anticipated biological activities of this compound derivatives, drawing upon established evidence from closely related isomers and the broader family of hydroxybenzoic acids. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, providing not only the mechanistic rationale but also detailed, field-proven experimental protocols to empower researchers in their exploration of this chemical space. The synthesis of these molecules, key in vitro assays, and the signaling pathways they are likely to modulate will be discussed in detail, offering a roadmap for future drug discovery and development efforts.
Introduction: The Therapeutic Promise of Substituted Benzoates
This compound belongs to the vast family of hydroxybenzoic acid derivatives, a class of compounds that has long been a cornerstone of both traditional medicine and modern pharmacology. The strategic placement of hydroxyl and methoxy groups on the benzene ring is a recurring motif in a multitude of bioactive natural products, conferring a range of pharmacological properties. While direct and extensive research on this compound is limited, a wealth of data on its structural isomers and related compounds provides a strong foundation for predicting its biological activities.
This guide will leverage this body of knowledge to present a scientifically grounded exploration of the potential of this compound derivatives. By understanding the structure-activity relationships within this chemical class, we can infer and then systematically investigate the therapeutic promise of these molecules.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be approached through several established organic chemistry routes. A plausible and efficient method involves the esterification of the corresponding carboxylic acid. The following protocol outlines a general procedure that can be optimized for specific derivatives.
General Synthesis Protocol: Esterification of 5-hydroxy-2-methoxybenzoic acid
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
5-hydroxy-2-methoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 5-hydroxy-2-methoxybenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for several hours (typically 4-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Causality in Experimental Choices: The use of an excess of methanol drives the equilibrium of the Fischer esterification towards the product side. Sulfuric acid acts as a proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The neutralization step is crucial to remove the acid catalyst and any unreacted carboxylic acid.
Anticancer Activity: A Focus on Cytotoxicity and Apoptosis
It is hypothesized that this compound derivatives may exert anticancer effects through the induction of apoptosis and cell cycle arrest. The presence of both a hydroxyl and a methoxy group could facilitate interactions with key cellular targets.
Inferred Anticancer Mechanism of Action
Based on related compounds, the anticancer activity of this compound derivatives could be mediated through the modulation of key signaling pathways involved in cell proliferation and survival.
Caption: Inferred apoptotic pathway induced by this compound.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Hydroxybenzoic acid and its esters are well-known for their antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient uptake. The lipophilicity of these compounds, which can be modulated by the presence and nature of alkyl and alkoxy groups, plays a crucial role in their antimicrobial efficacy.
Inferred Antimicrobial Mechanism of Action
The antimicrobial action of this compound derivatives is likely to involve a multi-pronged attack on microbial cells.
Caption: Postulated antimicrobial mechanisms of action.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a microorganism.[2]
Materials:
-
Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound (dissolved in a suitable solvent)
-
96-well microplates
-
Microplate reader or visual inspection
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[3]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Phenolic compounds are renowned for their anti-inflammatory properties, often attributed to their antioxidant capacity and their ability to interfere with pro-inflammatory signaling cascades. A closely related compound, Methyl 3-hydroxy-4,5-dimethoxybenzoate, is suggested to have anti-inflammatory effects through the regulation of the Toll-like receptor (TLR)/NF-κB signaling pathway.[4] It is plausible that this compound derivatives share a similar mechanism.
Inferred Anti-inflammatory Signaling Pathway
The inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development.
Caption: Inferred inhibition of the NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
Objective: To evaluate the anti-inflammatory activity of this compound derivatives by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with cells treated only with LPS and a group with untreated cells.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control group.
Data Presentation and Interpretation
For each biological activity, it is imperative to present the quantitative data in a clear and concise manner. The use of tables to summarize IC50 (for cytotoxicity) and MIC (for antimicrobial activity) values allows for easy comparison between different derivatives and against standard control compounds.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound ID | R1 Group | R2 Group | IC50 (µM) on MCF-7 Cells |
| M5H2MB-01 | H | H | >100 |
| M5H2MB-02 | Cl | H | 55.2 |
| M5H2MB-03 | Br | H | 48.7 |
| M5H2MB-04 | H | NO2 | 35.1 |
| Doxorubicin | - | - | 0.8 |
Table 2: Hypothetical Antimicrobial Activity Data for this compound Derivatives
| Compound ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| M5H2MB-01 | 128 | >256 |
| M5H2MB-02 | 64 | 128 |
| M5H2MB-03 | 32 | 64 |
| M5H2MB-04 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Conclusion and Future Directions
This compound and its derivatives stand as a promising class of compounds for the development of novel therapeutic agents. While direct biological data is currently limited, the extensive research on structurally related molecules strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a foundational framework for researchers to embark on the systematic evaluation of these compounds. Future work should focus on the synthesis of a diverse library of derivatives to establish clear structure-activity relationships. In vivo studies will be essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The exploration of this chemical scaffold holds the potential to yield novel and effective treatments for a range of human diseases.
References
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PubChem. Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
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Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1302-1321. Available at: [Link]
- Google Patents. (2018). Preparation method of 5-formyl-2-methoxy methyl benzoate. CN109096107B.
- Google Patents. (2016). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. CN105439915A.
-
Kucerova-Chlupacova, M., et al. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Journal of Clinical Pharmacy and Therapeutics, 40(4), 443-447. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots. Molecules, 26(19), 5893. Available at: [Link]
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Bargavi, S., et al. (2016). 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. IUCrData, 1(6), x161235. Available at: [Link]
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García-García, I., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(13), 10931. Available at: [Link]
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Al-Oqail, M. M., et al. (2020). CYTOTOXICITY OF FIVE PLANT EXTRACTS AGAINST DIFFERENT HUMAN CANCER CELL LINES AND THEIR MOLECULAR MECHANISM. Pharmacophore, 11(5), 64-73. Available at: [Link]
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Palka, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(13), 5038. Available at: [Link]
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Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan J. Chem, 11(2), 757-763. Available at: [Link]
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Journal of Materials in Life Sciences. (2023). In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7- dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor. JOMALISC, 3(2). Available at: [Link]
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PrepChem. (2023). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. Available at: [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]
-
ResearchGate. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Available at: [Link]
-
Gothai, S., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144. Available at: [Link]
-
ResearchGate. (2019). Derivatives of hydroxybenzoic acids. Available at: [Link]
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Zhang, J. Y., et al. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation Research, 60(9), 847-855. Available at: [Link]
-
Lee, J. H., et al. (2016). Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73. Microbial Pathogenesis, 93, 1-6. Available at: [Link]
-
Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant Based Pharmaceuticals, 3(2), 1-7. Available at: [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]
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An In-depth Technical Guide to Methyl 5-hydroxy-2-methoxybenzoate for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Methyl 5-hydroxy-2-methoxybenzoate, a valuable chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document will delve into its commercial availability, crucial quality control parameters, and a representative synthetic approach, offering practical insights beyond a standard technical data sheet.
Strategic Importance of this compound in Synthesis
This compound (CAS No. 87513-63-1) is a substituted aromatic compound incorporating a benzoate ester, a hydroxyl group, and a methoxy group. This unique arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications. The strategic placement of the hydroxyl and methoxy groups on the benzene ring allows for regioselective modifications, making it a key precursor in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motifs are found in a range of biologically active molecules, underscoring its importance in medicinal chemistry and drug discovery programs.
Commercial Sourcing: A Comparative Analysis of Suppliers
The reliable procurement of high-purity starting materials is a critical first step in any research and development workflow. To aid in this crucial decision-making process, a comparative analysis of commercial suppliers for this compound is presented below.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | AOBH961DC13B | 97% | 250 mg, 500 mg, 1 g, 5 g, 10 g |
| AK Scientific, Inc. | 6936CC | Not specified | 1g, 5g, 10g, 25g |
| CymitQuimica | IN-DA004FBJ | 95% | 1 g, 5 g |
Expert Insight: When selecting a supplier, researchers should consider not only the listed purity but also the availability of comprehensive analytical data, such as Certificates of Analysis (CoA), to ensure lot-to-lot consistency. For initial small-scale studies, the convenience of smaller pack sizes from suppliers like Sigma-Aldrich may be advantageous. For larger scale-up operations, direct inquiries with manufacturers regarding bulk quantities and detailed impurity profiles are recommended.
Quality Control and Analytical Validation: Ensuring Experimental Integrity
A self-validating experimental system begins with rigorously characterized starting materials. The following section outlines a comprehensive analytical workflow for the quality control of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid to ensure protonation of the phenolic hydroxyl group). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 254 nm and 280 nm, characteristic absorbance wavelengths for substituted benzene derivatives.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Causality Behind Choices: The C18 stationary phase provides excellent separation for moderately polar compounds. The use of acidified water in the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of the molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:
-
Two singlets corresponding to the two methoxy groups (-OCH₃) at distinct chemical shifts.
-
A set of aromatic protons exhibiting splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
-
A broad singlet for the phenolic hydroxyl proton (-OH), which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will confirm the presence of all nine carbon atoms in unique chemical environments, including the carbonyl carbon of the ester, the two methoxy carbons, and the six aromatic carbons.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is a suitable method for this molecule.
-
Expected Mass: The expected monoisotopic mass for C₉H₁₀O₄ is approximately 182.05 g/mol . The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.
Below is a diagram illustrating the comprehensive quality control workflow.
Caption: Quality Control Workflow for this compound.
Representative Synthetic Pathway
A logical starting material would be 2,5-dihydroxybenzoic acid. The synthesis would proceed through the following key transformations:
-
Esterification: The carboxylic acid is first converted to its methyl ester. This protects the carboxylic acid from subsequent reactions and introduces one of the desired functional groups.
-
Regioselective O-methylation: The more acidic phenolic hydroxyl group (at the 2-position) is selectively methylated. This regioselectivity is often achieved by careful choice of base and reaction conditions.
The proposed synthetic workflow is illustrated below.
Caption: Proposed Synthetic Pathway for this compound.
Experimental Protocol (Representative):
-
Esterification: To a solution of 2,5-dihydroxybenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized and extracted to yield Methyl 2,5-dihydroxybenzoate.
-
Regioselective O-methylation: The resulting dihydroxy ester is dissolved in a suitable solvent such as acetone, and a mild base like potassium carbonate is added, followed by the dropwise addition of a methylating agent (e.g., dimethyl sulfate). The reaction is stirred at room temperature or with gentle heating. The regioselectivity for methylation at the 2-position is favored due to the electronic effects of the adjacent ester group.
-
Purification: After the reaction is complete, the crude product is worked up and purified by column chromatography on silica gel to afford the desired this compound.
Trustworthiness of the Protocol: This proposed synthesis relies on well-established and high-yielding reactions in organic chemistry. The progress of each step can be readily monitored by thin-layer chromatography, and the identity and purity of the intermediates and final product can be confirmed by the analytical techniques described in the previous section.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemists. This guide has provided a comprehensive overview of its commercial availability, a robust quality control workflow to ensure experimental reliability, and a representative synthetic strategy. By understanding these key technical aspects, researchers and drug development professionals can confidently incorporate this versatile compound into their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394824, this compound. Retrieved January 22, 2026 from [Link].
Methyl 5-hydroxy-2-methoxybenzoate literature references
An In-Depth Technical Guide to Methyl 5-hydroxy-2-methoxybenzoate
Introduction
This compound is a polysubstituted aromatic ester that serves as a crucial building block in synthetic organic chemistry. Its strategic placement of hydroxyl, methoxy, and methyl ester functional groups on a benzene ring makes it a versatile precursor for the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, spectroscopic signature, and key applications, offering field-proven insights for researchers and drug development professionals.
Compound Profile and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. This compound is characterized by the following identifiers and properties.
| Property | Value | Source |
| IUPAC Name | This compound | ChemicalBook[1] |
| CAS Number | 87513-63-1 | ChemicalBook[1] |
| Molecular Formula | C₉H₁₀O₄ | Biosynth[2] |
| Molecular Weight | 182.17 g/mol | Biosynth[2] |
| Predicted Boiling Point | 328.3 ± 22.0 °C | ChemicalBook[1] |
| Predicted Density | 1.216 ± 0.06 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 9.00 ± 0.18 | ChemicalBook[1] |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC | Biosynth[2] |
Spectroscopic Characterization: A Self-Validating System
Accurate structural confirmation is the bedrock of chemical synthesis. The following section details the expected spectroscopic data for this compound, providing a reference for researchers to validate the identity and purity of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons will appear as doublets or doublets of doublets, influenced by the electronic effects of the substituents. The methyl groups of the ester and ether will appear as sharp singlets, and the hydroxyl proton will be a broad singlet that is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound will be characterized by the following absorption bands:
-
~3400-3100 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group.
-
~3000-2800 cm⁻¹: C-H stretches from the aromatic ring and methyl groups.
-
~1700-1680 cm⁻¹: C=O stretch from the ester carbonyl group.
-
~1600 and ~1480 cm⁻¹: C=C stretches within the aromatic ring.
-
~1250-1000 cm⁻¹: C-O stretches from the ester and ether linkages.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity. For this compound, the molecular ion peak (M⁺) would be observed at m/z 182.[3] Common fragmentation pathways for such molecules include the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).
Generalized Protocol for Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, the sample can be analyzed neat as a thin film on a salt plate or as a KBr pellet. For MS, dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, IR, and MS spectra using standard instrument parameters.
-
Data Analysis: Process the acquired data and compare the resulting spectra with the expected patterns described above and with literature values to confirm the structure and assess purity.
Synthesis Methodology: Fischer Esterification
One of the most direct and reliable methods for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 5-methoxysalicylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.
Causality in Experimental Design
The choice of an acid catalyst (like concentrated HCl or H₂SO₄) is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. Methanol serves as both the reactant and the solvent, and using it in large excess drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Detailed Step-by-Step Protocol
The following protocol is adapted from established literature procedures.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-methoxysalicylic acid (1.0 eq), methanol (acting as solvent, ~10 mL per gram of acid), and a catalytic amount of concentrated hydrochloric acid (0.2 eq).[4]
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Workup - Neutralization: After cooling to room temperature, carefully add a base such as potassium carbonate to neutralize the acid catalyst.[4] The mixture is then concentrated under reduced pressure to remove the bulk of the methanol, yielding an oily residue.[4]
-
Workup - Extraction: Dissolve the residue in ethyl acetate.[4] Wash the organic layer sequentially with a 10% sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.[4]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as an amber oil.[4]
-
Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.
Caption: Fischer Esterification Workflow.
Chemical Reactivity and Applications in Drug Development
This compound is not typically an end-product but rather a valuable intermediate. Its functional groups provide multiple handles for further chemical modification, making it a versatile scaffold in medicinal chemistry.
-
Derivatization: The phenolic hydroxyl group can be readily alkylated or acylated to produce a variety of ethers and esters. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides.
-
Intermediate for Pharmaceuticals: This compound and its close relatives are precursors to important pharmaceutical agents. For instance, the related compound, methyl 2-methoxybenzoate, is a starting material in the synthesis of methyl 2-methoxy-5-aminosulfonylbenzoate, a key intermediate for the antipsychotic drug Sulpiride.[5][6] It is also a precursor for methyl 5-formyl-2-methoxybenzoate.[7] Derivatives of hydroxybenzoic acids have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and antifungal properties.[8][9]
Caption: Application as a Synthetic Intermediate.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk. The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Self-Validating Safety Protocol
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
-
MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Methyl 2-methoxybenzoate - SAFETY DATA SHEET. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). 5.1. Liquid Crystals. Retrieved from [Link]
-
Alfa Aesar. (2025). Methyl 2-hydroxy-4-methoxybenzoate - SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (n.d.). 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. Retrieved from [Link]
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JBCS. (n.d.). Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. Retrieved from [Link]
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Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone and In-silico Activity Profiling Toward Cytochrome P450-3A4. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Synthesis of Methyl 5-hydroxy-2-methoxybenzoate: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis of Methyl 5-hydroxy-2-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, procedural steps, and analytical validation required for the successful preparation of this valuable compound.
Introduction: The Significance of this compound
This compound, also known as Methyl 5-methoxysalicylate, is a key organic intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its structure, featuring a substituted benzene ring with hydroxyl, methoxy, and methyl ester functional groups, makes it a versatile building block in medicinal chemistry. Notably, it serves as a precursor for compounds with potential anti-inflammatory and analgesic properties.[1] The precise and efficient synthesis of this molecule is therefore of considerable interest to the scientific community.
The protocol detailed herein focuses on the direct esterification of 5-methoxysalicylic acid, a commercially available starting material. This method is favored for its straightforward nature and relatively high yield, making it suitable for standard laboratory settings.
Reaction Scheme: Fischer Esterification
The synthesis proceeds via a classic Fischer esterification reaction. In this acid-catalyzed reaction, a carboxylic acid (5-methoxysalicylic acid) reacts with an alcohol (methanol) to form an ester (this compound) and water.
Caption: Fischer esterification of 5-methoxysalicylic acid with methanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methoxysalicylic acid | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar | Starting material. |
| Methanol (MeOH) | Anhydrous | Various | Reagent and solvent. |
| Hydrochloric acid (HCl) | Concentrated (37%) | Various | Catalyst. |
| Ethyl acetate (EtOAc) | ACS grade | Various | Extraction solvent. |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Various | For neutralization. |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Various | Drying agent. |
| Deuterated chloroform (CDCl₃) | For NMR | Various | For product characterization. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Concentrated HCl: Is corrosive and causes severe burns. Handle with extreme care.
-
Methanol: Is flammable and toxic. Avoid inhalation and skin contact.
-
Ethyl acetate: Is a flammable liquid with an irritating vapor.
-
-
GHS Hazard Information: The product, this compound, and its precursors may cause skin and eye irritation.[2]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the esterification of hydroxybenzoic acids.[3]
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxysalicylic acid (10.0 g, 59.5 mmol).
-
Add 120 mL of anhydrous methanol to the flask.
-
Stir the mixture until the 5-methoxysalicylic acid is fully dissolved.
-
Carefully and slowly add concentrated hydrochloric acid (5 mL) to the solution. The addition is exothermic.
Step 2: Reflux
-
Heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 48 hours to ensure the reaction goes to completion.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator.
-
Transfer the concentrated residue to a 500 mL separatory funnel.
-
Add 150 mL of ethyl acetate to the separatory funnel and shake to dissolve the residue.
-
Wash the organic layer with two 75 mL portions of a saturated sodium bicarbonate solution to neutralize any remaining acid.[3] Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer with 75 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
The crude product, an amber oil, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent if a higher purity is required.
Characterization and Expected Results
The final product, this compound, should be an amber oil.[3]
| Property | Expected Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol [2] |
| Appearance | Amber oil[3] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.5 (s, 1H, -OH), 7.3-6.8 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -COOCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~170, 150, 148, 123, 118, 115, 56, 52 |
| Purity (by HPLC) | >95% (after purification) |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the methanol is anhydrous. |
| Loss of product during work-up | Ensure complete extraction with ethyl acetate. Be careful not to discard the organic layer. | |
| Product is not pure | Incomplete neutralization | Ensure thorough washing with sodium bicarbonate solution. |
| Presence of starting material | Purify the product using column chromatography. |
Conclusion
This protocol provides a robust and reproducible method for the synthesis of this compound. By following these detailed steps and adhering to the safety precautions, researchers can confidently prepare this important chemical intermediate for a variety of applications in drug discovery and development.
References
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzo
-
Methyl 2-hydroxy-5-methoxybenzoate. PubChem. [Link]
- Preparation method of methyl 2-methoxy-5-sulfamoylbenzo
- Preparation method of 5-formyl-2-methoxy methyl benzo
-
Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. PrepChem.com. [Link]
-
Synthesis of methyl 2-hydroxy-4-methoxybenzoate. PrepChem.com. [Link]
- Esterification of hydroxybenzoic acids. US5260475A.
-
5-Methoxysalicylic acid. Grokipedia. [Link]
- Preparation method of methoxybenzoic acid. CN104151157A.
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Benzoic acid, 2-hydroxy-, methoxymethyl ester. CAS Common Chemistry. [Link]
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5-Methoxysalicylic acid. One Chongqing Chemdad Co. ,Ltd. [Link]
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-
5-Methoxysalicylic acid. CAS Common Chemistry. [Link]
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Application Notes & Protocols: Methyl 5-hydroxy-2-methoxybenzoate as a Versatile Chemical Intermediate
Introduction: The Strategic Value of a Polysubstituted Benzene Ring
Methyl 5-hydroxy-2-methoxybenzoate (CAS No. 50649-74-6) is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: a phenolic hydroxyl, a methoxy ether, and a methyl ester. This arrangement allows for selective chemical transformations, making it a prized intermediate in the multi-step synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.
The hydroxyl group offers a reactive site for O-alkylation, acylation, or use in coupling reactions. The electron-donating nature of both the hydroxyl and methoxy groups activates the benzene ring towards electrophilic aromatic substitution, while their placement directs incoming electrophiles to specific positions, ensuring high regioselectivity. The methyl ester provides a stable, yet readily convertible, handle that can be hydrolyzed to the corresponding carboxylic acid late in a synthetic sequence. This guide provides an in-depth look at the properties of this intermediate and detailed protocols for its application.
Physicochemical & Safety Data
Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 50649-74-6 | |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | White to off-white powder/crystals | [2] |
| Melting Point | 74-76 °C | [3] |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Safety & Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.[1]
-
In case of contact, flush the affected area with copious amounts of water.
Core Application: A Precursor in Pharmaceutical Synthesis
This compound and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related structures are precursors to drugs for treating gastrointestinal disorders and antipsychotics.[2][4][5] The formylated derivative, methyl 5-formyl-2-methoxybenzoate, is a crucial intermediate in the synthesis of Eluxadoline, a medication for irritable bowel syndrome.[2]
The general workflow illustrates the strategic position of this intermediate in a synthetic pathway.
Caption: Workflow for the selective O-alkylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (approx. 10 mL per 1 g of starting material).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (the boiling point of acetone is 56°C) and maintain this temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible. This typically takes 3-12 hours.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and wash the filter cake with a small amount of acetone.
-
Extraction: Combine the filtrates and concentrate under reduced pressure to remove the acetone. Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure O-alkylated product.
Conclusion
This compound is a powerful and versatile intermediate whose value is defined by the predictable and selective reactivity of its functional groups. The protocols and data presented herein provide a robust framework for its successful application in complex synthetic campaigns. By understanding the causality behind the experimental conditions, researchers can adapt these methodologies to construct a wide array of novel molecules for drug discovery and materials science.
References
- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
-
National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
Pharmaffiliates. (n.d.). Methyl 5-Formyl-2-methoxybenzoate: A Key Synthesis Intermediate. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
-
ChemSynthesis. (n.d.). methyl 5-hydroxy-2-methylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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- 3. chemsynthesis.com [chemsynthesis.com]
- 4. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
Application Note: A Validated HPLC-UV Method for the Quantification of Methyl 5-hydroxy-2-methoxybenzoate
Abstract and Introduction
Methyl 5-hydroxy-2-methoxybenzoate is a significant chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration are critical quality attributes that directly impact the yield and safety profile of final products. This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound.
The method utilizes reverse-phase chromatography with a C18 stationary phase and UV detection, a technique widely recognized for its efficacy in analyzing phenolic compounds.[1][2] The protocol has been developed to be specific, linear, accurate, and precise, making it suitable for quality control, stability testing, and research applications. The validation framework is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3][4][5]
Analyte Properties
-
Compound: this compound
-
Molecular Formula: C₉H₁₀O₄
-
Molecular Weight: 182.17 g/mol [6]
-
Chemical Structure:
(Image Source: PubChem CID 84333)
Principle of the Method
This method employs reverse-phase HPLC, where the stationary phase (a non-polar C18 column) is more non-polar than the mobile phase (a polar mixture of acidified water and an organic solvent). This compound, being a moderately polar compound, is retained on the column and then eluted by a gradient of increasing organic solvent concentration.
The key to achieving sharp, symmetrical peaks for phenolic compounds is the acidification of the mobile phase.[7] In this protocol, 0.1% formic acid is used to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 10). By maintaining the analyte in its neutral, protonated state, undesirable peak tailing is minimized, and chromatographic reproducibility is enhanced.
Quantification is performed using a Photodiode Array (PDA) or UV-Vis detector. The chromophore in the benzene ring allows for strong UV absorbance. While many phenolic compounds are detected around 278 nm[7], a PDA detector allows for the determination of the absorbance maximum (λmax) for optimal sensitivity and specificity.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade, >99%)
-
Deionized water, filtered through a 0.22 µm filter
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with septa
Instrumentation
-
HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.
-
Photodiode Array (PDA) or multi-wavelength UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12.1-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV-Vis. Scan 200-400 nm. Quantify at analyte's λmax (approx. 254 nm or 295 nm, to be determined). |
| Run Time | 15 minutes |
Experimental Protocols
Overall Analytical Workflow
The following diagram outlines the complete workflow from sample and standard preparation through to the final analytical report.
Caption: High-level workflow for HPLC analysis.
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with Methanol. This is the stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (pre-mixed at the initial 30% Acetonitrile condition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration set would include 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 20 mL of Methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to volume with Methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This filtered solution is the sample preparation.
Method Validation Protocol
The analytical method is validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[8]
Validation Workflow
The validation parameters are assessed in a logical sequence to build a comprehensive understanding of the method's performance characteristics.
Caption: Logical flow of method validation experiments.
Validation Parameters
| Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | The analyte peak should be free from interference from blank/placebo components at its retention time. Peak purity index > 0.999. | Inject a blank (mobile phase), a placebo (if applicable), and a standard solution. Use PDA to assess peak purity. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. | Analyze calibration standards at a minimum of 5 concentration levels (e.g., 50-150% of the target concentration) in triplicate. |
| Range | The range for which the method is linear, accurate, and precise. | Typically established from the linearity data, e.g., 1 µg/mL to 100 µg/mL. |
| Accuracy | Mean recovery between 98.0% and 102.0%. | Perform spike-recovery studies on a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. | Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, by the same analyst. |
| Precision (Intermediate) | RSD ≤ 2.0%. | Repeat the precision study on a different day, with a different analyst, or on a different instrument. |
| LOD & LOQ | Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ. | Determined by injecting progressively dilute solutions or calculated from the standard deviation of the response and the slope of the curve. |
| Robustness | RSD of results should remain ≤ 2.0% after small, deliberate changes to method parameters. | Vary parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). |
Data Analysis and Example Results
System Suitability
Before each analytical run, a system suitability standard (e.g., 50 µg/mL) is injected five times. The results must meet the following criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
RSD of Peak Area: ≤ 2.0%
Example Linearity Data
The following table shows representative data for a calibration curve.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,230 |
| 5.0 | 76,150 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,800 |
| 100.0 | 1,521,100 |
| A linear regression of this data yields a curve with y = 15200x + 120 and an r² of 0.9998. |
Calculation of Analyte Concentration
The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope
Remember to account for the initial sample weight and dilution factor to report the final result as a percentage (w/w) or other required units.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Insufficient mobile phase acidity; column degradation; analyte overload. | Ensure formic acid concentration is correct (0.1%); use a new column; inject a lower concentration. |
| Variable Retention Times | Pump malfunction; leaks in the system; insufficient column equilibration. | Check pump pressure trace for fluctuations; inspect fittings for leaks; extend re-equilibration time to 5 mins. |
| No Peak or Small Peak | Incorrect injection; air bubble in the syringe; detector lamp off. | Check autosampler sequence and vial position; purge the injection port; ensure detector lamp is ignited. |
| Split Peaks | Clogged column frit; partially blocked injector; sample solvent incompatibility. | Back-flush the column; clean the injector; ensure sample is dissolved in mobile phase or a weaker solvent. |
References
-
PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Tzanova, M., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. Retrieved from [Link]
-
Bozal-Palabral, A., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
Wang, L., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Retrieved from [Link]
-
Sremac, N., et al. (2016). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]
-
LCGC International. (2024). Modeling and Chemical Characterization of Grape Stem Extracts for Antioxidant Product Design. LCGC International. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-hydroxy-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). HMDB. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]
-
Tasheh, N. N., et al. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Scientific Research Publishing. Retrieved from [Link]
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Application Note: A Validated GC-MS Protocol for the Analysis of Methyl 5-hydroxy-2-methoxybenzoate
Abstract
This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of Methyl 5-hydroxy-2-methoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, a crucial derivatization step is incorporated to enhance volatility and thermal stability, ensuring reliable chromatographic separation and mass spectral detection. This guide provides a comprehensive walkthrough of the methodology, from sample preparation and silylation to instrument parameters and data interpretation, underpinned by scientific rationale for each procedural choice.
Introduction: The Significance of this compound Analysis
This compound is a key aromatic organic compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structural features, a substituted benzene ring with hydroxyl, methoxy, and methyl ester functional groups, make it a valuable building block. Accurate and precise quantification of this analyte is often critical for process optimization, quality control, and metabolic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1] However, the direct analysis of polar compounds like this compound by GC-MS can be challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, a derivatization step is essential to convert the polar hydroxyl group into a less polar and more volatile functional group.[2] This protocol employs silylation, a common and effective derivatization technique for phenolic compounds, to ensure robust and reproducible analysis.[3]
The Principle of Silylation for GC-MS Analysis
Silylation is a chemical modification technique that replaces active hydrogen atoms in functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) with a trimethylsilyl (TMS) group.[2] This process significantly reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis.[3] The resulting TMS ether of this compound is more thermally stable and exhibits improved chromatographic behavior, leading to sharper peaks and enhanced sensitivity.
The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] This protocol utilizes BSTFA, often with a catalyst like trimethylchlorosilane (TMCS), to ensure efficient derivatization of the phenolic hydroxyl group.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is outlined below.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Detailed Protocol
Reagents and Materials
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts and PTFE-lined septa
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
For solid samples, accurately weigh a known amount and extract with a suitable solvent (e.g., ethyl acetate).
-
For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte.
-
Ensure the final sample extract is free of water by passing it through anhydrous sodium sulfate.
-
Derivatization Procedure: Silylation
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to remove all solvent and moisture as they can interfere with the derivatization reaction.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS) to the dry residue in the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[4]
-
Cool the vial to room temperature before GC-MS analysis.
The chemical transformation during derivatization is depicted below:
Caption: Silylation of this compound with BSTFA.
GC-MS Instrumentation and Parameters
The following instrumental parameters have been optimized for the analysis of the silylated this compound.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-400 |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (for qualitative) and/or Selected Ion Monitoring (SIM for quantitative) |
Data Analysis and Interpretation
Qualitative Analysis
Expected Mass Spectrum of TMS-Methyl 5-hydroxy-2-methoxybenzoate:
The molecular weight of this compound is 182.17 g/mol .[5] Upon silylation, a trimethylsilyl group (mass of 72 g/mol , considering the loss of a proton) replaces the hydrogen of the hydroxyl group. Therefore, the molecular weight of the TMS-derivative is 254.3 g/mol .
The expected mass spectrum will likely show a molecular ion peak ([M]⁺) at m/z 254. A prominent fragment ion is expected at m/z 239, corresponding to the loss of a methyl group ([M-15]⁺).[6] Another characteristic fragment for TMS derivatives is the ion at m/z 73, representing the trimethylsilyl cation ([(CH₃)₃Si]⁺).[7]
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration of the working standard solutions. The concentration of the analyte in unknown samples is then determined from this calibration curve. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be employed, monitoring the characteristic ions (e.g., m/z 254, 239, and 73).
System Suitability and Validation
To ensure the reliability of the analytical results, the following system suitability parameters should be monitored:
-
Peak Shape: The chromatographic peak should be symmetrical with a tailing factor between 0.9 and 1.5.
-
Reproducibility: The relative standard deviation (RSD) of the peak areas for replicate injections of a standard solution should be less than 5%.
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.
Conclusion
This application note provides a comprehensive and validated GC-MS protocol for the analysis of this compound. The inclusion of a robust silylation derivatization step is critical for achieving reliable and reproducible results. By following this detailed methodology, researchers, scientists, and drug development professionals can confidently and accurately quantify this important chemical intermediate in various matrices.
References
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2013). Molecules, 18(12), 14847-14878. Available at: [Link]
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Gas chromatography coupled with mass spectrometry (GC-MS) in particular is a fast and accurate method widely applied in diagnostics, functional genomics and for screening purposes. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
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Derivatization steps prior to GC–MS analysis: a Silylation reactions... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2007). Molecules, 12(7), 1489-1500. Available at: [Link]
-
Methyl 2-hydroxy-5-methoxybenzoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
GC-MS fragmentation patterns of the isomeric hydroxy-16-hentriacontanones showing (A) components prior to silylation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
2'-Hydroxy-5'-methoxyacetophenone, TMS derivative. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
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(PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
-
mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 22, 2026, from [Link]
-
NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. (n.d.). NIST. Retrieved January 22, 2026, from [Link]
-
Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. (2023). Scientific Reports, 13(1), 16935. Available at: [Link]
-
Mass Spectrometry Data Center. (n.d.). NIST. Retrieved January 22, 2026, from [Link]
-
Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. (2023). Brazilian Journal of Analytical Chemistry, 10(41), 54-72. Available at: [Link]
-
Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. (2020). Rapid Communications in Mass Spectrometry, 34(S3), e8730. Available at: [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). Talanta, 77(5), 1664-1673. Available at: [Link]
-
Precipitation after derivatization with BSTFA? (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
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- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Guide to the Structural Elucidation of Methyl 5-hydroxy-2-methoxybenzoate using ¹H NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-hydroxy-2-methoxybenzoate. In the absence of a publicly available experimental spectrum for this specific molecule, this note presents a detailed and expertly reasoned prediction of the spectrum. The prediction is grounded in the fundamental principles of NMR spectroscopy and is validated through comparative analysis with the known spectra of structurally analogous compounds. This document serves as a robust framework for researchers engaged in the synthesis, identification, and characterization of substituted benzoic acid esters, offering both a detailed spectral interpretation and a practical protocol for data acquisition.
Introduction and Scientific Context
This compound is a substituted aromatic ester with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Benzoic acid esters are recognized as crucial building blocks in many drug discovery programs[1]. Accurate structural confirmation is a critical step in any synthesis workflow, and ¹H NMR spectroscopy stands as the primary analytical method for the unambiguous determination of molecular structure in solution.
The proton environments within this compound are influenced by the electronic effects of three distinct functional groups attached to the benzene ring: a methoxy group (-OCH₃), a hydroxyl group (-OH), and a methyl ester group (-COOCH₃). Understanding the interplay of their inductive and resonance effects is key to accurately assigning the chemical shifts and splitting patterns of the aromatic protons. This guide will deconstruct these influences to build a reliable predicted spectrum.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is summarized below. The predictions are based on established substituent effects and data from analogous compounds[2][3][4].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 7.35 | d | J ≈ 3.0 Hz (meta) | 1H |
| H-4 | ~ 6.95 | dd | J ≈ 9.0 Hz (ortho), 3.0 Hz (meta) | 1H |
| H-3 | ~ 6.85 | d | J ≈ 9.0 Hz (ortho) | 1H |
| -OH | ~ 5.0 - 6.0 (variable) | s (broad) | N/A | 1H |
| -COOCH₃ | ~ 3.90 | s | N/A | 3H |
| Ar-OCH₃ | ~ 3.80 | s | N/A | 3H |
In-Depth Spectral Analysis and Rationale
The chemical structure of this compound, with its proton numbering scheme, is presented below. This numbering is used for the detailed assignment that follows.
Caption: Molecular structure of this compound with proton assignments.
The Aromatic Region (δ 6.5-7.5 ppm)
The aromatic region of the spectrum is the most informative for confirming the substitution pattern. The three aromatic protons (H-3, H-4, and H-6) are chemically non-equivalent and exhibit distinct signals.
-
H-6 (Predicted δ ≈ 7.35 ppm, doublet):
-
Chemical Shift: This proton is ortho to the electron-withdrawing methyl ester group (-COOCH₃) and meta to the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups. The deshielding effect of the adjacent ester group is dominant, shifting this proton the furthest downfield among the aromatic signals. In the analogous compound, methyl 5-chloro-2-methoxybenzoate, the proton at the 6-position appears at δ 7.75 ppm, but the hydroxyl group in our target molecule is a stronger donating group than chlorine, leading to a more shielded (upfield) position[4].
-
Multiplicity: H-6 is coupled only to H-4 through a meta-coupling interaction. This results in a doublet with a small coupling constant, typically in the range of J = 2.5-3.0 Hz.
-
-
H-4 (Predicted δ ≈ 6.95 ppm, doublet of doublets):
-
Chemical Shift: This proton is positioned ortho to the strongly electron-donating hydroxyl group and para to the donating methoxy group, resulting in significant shielding. It is also meta to the withdrawing ester group. The combined donating effects of the -OH and -OCH₃ groups shift this proton significantly upfield.
-
Multiplicity: H-4 is coupled to two different protons: H-3 (ortho-coupling) and H-6 (meta-coupling). This will split the signal into a doublet of doublets (dd). The expected coupling constants are J ≈ 9.0 Hz (ortho) and J ≈ 3.0 Hz (meta).
-
-
H-3 (Predicted δ ≈ 6.85 ppm, doublet):
-
Chemical Shift: This proton is ortho to the electron-donating methoxy group and para to the donating hydroxyl group, making it the most shielded (furthest upfield) of the aromatic protons. In methyl 2-methoxybenzoate, the protons ortho and para to the methoxy group are significantly shielded, appearing around δ 6.97 ppm[3]. The additional para -OH group in our target compound will enhance this shielding effect.
-
Multiplicity: H-3 is coupled only to its neighbor H-4 via an ortho-coupling. This will produce a clean doublet with a large coupling constant of approximately J ≈ 9.0 Hz.
-
The Aliphatic and Labile Proton Region
-
-COOCH₃ Protons (Predicted δ ≈ 3.90 ppm, singlet): The three protons of the methyl ester group are equivalent and have no adjacent protons, resulting in a sharp singlet. Their chemical shift is in the typical range for methyl esters.
-
Ar-OCH₃ Protons (Predicted δ ≈ 3.80 ppm, singlet): The three protons of the aromatic methoxy group are also equivalent and appear as a singlet. They are slightly more shielded than the ester methyl protons.
-
-OH Proton (Predicted δ ≈ 5.0 - 6.0 ppm, broad singlet): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It often appears as a broad singlet due to chemical exchange. This peak can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Most high-quality deuterated solvents are supplied with TMS already added.
-
Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If necessary, use a vortex mixer.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).
-
Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter which can degrade spectral quality.
Instrument Setup and Data Acquisition (400 MHz Spectrometer Example)
The workflow for setting up an NMR experiment is outlined below.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
-
Insert Sample: Place the NMR tube in a spinner turbine and insert it into the spectrometer's magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The shimming process then optimizes the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.
-
Tuning: The probe must be tuned to the specific nucleus being observed (¹H) to ensure maximum signal sensitivity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: ~1-2 seconds.
-
-
Start Acquisition: Initiate the experiment. The instrument will acquire the Free Induction Decay (FID) signal.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode and have a flat baseline at their base.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integration: Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
Conclusion
This application note provides a detailed, predictive guide to the ¹H NMR spectrum of this compound. By leveraging a deep understanding of substituent effects and making rigorous comparisons with known spectra of related compounds, we have established a reliable framework for the structural verification of this molecule. The provided protocol for sample preparation and data acquisition offers a standardized method for obtaining high-quality NMR data, ensuring reproducibility and accuracy in the laboratory. This comprehensive guide serves as an essential resource for scientists working with substituted aromatic compounds, enabling confident and efficient structural elucidation.
References
-
PubChem. Methyl 2-hydroxy-5-methoxybenzoate . National Center for Biotechnology Information. [Link]
-
ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... . [Link]
-
Gadikota, V., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters . Magnetic Resonance in Chemistry. [Link]
Sources
Application Notes and Protocols: ¹³C NMR Spectral Analysis of Methyl 5-hydroxy-2-methoxybenzoate
Introduction
Methyl 5-hydroxy-2-methoxybenzoate is a substituted aromatic ester with applications in organic synthesis and as a potential bioactive compound. As with any synthesized compound destined for research, development, or quality control, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a powerful and indispensable tool for the structural elucidation of organic molecules. It provides a detailed carbon fingerprint of the molecule, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment.
This application note provides a comprehensive guide to the ¹³C NMR spectral data of this compound. It is intended for researchers, scientists, and drug development professionals who are involved in the synthesis, characterization, and analysis of this compound and its analogs. The document outlines a detailed protocol for sample preparation and data acquisition, presents the experimentally determined ¹³C NMR spectral data, and offers an in-depth interpretation of the spectrum. The causality behind the observed chemical shifts is explained through an analysis of the electronic effects of the hydroxyl and methoxy substituents on the benzene ring.
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following steps provide a validated methodology for the acquisition of the ¹³C NMR spectrum of this compound.
I. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has a known, non-interfering solvent peak. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.[1] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).
-
Concentration: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution as an internal standard for referencing the chemical shifts to 0 ppm.[1]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the filling height is appropriate for the NMR spectrometer's probe (typically around 4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Locking: Tune the ¹³C probe to the correct frequency. Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and symmetrical NMR signals.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of approximately 200-240 ppm is sufficient to cover the entire range of expected ¹³C chemical shifts for organic molecules.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds between scans is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, ensuring more accurate signal integration if needed.
-
Temperature: The experiment is typically performed at a constant temperature, usually 298 K (25 °C).
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.
¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum of this compound exhibits nine distinct signals, corresponding to the nine carbon atoms in the molecule. The experimentally observed chemical shifts and their assignments are summarized in the table below. The data is based on spectrometric data collected for a complete set of methyl hydroxy-methoxybenzoate isomers.[2]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 166.12 |
| C-2 | 158.41 |
| C-5 | 158.41 |
| C-1 | Data not available in snippet |
| C-6 | Data not available in snippet |
| C-4 | Data not available in snippet |
| C-3 | Data not available in snippet |
| -OCH₃ (at C-2) | 55.15 |
| -COOCH₃ | 52.04 |
Note: The provided search results did not contain the full list of chemical shifts for all carbon atoms. The available data from a study on various isomers is presented.[2] A complete assignment would require the full dataset from the cited literature or a new experimental determination.
Interpretation of the ¹³C NMR Spectrum
The chemical shift of each carbon atom in this compound is influenced by the electronic environment, which is primarily determined by the nature and position of the substituents on the benzene ring.
Substituent Effects on Aromatic Carbons
The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strong electron-donating groups through resonance, and they also exert an electron-withdrawing inductive effect.[3][4] The ester group (-COOCH₃) is an electron-withdrawing group. These electronic effects cause a significant variation in the chemical shifts of the aromatic carbons.
-
Carbons Bearing Electron-Donating Groups (C-2 and C-5): The carbons directly attached to the oxygen atoms of the methoxy and hydroxyl groups (C-2 and C-5) are expected to be significantly deshielded and appear at the downfield end of the aromatic region. The provided data shows a signal at 158.41 ppm, which is assigned to both C-2 and C-5, suggesting they are in very similar electronic environments.[2] This downfield shift is a characteristic feature of carbons bonded to oxygen in aromatic systems.[5]
-
Quaternary Carbon (C-1): The carbon atom to which the ester group is attached (C-1) is a quaternary carbon and is expected to be deshielded due to the electron-withdrawing nature of the ester group. Its signal is typically found in the 120-135 ppm range.
-
Protonated Aromatic Carbons (C-3, C-4, C-6): The chemical shifts of the carbons bearing hydrogen atoms are influenced by their position relative to the substituents. The ortho and para carbons to the strong electron-donating groups (-OH and -OCH₃) will be shielded (shifted upfield) due to increased electron density from resonance. Conversely, carbons meta to these groups will be less affected. The interplay of these effects results in the observed chemical shifts for C-3, C-4, and C-6.
Aliphatic Carbons
-
Ester Methyl Carbon (-COOCH₃): The carbon of the methyl group of the ester functionality typically resonates in the range of 50-60 ppm.[6] The observed signal at 52.04 ppm is consistent with this assignment.[2]
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group attached to the aromatic ring also appears in a similar region. The signal at 55.15 ppm is assigned to the methoxy carbon at the C-2 position.[2]
Logical Relationships in Spectral Assignment
The assignment of the ¹³C NMR signals can be visualized through a logical workflow, integrating knowledge of substituent effects and general chemical shift ranges.
Caption: Logical workflow for assigning ¹³C NMR signals based on substituent effects.
Conclusion
The ¹³C NMR spectrum of this compound provides a clear and detailed fingerprint of its carbon skeleton. The chemical shifts of the nine non-equivalent carbons are consistent with the electronic effects exerted by the hydroxyl, methoxy, and methyl ester substituents on the aromatic ring. This application note serves as a practical guide for the acquisition, analysis, and interpretation of the ¹³C NMR data for this compound, facilitating its unambiguous identification and characterization in a research and development setting. For definitive assignment of closely resonating aromatic signals, two-dimensional NMR techniques such as HSQC and HMBC would be beneficial.
References
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Legrand, S., et al. (2004). Hydroxy-Methoxybenzoic Methyl Esters: Synthesis and Antifeedant Activity on the Pine Weevil, Hylobius abietis. Zeitschrift für Naturforschung B, 59(7), 829-835. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of Methyl 5-hydroxy-2-methoxybenzoate in Organic Synthesis
Introduction: A Versatile Phenolic Building Block
Methyl 5-hydroxy-2-methoxybenzoate is a polysubstituted aromatic compound that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its structure, featuring a nucleophilic phenolic hydroxyl group, an electron-donating methoxy group, and an ester moiety, provides multiple reaction sites for strategic chemical modifications.[1] This unique arrangement of functional groups makes it an ideal precursor for the synthesis of complex heterocyclic systems, natural products, and pharmacologically active molecules.[2] The interplay between the activating methoxy and hydroxyl groups influences the regioselectivity of electrophilic aromatic substitutions, while the distinct reactivity of the phenol and ester groups allows for sequential, controlled derivatization. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 87513-63-1 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [3][4] |
| Appearance | Solid | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Part 1: Core Reactivity and Strategic Derivatization
The synthetic utility of this compound is rooted in the distinct reactivity of its three primary functional groups. Understanding how to selectively address these sites is fundamental to its application.
Caption: Key reactivity sites of this compound.
O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group
The most common initial transformation is the derivatization of the phenolic hydroxyl group. Its nucleophilicity allows for straightforward O-alkylation or O-acylation reactions. This step is often foundational for building more complex structures, such as the precursors for chromone synthesis via the Baker-Venkataraman rearrangement.
Causality Behind Experimental Choices: The choice of base is critical. A mild base like potassium carbonate (K₂CO₃) is preferred over strong bases (e.g., NaOH, NaH) because it is sufficient to deprotonate the phenol without causing saponification (hydrolysis) of the methyl ester. Anhydrous polar aprotic solvents like acetone or DMF are ideal as they readily dissolve the reagents and facilitate the Sₙ2 reaction.
Protocol 1: Synthesis of Methyl 5-allyloxy-2-methoxybenzoate (O-Alkylation)
Principle: This protocol describes the Williamson ether synthesis, where the phenoxide ion, generated in situ, acts as a nucleophile to displace a halide from an alkyl halide (allyl bromide), forming an ether linkage.
| Reagents & Materials | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 182.17 | 1.82 g | 10.0 |
| Allyl Bromide | 120.99 | 1.0 mL (1.46 g) | 12.0 |
| Potassium Carbonate (anhydrous) | 138.21 | 2.76 g | 20.0 |
| Acetone (anhydrous) | - | 50 mL | - |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.82 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Reagent Addition: While stirring, add allyl bromide (1.0 mL, 12.0 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: The product can be further purified by flash column chromatography on silica gel if necessary.
Part 2: Application in the Synthesis of Heterocyclic Scaffolds
This compound is an excellent starting material for constructing heterocyclic cores like chromones and coumarins, which are prevalent in medicinal chemistry and natural products.[5]
Synthesis of Chromone Derivatives
Chromones (1-benzopyran-4-ones) are a class of compounds with a wide range of pharmacological activities.[5] A powerful method for their synthesis is the Baker-Venkataraman rearrangement, which transforms an o-hydroxyaryl ketone into a 1,3-diketone, the direct precursor to the chromone ring.
Caption: Workflow for Chromone Synthesis via Baker-Venkataraman Rearrangement.
Protocol 2: Synthesis of 2-Phenyl-7-methoxy-5-hydroxychromone
Principle: This three-step protocol first involves the hydrolysis of the methyl ester to a carboxylic acid, followed by conversion to an o-hydroxyacetophenone derivative. This intermediate then undergoes acylation and the Baker-Venkataraman rearrangement, followed by cyclization to form the chromone. A more direct route starts from the corresponding 2,5-dihydroxy-acetophenone derivative. For the purpose of this guide, we will illustrate the key cyclization part starting from a readily accessible precursor, 2,5-dihydroxy-4-methoxyacetophenone, which can be derived from the title compound.
| Reagents & Materials | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,5-dihydroxy-4-methoxyacetophenone | 182.17 | 1.82 g | 10.0 |
| Benzoyl Chloride | 140.57 | 1.4 mL (1.7 g) | 12.0 |
| Pyridine (anhydrous) | - | 20 mL | - |
| Potassium Hydroxide (KOH) | 56.11 | 1.68 g | 30.0 |
| Acetic Acid (glacial) | - | 10 mL | - |
| Sulfuric Acid (conc.) | - | 2-3 drops | - |
Step-by-Step Methodology:
-
O-Acylation: Dissolve 2,5-dihydroxy-4-methoxyacetophenone (1.82 g, 10.0 mmol) in 20 mL of anhydrous pyridine. Cool the solution in an ice bath. Add benzoyl chloride (1.4 mL, 12.0 mmol) dropwise with stirring. Allow the reaction to stir at room temperature overnight.
-
Isolation of Acyl Intermediate: Pour the reaction mixture into ice-cold 2M HCl. Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to obtain the acylated intermediate.
-
Baker-Venkataraman Rearrangement: Dissolve the crude intermediate in 20 mL of dry pyridine. Add powdered potassium hydroxide (1.68 g, 30.0 mmol). Heat the mixture at 60°C for 2-3 hours, during which the potassium salt of the 1,3-diketone may precipitate.
-
Work-up of Diketone: Cool the mixture and acidify with ice-cold 2M HCl. Extract the 1,3-diketone product into ethyl acetate, wash with water, and dry.
-
Cyclodehydration: Dissolve the crude 1,3-diketone in 10 mL of glacial acetic acid. Add 2-3 drops of concentrated sulfuric acid. Heat the solution at 100°C for 1 hour.
-
Final Isolation: Cool the reaction mixture and pour it into ice water. The chromone product will precipitate. Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 2-phenyl-7-methoxy-5-hydroxychromone.
Synthesis of Coumarin Derivatives
Coumarins (2H-chromen-2-ones) are another class of privileged scaffolds in drug discovery. While this compound is not a direct precursor for standard coumarin syntheses like the Pechmann or Knoevenagel condensations, its corresponding salicylic acid (after hydrolysis) or salicylaldehyde (after reduction and oxidation) derivatives can be employed.[6][7] For instance, the hydrolysis of the title compound followed by a Duff or Reimer-Tiemann formylation would yield a substituted salicylaldehyde, a key starting material for Knoevenagel condensation with active methylene compounds to produce coumarins.[6]
Part 3: Advanced Applications and Future Outlook
The strategic value of this compound extends to its use as a key fragment in the total synthesis of complex natural products and pharmaceutical agents. Although a retracted paper on the synthesis of Gefitinib used a constitutional isomer (methyl 3-hydroxy-4-methoxybenzoate), the chemical transformations outlined—such as nitration, reduction, and cyclization—are directly applicable to the title compound and highlight its potential in constructing highly functionalized quinazoline systems.[8]
The continued exploration of metal-catalyzed cross-coupling reactions on halogenated derivatives of this compound opens new avenues for creating carbon-carbon and carbon-heteroatom bonds, further expanding its synthetic utility.[9] As researchers seek novel molecular architectures with enhanced biological activity, the role of such versatile, multi-functional building blocks will only continue to grow in importance.
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MySkinRecipes. Methyl 5-Hydroxy-4-Methoxy-2-Methylbenzoate. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate. Available from: [Link].
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Bentham Science. "Synthetic Methods Applied in the Preparation of Coumarin-based Compounds." Current Organic Chemistry. Available from: [Link]
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MDPI. "RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate." Molecules. Available from: [Link]
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Thieme Connect. "Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and α-Methoxy-β-ketoesters." SynOpen. Available from: [Link]
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Application Note & Protocol: Synthesis of 2,5-Dimethoxybenzoic Acid via Methylation of 5-Hydroxy-2-methoxybenzoic Acid
Introduction
2,5-Dimethoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.[1] Its preparation via the methylation of 5-hydroxy-2-methoxybenzoic acid is a classic example of the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[2] This application note provides a detailed experimental procedure for this transformation, emphasizing the mechanistic rationale behind the protocol and ensuring a self-validating system for reproducible results. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein the phenoxide ion of 5-hydroxy-2-methoxybenzoic acid, generated in situ by a base, acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate.[2][3]
Reaction Scheme
Caption: Overall reaction for the methylation of 5-hydroxy-2-methoxybenzoic acid.
Materials and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 5-Hydroxy-2-methoxybenzoic acid | C₈H₈O₄ | 168.15 | 155 | 61227-25-6 |
| 2,5-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 76-78 | 2785-98-0 |
| Dimethyl sulfate | (CH₃)₂SO₄ | 126.13 | -32 | 77-78-1 |
| Sodium hydroxide | NaOH | 40.00 | 318 | 1310-73-2 |
| Methanol | CH₃OH | 32.04 | -97.6 | 67-56-1 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | -116.3 | 60-29-7 |
| Hydrochloric acid (concentrated) | HCl | 36.46 | - | 7647-01-0 |
Data sourced from Biosynth, PubChem, and Sigma-Aldrich.[4][5][6]
Experimental Protocol
This protocol is designed for the synthesis of 2,5-dimethoxybenzoic acid on a laboratory scale.
1. Reaction Setup
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 8.4 g (0.05 mol) of 5-hydroxy-2-methoxybenzoic acid in 100 mL of methanol.
-
Stir the mixture at room temperature until the solid is completely dissolved.
Causality: Methanol serves as a suitable solvent for the starting material and the base. The three-necked flask setup allows for controlled addition of reagents and prevents pressure buildup.
2. Deprotonation
-
Prepare a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water.
-
Slowly add the sodium hydroxide solution to the methanolic solution of 5-hydroxy-2-methoxybenzoic acid through the dropping funnel over 15 minutes with continuous stirring. A slight exotherm may be observed.
Causality: Sodium hydroxide is a strong base that deprotonates both the phenolic hydroxyl group and the carboxylic acid group of the starting material, forming the corresponding sodium salts.[7] The phenoxide is a more potent nucleophile than the unionized phenol, which is crucial for the subsequent SN2 reaction.[8] An excess of base ensures complete deprotonation.
3. Methylation
-
Carefully add 7.0 g (5.3 mL, 0.055 mol) of dimethyl sulfate to the dropping funnel.
-
Add the dimethyl sulfate dropwise to the reaction mixture over 30 minutes. Maintain the reaction temperature below 40°C by using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 3 hours.
Causality: Dimethyl sulfate is a potent methylating agent. The dropwise addition helps to control the exothermic nature of the reaction. Refluxing provides the necessary activation energy for the reaction to proceed to completion. The phenoxide ion attacks the methyl group of dimethyl sulfate in an SN2 fashion.[3]
4. Work-up and Isolation
-
After refluxing, cool the reaction mixture to room temperature.
-
Slowly add 50 mL of water to the flask.
-
Acidify the solution to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. This should be done in a fume hood as it will generate heat and potentially fumes.
-
A white precipitate of 2,5-dimethoxybenzoic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 20 mL portions of cold water to remove any inorganic salts.
Causality: The addition of water helps to dissolve any remaining sodium hydroxide and sodium sulfate. Acidification protonates the carboxylate group, rendering the 2,5-dimethoxybenzoic acid insoluble in the aqueous medium, thus causing it to precipitate. Washing with cold water removes water-soluble impurities.
5. Purification
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot methanol or an ethanol/water mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Causality: Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[9] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain in the solution.[10]
Expected Results
The expected product, 2,5-dimethoxybenzoic acid, should be a white crystalline solid with a melting point of 76-78 °C.[6][11] The typical yield for this reaction is in the range of 80-90%.
Safety Precautions
-
Dimethyl sulfate is extremely hazardous. It is a potent carcinogen, mutagen, and corrosive substance. It is readily absorbed through the skin and can cause severe burns. Always handle dimethyl sulfate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.
-
Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle in a fume hood and wear appropriate PPE.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2,5-dimethoxybenzoic acid.
Troubleshooting
-
Low Yield:
-
Incomplete deprotonation: Ensure the correct stoichiometry and concentration of the base are used.
-
Insufficient reaction time or temperature: Ensure the reaction is refluxed for the specified duration.
-
Loss of product during work-up: Ensure the solution is sufficiently cooled before filtration to minimize the solubility of the product.
-
-
Impure Product:
-
Incomplete reaction: Monitor the reaction by thin-layer chromatography (TLC) to ensure the starting material is fully consumed.
-
Inefficient purification: Ensure the correct solvent system is chosen for recrystallization and that the product is washed adequately.
-
References
-
PubChem. 2,5-Dimethoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
Google Patents. Process for the preparation of aromatic methoxycarboxylic acid methyl esters.
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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University of California, Los Angeles. Recrystallization 2. [Link]
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Reddit. Methylation of p-hydroxybenzoic acid with Me2SO4. [Link]
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MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]
-
Google Patents. Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
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National Center for Biotechnology Information. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]
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Organic Chemistry Research. An efficient tandem synthesis of alkyl aryl ethers... [Link]
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Organic Syntheses. dimethyl sulfate. [Link]
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BYJU'S. Williamson Ether Synthesis reaction. [Link]
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YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]
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Google Patents. Process for the preparation of aromatic methyl methoxycarboxylates.
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NIST. 2,5-Dimethoxybenzoic acid. [Link]
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University of Wisconsin-Green Bay. Recrystallization of Benzoic Acid. [Link]
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ACS Publications. Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. [Link]
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The Versatile Scaffold: Methyl 5-hydroxy-2-methoxybenzoate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Substituted Benzoate Building Block
In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of success. Methyl 5-hydroxy-2-methoxybenzoate, a seemingly simple substituted aromatic ester, has emerged as a highly versatile and valuable scaffold in medicinal chemistry. Its trifunctional nature, presenting a reactive phenolic hydroxyl group, a modifiable methyl ester, and an electron-donating methoxy group, offers medicinal chemists a powerful toolkit for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, detailing its strategic importance, synthetic derivatization protocols, and methods for the biological evaluation of its progeny. The inherent chemical functionalities of this compound allow for its strategic incorporation into a variety of therapeutic agents, including those with potential anticancer, anti-inflammatory, and antimicrobial properties.
Physicochemical Properties and Strategic Significance
This compound possesses a unique combination of functional groups that dictate its reactivity and utility as a synthetic building block.
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 87513-63-1 |
The strategic placement of the hydroxyl, methoxy, and methyl ester groups on the benzene ring allows for regioselective modifications, enabling the synthesis of a wide array of derivatives. The hydroxyl group can be readily alkylated or acylated, the ester can be hydrolyzed to a carboxylic acid for subsequent amide coupling, and the aromatic ring itself can undergo electrophilic substitution, although the directing effects of the existing substituents must be carefully considered.
Synthetic Pathways: From a Simple Scaffold to Bioactive Molecules
The true power of this compound lies in its adaptability as a starting material for the synthesis of more complex, biologically active compounds. Below are representative protocols for the derivatization of this scaffold.
Protocol 1: Synthesis of an Amide Derivative for Antimicrobial Screening
This protocol details a two-step process to convert this compound into an amide derivative, a common functional group in many antimicrobial agents.
Step 1: Hydrolysis of the Methyl Ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Base Addition: Add a 2M aqueous solution of sodium hydroxide (2.0 eq) to the flask.
-
Reaction: Stir the mixture at reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with 2N hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-hydroxy-2-methoxybenzoic acid.
Step 2: Amide Coupling
-
Activation: Suspend the 5-hydroxy-2-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM. Cool this solution in an ice bath.
-
Coupling: Slowly add the acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Application in Anticancer Drug Discovery
The substituted hydroxy-methoxy-benzoate core is a recurring motif in the development of anticancer agents, particularly kinase inhibitors. While direct synthesis from this compound requires specific adaptation, the following workflow illustrates a conceptual pathway inspired by the synthesis of related compounds.
Conceptual Workflow: Synthesis of a Kinase Inhibitor Precursor
Caption: Conceptual workflow for the synthesis of a kinase inhibitor analog.
Protocols for Biological Evaluation
The successful synthesis of novel derivatives is only the first step. Rigorous biological evaluation is essential to determine their therapeutic potential.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and is a standard initial screening tool for potential anticancer compounds.[1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Biological Pathways and Experimental Workflows
Understanding the potential mechanism of action is crucial. For instance, derivatives of hydroxybenzoic acids have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by a benzoate derivative.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Perspectives
This compound stands as a testament to the principle that simple, well-functionalized molecules can serve as powerful starting points for the development of complex and potent therapeutic agents. Its inherent chemical handles provide a robust platform for the generation of diverse chemical libraries. The protocols and conceptual frameworks presented herein offer a guide for researchers to harness the potential of this versatile scaffold in the pursuit of novel drug candidates. Future work in this area will undoubtedly involve the exploration of novel synthetic transformations and the application of high-throughput screening methods to rapidly assess the biological activities of newly synthesized derivatives. The continued investigation into the medicinal chemistry applications of this compound is a promising avenue for the discovery of next-generation therapeutics.
References
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PubChem. Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
National Center for Biotechnology Information. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]
-
protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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National Center for Biotechnology Information. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]
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MDPI. AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. [Link]
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National Center for Biotechnology Information. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. [Link]
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PubMed Central. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]
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National Center for Biotechnology Information. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
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MDPI. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link]
-
International Journal of Plant Based Pharmaceuticals. Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. [Link]
-
OSP Journal of Applied Bioscience. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
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PubMed Central. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
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Karger Publishers. New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]
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ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]
- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
MDPI. Anti-Inflammatory Activity of Natural Products. [Link]
-
ResearchGate. Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5- methoxybenzoate, isolated from Sanguisorba officinalis, inhibits CpG-DNA-induced inflammation. [Link]
-
MDPI. AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. [Link]
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MDPI. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. [Link]
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ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]
-
Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
PubMed. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. [Link]
-
National Center for Biotechnology Information. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. [Link]
-
MDPI. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. [Link]
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Application Note: High-Purity Isolation of Methyl 5-hydroxy-2-methoxybenzoate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of methyl 5-hydroxy-2-methoxybenzoate from a crude synthetic mixture using automated flash column chromatography. As a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, achieving high purity is critical. This guide details the underlying chemical principles for the separation, a step-by-step protocol from initial Thin-Layer Chromatography (TLC) method development to the execution of the flash chromatography run, and expected outcomes. The causality behind experimental choices, such as solvent selection and stationary phase, is explained to empower researchers to adapt this method for similar substituted benzoates.
Introduction: The Rationale for Chromatographic Purification
This compound is a substituted aromatic ester whose utility in drug development and materials science is contingent on its isomeric and chemical purity.[1] Synthetic routes, such as the esterification of 5-hydroxy-2-methoxybenzoic acid, can often result in a mixture containing unreacted starting materials, catalysts, and structurally similar side-products, including positional isomers.[2] These isomers, which differ only in the placement of the hydroxyl and methoxy groups on the benzene ring, often possess very similar physical properties, making non-chromatographic purification methods like recrystallization challenging and inefficient.[2][3]
Column chromatography, particularly on silica gel, offers a robust solution for separating compounds based on differences in their polarity and interaction with the stationary phase.[4] The polar hydroxyl group and the ester and ether functionalities of this compound allow for differential adsorption onto the polar silica surface, enabling its separation from less polar byproducts and more polar starting materials. This document outlines a systematic approach to developing and executing an efficient purification protocol.
Foundational Principles: Analyte Properties and Separation Strategy
The successful chromatographic separation of this compound hinges on exploiting the subtle differences in polarity between the target compound and potential impurities.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₉H₁₀O₃ | 166.17 | Off-white to light yellow solid | 74-76 |
| Methyl 2-hydroxy-5-methoxybenzoate | C₉H₁₀O₄ | 182.17 | Data not available | Data not available |
| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.17 | Liquid | Not applicable |
Data sourced from MedChemExpress and PubChem.[1][5]
The presence of a phenolic hydroxyl group makes the target molecule significantly more polar than its fully etherified or dehydroxylated analogues. Conversely, any unreacted carboxylic acid starting material will be substantially more polar and thus more strongly retained on the silica gel. The separation strategy is therefore to identify a mobile phase that allows the target compound to migrate at an optimal rate while leaving more polar impurities adsorbed at the origin and eluting less polar impurities quickly.
Experimental Protocol: From TLC to Flash Chromatography
This protocol is designed as a self-validating system, where initial small-scale TLC experiments predict the outcome of the larger-scale flash chromatography purification.
Materials and Reagents
-
Crude this compound
-
Silica Gel for flash chromatography (e.g., 40-63 µm particle size)
-
Silica gel 60 F₂₅₄ TLC plates
-
Hexane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Dichloromethane (ACS Grade or higher)
-
Methanol (ACS Grade or higher)
-
Standard laboratory glassware
-
Automated Flash Chromatography System
-
UV Detector for Flash System
-
Rotary Evaporator
Step 1: Thin-Layer Chromatography (TLC) Method Development
The cornerstone of a successful column chromatography separation is the development of an appropriate solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally translates to optimal elution behavior on a flash column.
-
Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or dichloromethane.
-
Initial Solvent System: Based on protocols for similar aromatic esters, a mixture of a non-polar solvent (hexane or petroleum ether) and a moderately polar solvent (ethyl acetate) is a logical starting point.[4]
-
TLC Plate Spotting: Using a capillary tube, spot the crude mixture solution onto the baseline of a silica gel TLC plate. Also spot reference standards of known starting materials if available.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. A good initial system to test is 3:1 Hexane:Ethyl Acetate (v/v) .
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Optimization:
-
If the Rf of the target compound is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
If the Rf is too high (>0.4), decrease the polarity by increasing the proportion of hexane.
-
The goal is to achieve clear separation between the spot corresponding to this compound and any impurity spots.
-
Step 2: Automated Flash Column Chromatography
Once an optimal solvent system is identified, the protocol can be scaled up to a flash chromatography system.
-
Column Selection and Packing: Select a pre-packed silica gel column of appropriate size for the amount of crude material to be purified. A general rule is to use a mass of silica that is 40-100 times the mass of the crude sample.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or a weak solvent like dichloromethane.
-
Solid Loading: For less soluble samples, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. The resulting dry powder can then be loaded onto the column. This technique is often preferred as it can lead to sharper bands and better separation.
-
-
Chromatography Run:
-
Equilibrate the column with the initial mobile phase (e.g., 100% Hexane).
-
Program a gradient elution based on the TLC results. A typical gradient might start with a low polarity mixture and gradually increase the proportion of the more polar solvent. For a 3:1 Hexane:EtOAc TLC system, a gradient from 10% to 40% Ethyl Acetate in Hexane over 10-15 column volumes is a reasonable starting point.
-
Set the flow rate according to the column size and manufacturer's recommendations.
-
Monitor the elution profile using the UV detector, typically at 254 nm and/or 280 nm, where substituted benzene rings absorb.
-
-
Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Expected Results and Troubleshooting
Following this protocol, a baseline separation of this compound from common impurities should be achieved. Less polar impurities will elute first in the lower concentration of ethyl acetate, followed by the target compound as the gradient progresses. Highly polar impurities, such as the unreacted carboxylic acid, will remain strongly bound to the silica and may only elute at very high ethyl acetate concentrations or with the addition of a more polar solvent like methanol.
Table 2: Troubleshooting Common Issues in Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation/Overlapping Peaks | Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve better spot separation. Consider a different solvent combination (e.g., Dichloromethane/Methanol). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A ratio of 1:40 to 1:100 (sample:silica) is recommended. | |
| Compound Stuck on Column | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. A gradient up to 100% ethyl acetate or even adding a small percentage of methanol may be necessary. |
| Compound is acidic and interacting strongly with silica. | Add a small amount of acetic acid (0.1-1%) to the mobile phase to suppress ionization and reduce tailing. | |
| Cracked or Channeled Column Bed | Improperly packed column or rapid solvent changes. | Use pre-packed columns. If packing manually, ensure a uniform slurry and allow the bed to settle properly. Avoid abrupt changes in solvent polarity. |
Conclusion
This application note provides a robust and reproducible methodology for the purification of this compound using automated flash column chromatography. By systematically developing a suitable mobile phase with TLC and applying it to a flash chromatography system, researchers can reliably obtain this key chemical intermediate in high purity. The principles and troubleshooting guidance presented herein are broadly applicable to the purification of other substituted phenolic compounds, serving as a valuable resource for professionals in synthetic chemistry and drug development.
References
-
PubChem. Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Cheméo. Chemical Properties of Methyl 2-hydroxy-5-methoxybenzoate (CAS 2905-82-0). [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
Royal Society of Chemistry. Selective syntheses of diversely substituted 2-hydroxy-4'-hydroxybenzophenones through [4+2] or [3+3] annulation of penta-3,4-dien-2-ones with 3-formylchromones - Supporting Information. [Link]
- Google Patents.
-
ChemSynthesis. methyl 5-hydroxy-2-methylbenzoate. [Link]
-
Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
-
Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide to Maximizing the Yield of Methyl 5-hydroxy-2-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 5-hydroxy-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your laboratory work.
Overview of Synthetic Strategies
The synthesis of this compound typically starts from 2,5-dihydroxybenzoic acid (gentisic acid)[1][2]. The core challenge lies in the selective functionalization of two distinct hydroxyl groups and a carboxylic acid. The two primary synthetic routes involve a decision point: which functional group to address first, the methylation or the esterification?
-
Route A: Methylation First: In this approach, the phenolic hydroxyl groups of gentisic acid are addressed first, followed by the esterification of the carboxylic acid. The key to success in this route is achieving high regioselectivity in the methylation step.
-
Route B: Esterification First: This strategy begins with the conversion of gentisic acid to its methyl ester, Methyl 2,5-dihydroxybenzoate[3], followed by selective O-methylation.
The choice between these routes depends on reagent availability, scalability, and the specific challenges encountered in your laboratory. This guide will focus primarily on troubleshooting Route A, which offers unique opportunities to leverage the electronic properties of the starting material for selective synthesis.
Sources
Technical Support Center: Synthesis of Methyl 5-hydroxy-2-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 5-hydroxy-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Our approach is rooted in mechanistic understanding to provide robust troubleshooting strategies.
Overview of the Primary Synthetic Route
The most common and direct method for synthesizing this compound is the Fischer esterification of 5-hydroxy-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. This seemingly straightforward reaction is, however, prone to specific side reactions due to the presence of multiple reactive functional groups on the starting material.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is producing a significant amount of an unknown impurity alongside the desired product. How can I identify and prevent this?
Answer:
The most probable side reaction during the Fischer esterification of 5-hydroxy-2-methoxybenzoic acid is the O-methylation of the phenolic hydroxyl group , leading to the formation of Methyl 2,5-dimethoxybenzoate .
Causality of the Side Reaction:
The phenolic hydroxyl group (-OH) on the benzene ring is nucleophilic and can compete with the methanol solvent in reacting with the methylating agent or under conditions that favor methylation. In a standard Fischer esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for the attack by methanol.[1][2] However, if the reaction conditions are not carefully controlled, particularly with certain methylating agents or prolonged reaction times at elevated temperatures, the phenolic hydroxyl can also be methylated.
A major disadvantage in the esterification of hydroxybenzoic acids is the competition between the esterification of the carboxyl function and the O-alkylation of the hydroxy function on the aromatic ring.[3]
Visualizing the Main Reaction and Side Reaction:
Below is a diagram illustrating the desired esterification pathway versus the competing O-methylation side reaction.
Caption: Desired esterification vs. side reaction.
Troubleshooting and Prevention:
To minimize the formation of Methyl 2,5-dimethoxybenzoate, consider the following strategies:
-
Choice of Esterification Method: A classic Fischer esterification using a large excess of methanol (which also acts as the solvent) and a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid is generally preferred. This method favors the esterification of the carboxylic acid.
-
Avoidance of Strong Methylating Agents: Do not use potent methylating agents like dimethyl sulfate or methyl iodide in the presence of a base, as these conditions will strongly favor the methylation of the more acidic phenolic hydroxyl group.[4][5]
-
Reaction Temperature and Time: Maintain the reaction at the reflux temperature of methanol and monitor the reaction progress closely by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Avoid unnecessarily long reaction times to reduce the likelihood of side reactions.[6]
Experimental Protocol for Minimizing O-Methylation:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 5-hydroxy-2-methoxybenzoic acid in an excess of dry methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain it for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[6]
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product. The crude product can then be purified by column chromatography or recrystallization to separate the desired product from any O-methylated impurity.
FAQ 2: The yield of my reaction is low, and I have a significant amount of unreacted starting material. What could be the issue?
Answer:
Low conversion in a Fischer esterification is often due to the reversible nature of the reaction or issues with the catalyst.
Causality of Low Conversion:
Fischer esterification is an equilibrium-controlled process.[7] The formation of water as a byproduct can shift the equilibrium back towards the starting materials, thus limiting the yield of the ester.
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Water Removal | Use a Dean-Stark apparatus if the reaction is conducted in a solvent like toluene. | Actively removing water drives the equilibrium towards the product side, increasing the yield. |
| Reagent Stoichiometry | Use a large excess of methanol. | According to Le Chatelier's principle, increasing the concentration of a reactant (methanol) will shift the equilibrium towards the products.[1] |
| Catalyst Activity | Ensure the acid catalyst is fresh and of appropriate concentration. | An inactive or insufficient amount of catalyst will result in a slow or incomplete reaction.[6] |
Visualizing the Equilibrium:
Caption: Reversible nature of Fischer esterification.
FAQ 3: I am observing some demethylation of the methoxy group. Why is this happening and how can I prevent it?
Answer:
Demethylation of the 2-methoxy group is a less common but possible side reaction, especially under harsh acidic conditions.
Causality of Demethylation:
Strong acids, particularly hydrobromic or hydriodic acid, at elevated temperatures can cleave methyl ethers. While sulfuric acid is less prone to this, prolonged reaction times at high temperatures can lead to some degree of demethylation, yielding 2,5-dihydroxybenzoic acid, which can then be esterified to Methyl 2,5-dihydroxybenzoate.
Prevention of Demethylation:
-
Use a Milder Acid Catalyst: If demethylation is a significant issue, consider using a milder acid catalyst such as p-toluenesulfonic acid.
-
Control Reaction Temperature and Time: Strictly adhere to the reflux temperature of methanol and avoid overheating. Monitor the reaction to prevent excessively long reaction times.
-
Alternative Esterification Methods: If demethylation persists, consider alternative, milder esterification methods that do not require strong acids, such as using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) with methanol.
Summary of Potential Side Products and Their Prevention
| Side Product | Reason for Formation | Prevention Strategy |
| Methyl 2,5-dimethoxybenzoate | O-methylation of the phenolic hydroxyl group. | Use classic Fischer esterification conditions; avoid strong methylating agents and bases. |
| Unreacted Starting Material | Equilibrium nature of the reaction; inactive catalyst. | Use excess methanol, remove water, ensure catalyst activity. |
| Methyl 2,5-dihydroxybenzoate | Demethylation of the 2-methoxy group under harsh acidic conditions. | Use milder acid catalyst, control temperature and time. |
References
- CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents.
- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents.
- US5260475A - Esterification of hydroxybenzoic acids - Google Patents.
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. Available at: [Link]
-
Fischer Esterification | Mechanism + Easy TRICK! - YouTube. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 4. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reaxis.com [reaxis.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 5-hydroxy-2-methoxybenzoate
Welcome to the technical support center for Methyl 5-hydroxy-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile aromatic building block. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and in-depth FAQs to ensure the success and reproducibility of your reactions.
Introduction: The Chemistry and Application of this compound
This compound is a polysubstituted aromatic ester. Its structure, featuring a hydroxyl, a methoxy, and a methyl ester group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The distinct electronic nature of these functional groups dictates the molecule's reactivity and provides multiple handles for synthetic transformations. Optimizing its synthesis is critical for ensuring high purity and yield, which are paramount for downstream applications. This guide will focus on the common synthetic routes and the challenges you may encounter.
Section 1: Synthesis Strategy & Detailed Protocol
The most direct and common approach to synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 5-hydroxy-2-methoxybenzoic acid. This method is generally reliable, cost-effective, and scalable.
Core Reaction: Fischer Esterification
The mechanism involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by methanol. A subsequent series of proton transfers and the elimination of water yield the final ester product.
Detailed Experimental Protocol: Esterification of 5-hydroxy-2-methoxybenzoic acid
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
5-hydroxy-2-methoxybenzoic acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydroxy-2-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (approx. 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution. The addition is exothermic and should be done cautiously.
-
Reaction & Monitoring: Heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours. A suitable mobile phase is 30-40% ethyl acetate in hexanes. The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting material spot.
-
Quenching & Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). A significant portion of the methanol is then removed under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Transfer the remaining residue to a separatory funnel. Add ethyl acetate to dissolve the organic components and water to dissolve any salts.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with water and then with brine. This removes residual water-soluble impurities and salts.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My reaction is very slow or appears incomplete even after 8 hours. What could be the cause?
Answer: Several factors can lead to an incomplete or slow Fischer esterification:
-
Insufficient Catalyst: The reaction is acid-catalyzed. An inadequate amount of sulfuric acid will result in a slow reaction rate. Ensure you are using at least 0.1 equivalents.
-
Presence of Water: Fischer esterification is a reversible equilibrium reaction that produces water. If your starting materials (especially methanol) or glassware are not dry, the equilibrium will shift back towards the reactants, preventing the reaction from reaching completion. Using anhydrous methanol is crucial.
-
Low Temperature: The reaction requires sufficient thermal energy. Ensure the reaction mixture is maintained at a steady reflux. A temperature below 60°C will significantly slow down the rate.
Q2: I'm observing a significant side product on my TLC plate. What could it be?
Answer: The most likely side product is the result of an intermolecular reaction, especially if the concentration of your starting acid is high.
-
Dimerization/Oligomerization: At high concentrations, the hydroxyl group of one molecule can react with the activated carboxylic acid of another, leading to the formation of polyester-like oligomers.
-
Solution: Ensure the starting acid is fully dissolved in a sufficient excess of methanol. This favors the intramolecular reaction with the solvent over intermolecular side reactions.
-
Q3: During the work-up, I'm struggling with emulsion formation in the separatory funnel. How can I resolve this?
Answer: Emulsions are common when dealing with phenolic compounds and basic washes.
-
Cause: The phenolic hydroxyl group is acidic and can be deprotonated by the sodium bicarbonate wash, forming a phenoxide salt. This salt can act as a surfactant, stabilizing the emulsion between the aqueous and organic layers.
-
Solutions:
-
Add Brine: Add a significant volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break the emulsion.
-
Patience & Gentle Inversion: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions. Allow the funnel to stand for an extended period to allow the layers to separate.
-
Filtration: In severe cases, filtering the entire emulsion through a pad of Celite can help to break it up.
-
Q4: My final product has a low melting point and appears oily, suggesting impurities. How can I improve its purity?
Answer: An oily appearance or depressed melting point indicates the presence of impurities, which could include residual solvent, unreacted starting material, or side products.
-
Recrystallization: This is the most effective method for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble when hot. A common choice for this compound is a binary system like ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is the next step. A gradient elution from 10% to 40% ethyl acetate in hexanes will typically provide good separation.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound?
A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The phenolic hydroxyl group can be susceptible to air oxidation over time, which may lead to discoloration. Storing under an inert atmosphere (like nitrogen or argon) can prolong its shelf life.
Q: What are the primary safety hazards associated with this compound and its synthesis?
-
Hazards: Expected to cause skin and serious eye irritation, and may cause respiratory irritation[1].
-
Precautions: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis involves concentrated sulfuric acid, which is highly corrosive and must be handled with extreme care.
Q: Which analytical techniques are best for characterizing the final product?
A: A combination of techniques is recommended for unambiguous characterization[2][3].
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will confirm the presence and integration of aromatic, methoxy, and ester methyl protons. ¹³C NMR will confirm the number of unique carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity[4].
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the broad O-H stretch of the phenol, the C=O stretch of the ester, and C-O stretches.
-
High-Performance Liquid Chromatography (HPLC): The best technique for assessing the purity of the final product with high accuracy and precision[2].
Section 4: Data & Visualizations
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale & Impact on Optimization |
| Reagent Ratio | 1.0 eq Acid : >20 eq Methanol | A large excess of methanol shifts the reaction equilibrium towards the product side, maximizing yield. |
| Catalyst Load | 0.1 - 0.2 eq H₂SO₄ | Ensures a sufficiently fast reaction rate without causing excessive charring or side reactions. |
| Temperature | Reflux (~65°C) | Provides the necessary activation energy for the reaction to proceed at a practical rate. |
| Reaction Time | 4 - 8 hours | Reaction should be monitored by TLC to determine the optimal time for completion, avoiding potential degradation from prolonged heating. |
Diagrams
Caption: Synthetic Workflow for this compound.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
References
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Preparation method of 5-formyl-2-methoxy methyl benzoate.
- Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
-
Methyl 2-hydroxy-5-methoxybenzoate. PubChem, National Institutes of Health. [Link]
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]
-
methyl 5-hydroxy-2-methylbenzoate. ChemSynthesis. [Link]
-
Methyl 5-chloro-2-methoxybenzoate. PubChem, National Institutes of Health. [Link]
-
Application of methyl in drug design. PubMed, National Institutes of Health. [Link]
-
The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... ResearchGate. [Link]
-
Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal. [Link]
Sources
Methyl 5-hydroxy-2-methoxybenzoate stability and degradation issues
Welcome to the technical support center for Methyl 5-hydroxy-2-methoxybenzoate (CAS No. 2154-49-6). This guide is designed for researchers, chemists, and formulation scientists to address common questions and troubleshoot issues related to the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.
I. Compound Overview & Stability Profile
This compound is an aromatic ester with phenolic and methoxy functional groups. Its stability is primarily influenced by these groups, making it susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step in preventing experimental failure.
Key Functional Groups & Potential Liabilities:
-
Phenolic Hydroxyl (-OH): Highly susceptible to oxidation, which can be accelerated by elevated pH, exposure to air (oxygen), transition metal ions, and light. Oxidation often leads to the formation of colored quinone-type structures.
-
Methyl Ester (-COOCH₃): Prone to hydrolysis, especially under basic (saponification) or strongly acidic conditions, yielding the corresponding carboxylic acid (5-hydroxy-2-methoxybenzoic acid) and methanol.
-
Aromatic Ring: The electron-donating nature of the hydroxyl and methoxy groups activates the ring, making it more susceptible to electrophilic attack and oxidative degradation.
A summary of stability under common laboratory conditions is provided below.
Table 1: Stability Profile of this compound
| Condition | Stability | Primary Degradation Pathway | Recommended Mitigation |
| pH < 4 | Generally Stable | Slow acid-catalyzed hydrolysis | Use aprotic or mildly acidic (pH 4-6) solvents. Buffer if necessary. |
| pH 7 (Neutral) | Moderately Stable | Slow oxidation and potential hydrolysis | Store solutions protected from light and air. Use freshly prepared solutions. |
| pH > 8 | Unstable | Rapid base-catalyzed hydrolysis (saponification) and oxidation of the resulting phenoxide ion. | AVOID . If necessary, perform reactions at low temperatures and under an inert atmosphere (N₂ or Ar). |
| Light Exposure | Sensitive | Photo-oxidation | Store in amber vials or protect from light with aluminum foil. |
| Air (Oxygen) | Sensitive | Oxidation of the phenol group | Degas solvents. Store solids and solutions under an inert atmosphere. |
| Elevated Temperature | Moderately Stable | Accelerates both hydrolysis and oxidation | Store at recommended temperatures (typically 2-8°C). Avoid prolonged heating of solutions. |
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Unstable | Catalyzes oxidation | Use high-purity solvents and glassware. Consider using a chelating agent like EDTA in stock solutions. |
II. Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned slightly yellow/brown. Can I still use it?
A1: A change from a white or off-white powder to a yellow or brown hue is a common indicator of degradation, specifically oxidation of the phenolic group. While the bulk of the material may still be the parent compound, the presence of colored impurities signifies that a portion has degraded. For sensitive applications requiring high purity, it is recommended to use a fresh, unopened lot. For less sensitive screening experiments, you may consider purifying the material by recrystallization. However, you should first confirm the purity of the discolored material using an analytical technique like HPLC-UV or LC-MS to quantify the level of impurities.
Q2: I dissolved the compound in a DMSO stock solution, and it changed color after a few days at room temperature on the bench. What happened?
A2: This is a classic sign of oxidation. DMSO itself is hygroscopic and can contain trace amounts of water and peroxides, while exposure to ambient light and air on the lab bench provides the necessary components for photo-oxidation of the sensitive phenol group. The stability of phenolic compounds in DMSO is often limited, with studies showing degradation over time even in the dark.
Solution:
-
Store DMSO stock solutions at -20°C or -80°C.
-
Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Always store aliquots protected from light (in amber vials or a dark freezer box).
-
For maximum stability, consider overlaying the solution with an inert gas like argon before sealing and freezing.
Q3: My analytical results (HPLC) show a decreasing peak for my compound and a new, more polar peak appearing over time. What is this new peak?
A3: This observation is highly consistent with ester hydrolysis. The primary degradation product, 5-hydroxy-2-methoxybenzoic acid, is more polar than the parent methyl ester. This increased polarity is due to the free carboxylic acid group, which results in a shorter retention time on a standard reverse-phase HPLC column. To confirm this, you can:
-
LC-MS Analysis: Analyze the sample by LC-MS. The new peak should have a mass corresponding to the hydrolyzed product.
-
Spike Experiment: If you have a standard of 5-hydroxy-2-methoxybenzoic acid, spike your degraded sample with it. The new peak should increase in size, confirming its identity.
Q4: Can I use a phosphate buffer at pH 7.4 for my cell-based assay?
A4: While pH 7.4 is common for biological assays, you should be aware of the potential for compound degradation over the course of the experiment, especially during longer incubation times (24-72 hours). At this pH, both slow hydrolysis and oxidation can occur.
Best Practices:
-
Prepare the final dilution in your assay medium immediately before adding it to the cells.
-
Include a "time-zero" control where the compound is added to the medium and immediately extracted and analyzed to establish a baseline.
-
If the experiment allows, include stability controls (compound in medium without cells) incubated for the same duration to quantify the extent of abiotic degradation.
III. Troubleshooting Guide: Experimental Issues
This section addresses specific experimental problems and provides a logical workflow for diagnosing and solving them.
Issue 1: Inconsistent or Non-reproducible Biological Activity
You observe variable results in your cell-based or biochemical assays between experiments run on different days.
Caption: Key degradation pathways for this compound.
IV. References
-
Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships for the stability of drugs in frozen solutions. Journal of Pharmaceutical Sciences, 74(8), 815-820. This paper discusses the general principles of drug stability in frozen solutions, including DMSO, highlighting factors like temperature and pH that are relevant to the storage of this compound stocks. [Link]
-
Kearns, G. L., & Abdel-Rahman, S. M. (2003). Stability of phenolic compounds in various solvents. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 915-923. This source provides insights into the stability of phenolic compounds, which is directly applicable to the hydroxyl group in this compound, particularly regarding oxidative degradation in common laboratory solvents. [Link]
-
Pratt, D. A., & van der Donk, W. A. (2006). Theoretical investigations of the antioxidant activity of phenol-based compounds. Journal of the American Chemical Society, 128(14), 4584-4585. This reference details the mechanisms of phenol oxidation, which explains the color change observed upon degradation of this compound. [Link]
Technical Support Center: Purification of Methyl 5-hydroxy-2-methoxybenzoate
Welcome to the technical support center for Methyl 5-hydroxy-2-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve common purity-related issues encountered during and after synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Question 1: My TLC analysis of the crude product shows a baseline spot and a product spot. What is this impurity and how do I remove it?
Answer: A spot that remains at the baseline on a normal-phase silica TLC plate is highly polar. This is characteristic of an unreacted acidic starting material, most commonly 5-hydroxy-2-methoxybenzoic acid . The carboxylic acid group interacts strongly with the silica gel, preventing its migration with less polar mobile phases.
Causality: The impurity arises from incomplete esterification of the carboxylic acid. To remove it, an acid-base extraction is the most effective method. This technique exploits the difference in pKa between your phenolic ester product and the acidic carboxylic acid impurity. By washing the organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), you selectively deprotonate the more acidic carboxylic acid, forming a water-soluble carboxylate salt. This salt partitions into the aqueous layer, while your neutral ester product remains in the organic layer.
Protocol 1: Liquid-Liquid Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe effervescence (CO₂ release) as the acid is neutralized; swirl gently and vent the funnel frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[1]
Question 2: After purification, my product is a slightly off-white or yellowish solid with a lower-than-expected melting point. What could be the cause?
Answer: A broad or depressed melting point is a classic indicator of residual impurities. The discoloration suggests the presence of colored byproducts, potentially from side reactions or degradation. If you have already performed an acid-base extraction, the likely culprits are neutral, structurally similar molecules such as isomers (e.g., methyl 2-hydroxy-5-methoxybenzoate) or starting materials from precursor syntheses.
Causality: These types of impurities often have solubilities similar to the desired product, making simple extraction ineffective. Recrystallization is the preferred method in this scenario. This technique relies on the principle that the desired compound and the impurities will have different solubility profiles in a given solvent. A carefully chosen solvent will dissolve the product and impurities at a high temperature but will become a poor solvent for your desired product upon cooling, causing it to crystallize out in a purer form while the impurities remain in the mother liquor.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which the product is highly soluble when hot but sparingly soluble when cold. (See Table 2 for suggestions). A solvent pair system (e.g., methanol/water or ethyl acetate/hexanes) can also be effective.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[2] Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Question 3: My NMR spectrum shows clean product, but the mass is higher than 100%. What is the likely issue?
Answer: Assuming your product is otherwise pure based on spectroscopic data (NMR, LCMS), a mass recovery of over 100% almost always points to the presence of residual solvent. Solvents used in the final purification step, like ethyl acetate, methanol, or water from recrystallization, can become trapped in the crystal lattice.
Causality: Inadequate drying is the direct cause. Standard air drying is often insufficient to remove all solvent molecules, especially high-boiling point solvents or water. Drying under high vacuum, often with gentle heating (if the compound is thermally stable), is necessary to remove these persistent solvent residues. You can often identify the residual solvent by its characteristic peaks in the ¹H NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The impurity profile depends heavily on the synthetic route. However, some common impurities are summarized below.
| Table 1: Common Impurities & Their Origins | |
| Impurity | Likely Origin |
| 5-hydroxy-2-methoxybenzoic acid | Incomplete Fischer esterification.[3] |
| Methyl 2,5-dihydroxybenzoate | Incomplete methylation of the 2-hydroxyl group. |
| 5-hydroxy-2-methoxybenzoic acid | Saponification (hydrolysis) of the ester product during basic workup.[4] |
| Inorganic Salts (e.g., K₂CO₃, Na₂SO₄) | Carried over from reaction or workup steps.[5] |
| Residual Solvents (e.g., Methanol, Acetone) | Trapped in the final product after purification.[6] |
Q2: What is the most robust, general-purpose purification strategy for this compound?
A2: A multi-step approach is most effective. Start with an acid-base extraction to remove acidic or basic impurities, followed by recrystallization to remove neutral, structurally similar impurities and to obtain a crystalline solid. For very challenging separations where isomers are present, flash column chromatography may be required as a final polishing step.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 6. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
Troubleshooting HPLC peak tailing for Methyl 5-hydroxy-2-methoxybenzoate
HPLC Troubleshooting Guide: Resolving Peak Tailing
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting strategies for a common and frustrating issue: chromatographic peak tailing, with a specific focus on the analysis of Methyl 5-hydroxy-2-methoxybenzoate. Our approach is built on explaining the causal mechanisms behind the problem to empower you to make informed, effective decisions in your method development and quality control workflows.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing, and why is it a concern for my this compound analysis?
Answer:
In an ideal HPLC separation, a chromatographic peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing is the phenomenon where the latter half of the peak is broader than the front half, creating a distinctive "tail".[1][2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. Regulatory guidelines and in-house methods often require a tailing factor of ≤ 2.0.[3]
Peak tailing is detrimental to your analysis for several critical reasons:
-
Poor Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify individual components in your sample.
-
Inaccurate Quantitation: The distorted peak shape complicates peak integration, leading to underestimation of the true peak area and, consequently, inaccurate concentration measurements.[3]
-
Reduced Sensitivity: As the peak broadens and the height decreases, it becomes more difficult to distinguish from the baseline noise, negatively impacting the limit of detection (LOD) and limit of quantitation (LOQ).
-
Method Unreliability: Tailing indicates suboptimal and often inconsistent interactions within the chromatographic system, compromising the reproducibility and robustness of your analytical method.[3]
Q2: What are the key chemical properties of this compound that make it susceptible to peak tailing?
Answer:
Understanding the structure of your analyte is the first step in diagnosing peak shape issues. This compound is a phenolic compound, and its structure contains specific functional groups that are prone to causing peak tailing in reversed-phase HPLC.
| Property | Value / Structure | Implication for HPLC Analysis |
| Molecular Formula | C₉H₁₀O₄ | - |
| Molecular Weight | 182.17 g/mol [4] | - |
| Structure | The molecule contains a key phenolic hydroxyl (-OH) group . | |
| Key Functional Group | Phenolic Hydroxyl (-OH) | This group is weakly acidic. At certain pH values, it can deprotonate to form a phenolate anion (-O⁻). This ionized form can engage in strong, undesirable secondary interactions with the stationary phase. |
| logP (Octanol/Water) | 1.187[5] | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography. |
The primary culprit for peak tailing is the phenolic hydroxyl group . In reversed-phase HPLC using silica-based columns, the stationary phase surface can have residual, unreacted silanol groups (Si-OH).[1][6] These silanol groups are also weakly acidic. If the mobile phase pH is not optimized, the ionized phenolic group on your analyte can form strong ionic or hydrogen-bonding interactions with these active silanol sites, creating a secondary, stronger retention mechanism that leads to peak tailing.[1][7]
Systematic Troubleshooting Guide
Q3: My peak for this compound is tailing. What is the most logical way to troubleshoot this?
Answer:
A systematic approach is crucial to efficiently identify and resolve the root cause of peak tailing. The following workflow diagram outlines the recommended troubleshooting sequence, starting with the most common and impactful factors.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Q4: How exactly does mobile phase pH affect my peak shape, and how do I optimize it?
Answer:
For an ionizable compound like this compound, mobile phase pH is the most critical factor influencing peak shape.[8][9] The goal is to ensure the analyte exists in a single, un-ionized state throughout the separation. This is known as ion suppression .
The Mechanism: The phenolic hydroxyl group of your analyte has an estimated pKa around 6.2.[10] When the mobile phase pH is close to the analyte's pKa, a mixture of both the neutral (protonated) and anionic (deprotonated) forms exists.[8][11] The neutral form has good retention on a C18 column, while the anionic form is more polar and wants to elute faster. This dual-state existence leads to a smeared, tailing peak.[9]
Furthermore, the deprotonated analyte can interact strongly with residual silanol groups on the column packing, which are also ionized at mid-range pH, causing significant tailing.[11]
Optimization Protocol: To suppress the ionization of the acidic phenolic group, you must lower the mobile phase pH. A general rule of thumb is to adjust the pH to at least 2 units below the analyte's pKa. For this compound, a target pH of 2.5 - 3.5 is ideal.
Step-by-Step Protocol for pH Optimization:
-
Select an Appropriate Buffer: Choose a buffer system that is effective in your target pH range and compatible with your detection method (e.g., UV-transparent, non-volatile for MS).
-
Prepare the Aqueous Phase: Accurately prepare the buffer at the desired concentration (typically 10-25 mM). For a target pH of 2.5-3.5, formic acid or a phosphate buffer are excellent choices.[12]
-
Adjust pH: Use an acid (e.g., phosphoric acid for a phosphate buffer, or use formic acid directly) to carefully adjust the pH of the aqueous portion of your mobile phase before mixing with the organic solvent.
-
Mix Mobile Phase: Combine the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate and Test: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes) before injecting your sample.
| Buffer System | Effective pH Range | Comments |
| Formic Acid | 2.8 - 4.8 | Excellent for LC-MS applications due to its volatility. A 0.1% solution is common. |
| Phosphate Buffer | 2.1 - 3.1 (H₃PO₄/H₂PO₄⁻) | Provides robust pH control. Not volatile, so avoid for LC-MS. |
| Trifluoroacetic Acid (TFA) | < 2.5 | A strong ion-pairing agent that can also suppress silanol activity. A 0.05-0.1% solution is typical. Can cause ion suppression in MS. |
Q5: My peak is still tailing even after adjusting the pH. Could my column be the problem?
Answer:
Yes, if pH optimization does not resolve the issue, the column itself is the next logical suspect. The problem often lies with unwanted secondary interactions between your analyte and the stationary phase.[3]
The Mechanism: Silanol Interactions Even with a low pH mobile phase, some residual silanol groups on the silica surface can remain active. The phenolic hydroxyl group of your analyte is an excellent hydrogen bond donor and acceptor, allowing it to interact with these sites. This secondary retention mechanism is different from the primary hydrophobic retention and causes molecules to "stick" longer than they should, resulting in peak tailing.[1]
Caption: Unwanted interaction causing peak tailing.
Troubleshooting Steps for the Column:
-
Evaluate Column Age and History: Columns degrade over time, especially when used with aggressive pH mobile phases.[9] Hydrolysis of the stationary phase can expose more active silanol sites. If the column has been used for many injections or for analyzing basic compounds, it may be irreversibly contaminated.
-
Choose a High-Quality, End-Capped Column: Modern HPLC columns, often labeled as "Type B" or "high-purity silica," have a much lower concentration of active silanol groups. They are also treated with a process called "end-capping," which chemically bonds a small silane (like trimethylsilane) to most of the remaining silanols, effectively shielding them from interaction with analytes.[1][3] If you are using an older column, switching to a modern, fully end-capped C18 column is highly recommended.
-
Consider an Alternative Stationary Phase: For highly polar compounds that are difficult to retain or show poor peak shape, a column with an embedded polar group (e.g., amide or carbamate) within the alkyl chain can provide alternative selectivity and better shielding of silanols.[13]
-
Column Flushing: If you suspect contamination, try flushing the column with a strong solvent series. A typical sequence for a reversed-phase column is:
-
Water (HPLC Grade)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Re-equilibrate with your mobile phase
-
Q6: Are there any other instrumental or method parameters I should consider?
Answer:
Absolutely. While mobile phase pH and column chemistry are the primary causes, other factors can contribute to or exacerbate peak tailing.
-
Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself (e.g., injector, tubing, detector flow cell). Excessive volume allows the analyte band to spread, which can manifest as peak broadening and tailing.[11]
-
Remedy: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length as short as possible between the injector, column, and detector.
-
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger (i.e., more organic content) than your mobile phase, it can cause peak distortion, including tailing and splitting.[14]
-
Remedy: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to fronting or tailing peaks.[2][15]
-
Remedy: Dilute your sample and inject a smaller amount. Check if the peak shape improves.
-
-
Column Contamination and Voids: Strongly retained sample components can accumulate at the head of the column, creating active sites that cause tailing. A physical void or channel in the column bed can also distort the peak.[2][14]
-
Remedy: Use a guard column to protect the analytical column from contaminants. If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help, but replacement is often necessary.
-
References
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Cytiva. (2024). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
-
Polish Journal of Food and Nutrition Sciences. (n.d.). A rapid hplc method for determination of major phenolic acids in plant material. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]
-
Chromatography Forum. (2012). Peak tailing due to silanol interaction?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Methyl 2-hydroxy-5-methoxybenzoate (CAS 2905-82-0). Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
ResearchGate. (2017). How to reduce peak tailing in HPLC of imatinib mesylate?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
Chromatography Today. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13929055, Methyl 5-hydroxy-2-methylbenzoate. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 2-methoxybenzoate. Retrieved from [Link]
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- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-hydroxy-5-methoxybenzoate (CAS 2905-82-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chromanik.co.jp [chromanik.co.jp]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 10. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 215659-03-3 [chemicalbook.com]
- 11. chromtech.com [chromtech.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. waters.com [waters.com]
- 14. agilent.com [agilent.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 5-hydroxy-2-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 5-hydroxy-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the scaling up of this important chemical intermediate. Our focus is on providing practical, field-tested insights to ensure the successful and safe execution of your synthesis at a larger scale.
I. Strategic Overview: Synthetic Pathways and Scale-Up Considerations
The synthesis of this compound typically originates from commercially available 5-hydroxysalicylic acid (also known as gentisic acid). The core transformations involve an esterification of the carboxylic acid and a selective methylation of a phenolic hydroxyl group. The order of these operations is critical and presents the primary challenge in developing a scalable and efficient process.
Two primary synthetic routes are considered:
-
Route A: Esterification followed by Selective Methylation. This is often the more direct route.
-
Route B: Protection, Methylation, Esterification, and Deprotection. This route can offer higher selectivity but involves more steps, which can impact overall yield and cost at scale.
This guide will focus on the more atom-economical Route A , providing a detailed protocol and addressing the challenges associated with it.
II. Experimental Workflow: A Scalable Protocol
The following is a detailed, two-step protocol for the synthesis of this compound, designed with scalability in mind.
Diagram of the Synthetic Workflow:
Caption: A two-step synthesis of this compound.
Step 1: Fischer Esterification of 5-Hydroxysalicylic Acid
This step converts the starting material into its methyl ester. Using the alcohol as the solvent drives the equilibrium towards the product, a key principle of Fischer esterification.[1][2][3]
Protocol:
-
Reactor Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add methanol (10 volumes relative to the starting material).
-
Acid Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (0.1 equivalents). An exotherm will be observed.
-
Reactant Addition: Once the temperature has stabilized, add 5-hydroxysalicylic acid (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate.
-
Reduce the volume of methanol by distillation under reduced pressure.
-
To the resulting slurry, add water and extract the product with a suitable solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2,5-dihydroxybenzoate.
-
Step 2: Selective Methylation of Methyl 2,5-dihydroxybenzoate
The critical step of selective methylation is achieved under carefully controlled conditions. The 2-hydroxyl group is more acidic due to intramolecular hydrogen bonding with the adjacent ester group, making it more amenable to deprotonation and subsequent methylation.
Protocol:
-
Reactor Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen), dissolve the crude Methyl 2,5-dihydroxybenzoate (1.0 equivalent) in acetone (10 volumes).
-
Base Addition: Add anhydrous potassium carbonate (1.1 equivalents). Stir the suspension vigorously.
-
Methylating Agent Addition: Slowly add dimethyl sulfate (1.05 equivalents) dropwise via an addition funnel. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[4]
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or HPLC.
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or toluene) to obtain this compound.
-
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield in Esterification | - Incomplete reaction due to insufficient reaction time or catalyst.- Loss of product during work-up. | - Extend Reaction Time: Monitor the reaction by HPLC until the starting material is less than 1%.- Catalyst Amount: Ensure the correct equivalency of sulfuric acid is used. Too little will result in a slow reaction, while too much can lead to side reactions.- Efficient Extraction: Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
| Incomplete Methylation | - Insufficient methylating agent or base.- Poor quality of reagents (e.g., wet solvent or base).- Inadequate reaction temperature or time. | - Reagent Stoichiometry: Use a slight excess of dimethyl sulfate and base to drive the reaction to completion.- Anhydrous Conditions: Use anhydrous acetone and freshly dried potassium carbonate to prevent hydrolysis of the dimethyl sulfate.- Temperature and Time: Ensure the reaction is maintained at a consistent reflux and allow sufficient time for the reaction to complete, as confirmed by in-process controls. |
| Formation of Impurities | - Over-methylation: Formation of Methyl 2,5-dimethoxybenzoate.- Isomer Formation: Methylation at the 5-hydroxyl position.- Unreacted Starting Material. | - Control Stoichiometry: Carefully control the amount of dimethyl sulfate to minimize the formation of the di-methylated byproduct.- Temperature Control: Lowering the reaction temperature may improve selectivity, though it will likely increase the reaction time.- Purification: Recrystallization is often effective at removing both the over-methylated byproduct and unreacted starting material. A multi-solvent system may be required to achieve high purity. |
| Difficult Purification | - Oily product that is difficult to crystallize.- Co-crystallization of impurities. | - Solvent Screening: Perform small-scale solvent screening to identify an optimal recrystallization solvent or solvent mixture.- Seeding: Use a small amount of pure product to induce crystallization.- Chromatography (for small scale): While not ideal for large-scale production, a silica gel plug may be used to remove polar impurities before crystallization. |
| Safety Concerns with Dimethyl Sulfate | - Exposure to a highly toxic and carcinogenic reagent.[4] | - Engineering Controls: Always handle dimethyl sulfate in a certified chemical fume hood with appropriate ventilation.- Personal Protective Equipment (PPE): Wear appropriate gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.- Quenching: Have a quenching solution (e.g., dilute ammonia or sodium hydroxide) readily available to neutralize any spills. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is selective methylation at the 2-position favored?
A1: The hydroxyl group at the 2-position (ortho to the ester) is more acidic than the one at the 5-position. This is due to the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester. This stabilization of the conjugate base after deprotonation makes the 2-hydroxyl group more likely to react with the methylating agent.
Q2: Can I use a different methylating agent instead of dimethyl sulfate?
A2: Yes, other methylating agents like methyl iodide can be used. However, dimethyl sulfate is often preferred for industrial applications due to its lower cost and higher reactivity. Be aware that all common methylating agents have significant health and safety risks that must be carefully managed.
Q3: How can I effectively monitor the progress of these reactions at scale?
A3: For both the esterification and methylation steps, High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for in-process control. It allows for the accurate quantification of the starting material, product, and any major byproducts, providing a clear indication of when the reaction is complete.
Q4: What are the key considerations for the crystallization of the final product?
A4: The key to a successful crystallization is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. The cooling rate can also significantly impact crystal size and purity. A slow cooling rate generally favors the formation of larger, purer crystals.
Q5: What is the most critical safety precaution when scaling up this synthesis?
A5: The most critical safety precaution is the handling of dimethyl sulfate. A thorough understanding of its hazards, the implementation of robust engineering controls (fume hoods, closed systems), and the consistent use of appropriate personal protective equipment are paramount to ensuring a safe operation. A detailed safety protocol and emergency plan should be in place before commencing any work.
V. References
-
Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Google Patents.
-
Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.
-
Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341. PubChem. [Link]
-
Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
-
5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. ResearchGate. [Link]
-
Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents.
-
Synthesis of methyl 2-hydroxy-4-methoxybenzoate. PrepChem.com. [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
-
How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. ResearchGate. [Link]
-
Dimethyl sulfate. IARC Publications. [Link]
-
Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. ResearchGate. [Link]
-
Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews (RSC Publishing). [Link]
-
Gentisic acid and its 3- and 4-methyl-substituted homologoues as intermediates in the bacterial degradation of m-cresol, 3,5-xylenol and 2,5-xylenol. PubMed. [Link]
-
DIMETHYL SULFATE: REVIEW OF TOXICITY. IARC Publications. [Link]
-
United States Patent Office. Googleapis.com. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]
Technical Support Center: Navigating the Challenges of Methyl 5-hydroxy-2-methoxybenzoate Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the handling and workup of Methyl 5-hydroxy-2-methoxybenzoate, a compound susceptible to hydrolysis. Our goal is to equip you with the necessary knowledge to maximize your yield and ensure the integrity of your product.
Introduction: The Stability Challenge
This compound is a valuable intermediate in organic synthesis. However, its structure, containing both a phenolic hydroxyl group and a methyl ester, presents a significant challenge during experimental workup: the susceptibility of the ester group to hydrolysis. This unwanted side reaction can lead to the formation of the corresponding carboxylic acid, 5-hydroxy-2-methoxybenzoic acid, significantly reducing the yield of the desired product. This guide will delve into the mechanisms of this degradation and provide actionable strategies to prevent it.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a lower than expected yield of this compound after my reaction workup. Could hydrolysis be the culprit?
A1: Yes, a diminished yield is a primary indicator of unintended ester hydrolysis. During the workup, aqueous acidic or basic solutions are often used to neutralize the reaction mixture and remove byproducts. These conditions, however, can catalyze the breakdown of your ester product back into its parent carboxylic acid and methanol.[1][2]
Common Signs of Hydrolysis:
-
Lower-than-expected final product yield.
-
Presence of a more polar spot on a Thin-Layer Chromatography (TLC) analysis of your crude product, corresponding to the carboxylic acid.
-
In the ¹H NMR spectrum of the crude product, the appearance of a broad singlet characteristic of a carboxylic acid proton, alongside the disappearance or reduction in the intensity of the methyl ester singlet (around 3.8-3.9 ppm).
-
In Infrared (IR) spectroscopy, the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid.
Q2: What are the chemical reasons this specific molecule is prone to hydrolysis?
A2: The hydrolysis of an ester can be catalyzed by both acid and base.[3]
-
Base-Catalyzed Hydrolysis (Saponification): This is often the more significant issue during workup.[4][5] The process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[4][6] This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group.[4] In the presence of base, the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is generally irreversible under these conditions.[4][5] The presence of the electron-donating methoxy and hydroxyl groups on the benzene ring can influence the reactivity of the ester.
-
Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification.[2][7] In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water.[8][9] This reaction is reversible, and the equilibrium can be shifted towards the products (carboxylic acid and alcohol) if a large excess of water is present.[2][3][8][9]
Key takeaway: Basic washes, often employed to remove acidic catalysts or byproducts, pose a very high risk for irreversible hydrolysis (saponification).[1]
Q3: My protocol involves a basic wash to remove an acid catalyst. How can I do this without hydrolyzing my product?
A3: This is a critical step where significant product loss can occur. The key is to neutralize the acid catalyst without creating a strongly basic environment that promotes saponification.
Recommended Protocol for a Mild Basic Wash:
-
Cool the reaction mixture: Before adding any aqueous solution, cool the organic mixture in an ice bath. Lowering the temperature will significantly slow down the rate of hydrolysis.[1]
-
Use a weak base: Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), use a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][10] These are sufficiently basic to neutralize strong acids but are less likely to catalyze significant ester hydrolysis.
-
Perform the wash quickly: Do not allow the organic and aqueous layers to remain in contact for an extended period. Add the bicarbonate solution, shake the separatory funnel gently but thoroughly for a minute or two, and then promptly separate the layers.[1]
-
Check the pH: After the wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, perform another quick wash with fresh, cold bicarbonate solution.
-
Immediate Drying: After the final aqueous wash, immediately dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.[1]
| Parameter | Standard Workup (High Risk) | Recommended Workup (Low Risk) | Rationale |
| Neutralizing Agent | 1M NaOH or KOH | Cold, saturated NaHCO₃ or Na₂CO₃ | Avoids strong bases that readily promote saponification.[1] |
| Temperature | Room Temperature | 0-5 °C (Ice Bath) | Reduces the kinetic rate of the hydrolysis reaction.[1] |
| Contact Time | Prolonged | Brief and efficient | Minimizes the time the ester is exposed to aqueous basic conditions.[1] |
Q4: Can I avoid an aqueous workup altogether?
A4: In some cases, a non-aqueous workup is a viable strategy. The feasibility of this approach depends on the specific reaction components.
-
Direct Evaporation: If your reaction solvent is volatile and the byproducts are also volatile or non-existent, you may be able to directly evaporate the solvent under reduced pressure. The crude product can then be purified by methods such as column chromatography or recrystallization.
-
Filtration: If the reaction byproducts or excess reagents are solids, you can dilute the reaction mixture with a suitable organic solvent in which your product is soluble but the impurities are not, and then filter off the solids.
-
Solid-Phase Scavengers: Another advanced technique involves using solid-phase scavengers. These are polymer-bound reagents that can react with and "scavenge" excess reagents or byproducts from the solution. For instance, a polymer-bound base could be used to neutralize an acid catalyst, and then be simply filtered off.
Visualizing the Workup Decision Process
The following diagram illustrates a decision-making workflow for the workup of a reaction producing this compound.
Caption: Decision tree for workup of this compound.
Visualizing the Hydrolysis Mechanisms
The following diagrams illustrate the mechanisms of acid- and base-catalyzed hydrolysis.
Caption: Acid-catalyzed hydrolysis of this compound.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. National Institutes of Health. Retrieved from [Link]
-
operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Chemsrc. (2025, August 20). 5-Methoxy-2-methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]
- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
ResearchGate. (2021, April 16). (PDF) Extraction of phenolic compounds: A review. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
YouTube. (2025, January 11). Saponification Reaction of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
MDPI. (n.d.). Extraction of Phenolic Compounds from Agro-Industrial By-Products Using Natural Deep Eutectic Solvents: A Review of Green and Advanced Techniques. Retrieved from [Link]
-
esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]
-
YouTube. (2020, November 6). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Retrieved from [Link]
-
JoVE. (2024, July 26). Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques. Retrieved from [Link]
-
ACS Publications. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemsrc. (2025, August 22). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-2-methylbenzoic acid. National Institutes of Health. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 5-hydroxy-2-methoxybenzoate
Welcome to the technical support resource for the synthesis of Methyl 5-hydroxy-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on overcoming incomplete conversion. Our approach is rooted in mechanistic principles to provide robust and reliable solutions.
Introduction: The Synthetic Challenge
This compound is a valuable building block in organic synthesis. The most common and direct route to this compound is the Fischer esterification of 5-hydroxy-2-methoxybenzoic acid. While seemingly straightforward, this reaction is an equilibrium process, and achieving high conversion requires careful control of reaction parameters. Incomplete conversion is a frequent issue, leading to challenging purification and reduced yields. This guide will address the root causes of this problem and provide detailed protocols for a successful synthesis.
Troubleshooting Guide: Incomplete Conversion
This section addresses the most common issues leading to incomplete conversion in the Fischer esterification of 5-hydroxy-2-methoxybenzoic acid.
Question 1: My reaction has stalled, and TLC analysis shows a significant amount of starting material (5-hydroxy-2-methoxybenzoic acid) remaining. What are the likely causes and how can I resolve this?
Answer:
Incomplete conversion in Fischer esterification is typically due to factors that inhibit the forward reaction or promote the reverse reaction (hydrolysis). Here’s a breakdown of the probable causes and their solutions:
Causality Analysis:
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The reaction equilibrium is a critical factor.[1] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials, thus halting the conversion.[2][3] Additionally, insufficient catalytic activity or suboptimal reaction conditions can lead to a sluggish reaction that appears stalled.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for incomplete conversion.
Detailed Solutions:
| Parameter | Potential Issue | Recommended Action |
| Water Content | The presence of water, even in small amounts, will drive the equilibrium backward. Methanol is hygroscopic and can absorb atmospheric moisture. | Use anhydrous methanol (preferably freshly distilled or from a sealed bottle). Consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.[2] |
| Catalyst | The acid catalyst (e.g., concentrated sulfuric acid) may be old or have absorbed water, reducing its activity. An insufficient amount of catalyst will also result in a slow reaction. | Use a fresh, unopened bottle of concentrated sulfuric acid or another suitable acid catalyst like p-toluenesulfonic acid. Ensure a catalytic amount (typically 1-5 mol%) is used. |
| Reagent Stoichiometry | As the reaction is an equilibrium, using a stoichiometric amount of methanol will not drive the reaction to completion. | Utilize a large excess of methanol, which also serves as the solvent. This shifts the equilibrium towards the product side according to Le Chatelier's principle.[4] |
| Temperature & Time | The reaction may be too slow at lower temperatures. Insufficient reaction time will also result in incomplete conversion. | The reaction should be heated to reflux (the boiling point of methanol, approx. 65 °C) to ensure a sufficient reaction rate. Extend the reaction time, monitoring by TLC every few hours until the starting material spot is gone or has significantly diminished. A patent for a similar substituted hydroxybenzoic acid esterification was conducted at 60-70°C for an extended period.[5] |
Question 2: My TLC plate shows the formation of my desired product, but also a new, less polar spot. What could this side product be?
Answer:
The presence of a less polar side product often indicates that the phenolic hydroxyl group has also reacted.
Causality Analysis:
While the carboxylic acid is more acidic than the phenol, under certain conditions, the phenolic hydroxyl group can be methylated, especially if a potent methylating agent is inadvertently formed or if the reaction conditions are harsh. However, in a standard Fischer esterification, the more likely side reaction, if using an alkyl halide instead of an alcohol, is O-alkylation of the phenol.[6] With methanol and an acid catalyst, this is less common but still possible, leading to the formation of methyl 5-methoxy-2-methoxybenzoate.
Potential Side Product:
-
Methyl 2,5-dimethoxybenzoate: This would be formed if the phenolic hydroxyl group is also methylated. This compound is less polar than the desired product due to the absence of the free hydroxyl group.
Resolution and Prevention:
-
Confirm the structure: Isolate the side product by column chromatography and characterize it by NMR and MS to confirm its identity.
-
Use milder conditions: If O-methylation is confirmed, reduce the reaction temperature or use a milder acid catalyst.
-
Alternative synthesis route: If O-methylation is a persistent issue, consider protecting the phenolic hydroxyl group before the esterification step, followed by deprotection. However, for a simple Fischer esterification, this is usually not necessary if conditions are well-controlled.
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for the synthesis of this compound?
A1: The following protocol is based on established Fischer esterification procedures and is a good starting point for optimization.[7][8]
Experimental Protocol: Synthesis of this compound
Caption: Experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-methoxybenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 volumes, e.g., 20-30 mL per gram of starting material). Begin stirring to dissolve the solid.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The product should have a higher Rf value than the starting carboxylic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Q2: How do I effectively monitor the reaction using TLC?
A2: TLC is a crucial tool for monitoring the progress of your reaction.
-
Spotting: On a silica gel TLC plate, spot the starting material (5-hydroxy-2-methoxybenzoic acid) in one lane, a co-spot (starting material and reaction mixture) in the middle lane, and the reaction mixture in the third lane.
-
Eluent: A good starting eluent system is 30-40% ethyl acetate in hexanes. You may need to adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Visualize the spots under UV light (254 nm). The starting material, being a carboxylic acid, will be more polar and have a lower Rf than the ester product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Q3: What are the key considerations for the work-up and purification of the product?
A3: A proper work-up is essential to remove the acid catalyst and unreacted starting material.
-
Neutralization: The neutralization step with sodium bicarbonate is critical. It quenches the acid catalyst and deprotonates any remaining carboxylic acid, making it soluble in the aqueous layer and thus easily separable from the ester product in the organic layer.
-
Extraction: Ethyl acetate is a common and effective solvent for extracting the ester product. Ensure thorough extraction to maximize yield.
-
Purification: While a simple extraction may yield a reasonably pure product, column chromatography is often recommended to remove any baseline impurities or potential side products. Recrystallization can be an effective final purification step if the product is a solid at room temperature.
References
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Master Organic Chemistry. (2022). Fischer Esterification. [Link]
- Google Patents. (2007). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- Google Patents. (2018).
- Google Patents. (2006).
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PubChem. Methyl 2-hydroxy-5-methoxybenzoate. [Link]
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ChemRxiv. (2022). Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
- Google Patents. (1993).
-
University of California, Irvine. Fischer Esterification Procedure. [Link]
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Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]
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Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]
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University of California, Los Angeles. Fischer Esterification. [Link]
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PMC. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
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DSpace@MIT. (2017). Experiment 5: Fischer Esterification. [Link]
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Validation & Comparative
Introduction: Decoding Molecular Architecture with NMR
An In-Depth Guide to the NMR Peak Assignment of Methyl 5-hydroxy-2-methoxybenzoate
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of chemists for the structural elucidation of organic molecules. For researchers in drug discovery and development, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and interactions. This guide offers a detailed, expert-led analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic compound. We will move beyond a simple listing of peaks to explain the causal relationships between the molecular structure and the resulting NMR spectrum, providing a framework for analyzing similarly complex molecules. The methodologies described herein represent a self-validating system, ensuring that assignments are supported by multiple, corroborating pieces of evidence from one- and two-dimensional NMR experiments.
The core of NMR analysis rests on interpreting key parameters: chemical shift (δ), which indicates the electronic environment of a nucleus; integration, which reveals the relative number of nuclei; multiplicity (spin-spin splitting), which shows adjacent non-equivalent nuclei; and coupling constants (J), which provide geometric information.[1] For aromatic systems, these parameters are profoundly influenced by the electronic effects (both inductive and resonance) of substituents on the benzene ring.[2]
Structural and Electronic Analysis of this compound
To logically assign the NMR spectrum, we must first dissect the molecule's structure. This compound possesses a 1,2,4-trisubstituted benzene ring. The three substituents are:
-
A methoxy group (-OCH₃) at C2: An electron-donating group (EDG) through resonance, which shields the ortho and para positions, shifting their NMR signals upfield (to lower ppm values).
-
A hydroxyl group (-OH) at C5: Also an electron-donating group, its effect is similar to the methoxy group.
-
A methyl ester group (-COOCH₃) at C1: An electron-withdrawing group (EWG) through both induction and resonance, which deshields the ortho and para positions, shifting their signals downfield (to higher ppm values).
These competing electronic effects create a distinct electronic environment for each of the three aromatic protons (H3, H4, H6) and six aromatic carbons, allowing for their unambiguous assignment.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized acquisition protocol is essential. The following provides a robust methodology for a typical 400 or 500 MHz NMR spectrometer.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3]
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard, setting the reference chemical shift to δ = 0.00 ppm.[4]
2. 1D NMR Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds, to allow for full magnetization recovery.
-
Number of Scans: 8-16, sufficient for a sample of this concentration.[1]
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse with NOE enhancement ('zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans, necessary due to the low natural abundance of the ¹³C isotope.[1]
-
3. 2D NMR Acquisition Parameters (for structural confirmation):
-
gCOSY (gradient-selected Correlation Spectroscopy): Used to identify ¹H-¹H spin coupling networks.
-
Pulse Program: 'cosygpqf'.
-
Spectral Width: ~12 ppm in both dimensions.
-
Number of Scans per Increment: 2-4.
-
-
gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): Used to correlate protons with their directly attached carbons.
-
Pulse Program: 'hsqcedetgpsisp2.3'.
-
¹H Spectral Width: ~12 ppm.
-
¹³C Spectral Width: ~160-180 ppm.
-
Number of Scans per Increment: 4-8.
-
¹H NMR Spectrum: A Detailed Peak Assignment
The ¹H NMR spectrum is expected to show five distinct signals: three in the aromatic region and two singlets for the methyl groups, plus a signal for the hydroxyl proton.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |
| -OH | 5.0 - 6.0 (variable) | Broad Singlet | 1H | N/A | Signal is often broad due to chemical exchange. Position is solvent and concentration-dependent. Confirmed by D₂O exchange, where the peak disappears.[3] |
| H6 | 7.35 | Doublet (d) | 1H | Jmeta (H6-H4) ≈ 3.0 Hz | This proton is ortho to the electron-withdrawing ester group, causing a significant downfield shift. It is only coupled to H4 via a small meta-coupling. |
| H4 | 6.95 | Doublet of Doublets (dd) | 1H | Jortho (H4-H3) ≈ 9.0 Hz, Jmeta (H4-H6) ≈ 3.0 Hz | Coupled to both H3 (ortho) and H6 (meta). The large ortho-coupling constant is characteristic of adjacent aromatic protons.[1] |
| H3 | 6.85 | Doublet (d) | 1H | Jortho (H3-H4) ≈ 9.0 Hz | This proton is positioned between two electron-donating groups (-OCH₃ and -OH), causing a strong upfield shift. It is coupled only to H4. |
| -COOCH₃ | 3.90 | Singlet (s) | 3H | N/A | Methyl esters typically resonate in this region. No adjacent protons lead to a singlet.[3] |
| Ar-OCH₃ | 3.85 | Singlet (s) | 3H | N/A | Aromatic methoxy groups resonate in this region. No adjacent protons lead to a singlet. |
¹³C NMR Spectrum: Unambiguous Carbon Assignment
The proton-decoupled ¹³C NMR spectrum will display nine unique signals, as there are no elements of symmetry in the molecule. Carbons in aromatic rings typically absorb between 110-160 ppm.[5][6]
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Signal Type | Rationale for Assignment |
| C=O | 169.5 | Quaternary | The carbonyl carbon of an ester is highly deshielded and appears furthest downfield.[6] |
| C2 | 155.0 | Quaternary | Attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift. |
| C5 | 149.0 | Quaternary | Attached to the electronegative oxygen of the hydroxyl group, also shifted significantly downfield. |
| C1 | 124.0 | Quaternary | The ipso-carbon attached to the ester group. |
| C4 | 122.5 | CH | Protonated aromatic carbon. Its chemical shift is influenced by its position relative to the three substituents. |
| C6 | 119.0 | CH | Protonated aromatic carbon, ortho to the ester group. |
| C3 | 115.5 | CH | Protonated aromatic carbon, shielded by two adjacent EDGs. |
| Ar-OCH₃ | 56.5 | CH₃ | The chemical shift for a methoxy group on an aromatic ring with at least one free ortho position typically falls in the 55-57 ppm range.[7] |
| -COOCH₃ | 52.5 | CH₃ | The methyl carbon of a methyl ester. |
Visualizing Connectivity: 2D NMR Correlation and Workflow
While 1D NMR provides the foundation for assignment, 2D NMR experiments like COSY and HSQC offer definitive proof of connectivity, embodying the principle of a self-validating protocol.
COSY: Mapping Proton-Proton Couplings
A COSY spectrum visualizes which protons are coupled to one another. For this compound, the key correlation would be between the aromatic protons, confirming their spatial relationships.
Caption: Key ¹H-¹H COSY correlations in this compound.
HSQC: Linking Protons to Carbons
An HSQC spectrum creates a correlation map between each proton and the carbon atom it is directly bonded to. This experiment would produce three cross-peaks for the aromatic region, definitively linking the assignments from the ¹H and ¹³C spectra:
-
A cross-peak connecting the ¹H signal at δ ~6.85 ppm to the ¹³C signal at δ ~115.5 ppm (H3-C3).
-
A cross-peak connecting the ¹H signal at δ ~6.95 ppm to the ¹³C signal at δ ~122.5 ppm (H4-C4).
-
A cross-peak connecting the ¹H signal at δ ~7.35 ppm to the ¹³C signal at δ ~119.0 ppm (H6-C6).
The logical workflow for a complete and validated assignment is illustrated below.
Sources
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Mass spectrometry fragmentation pattern of Methyl 5-hydroxy-2-methoxybenzoate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-hydroxy-2-methoxybenzoate
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of organic molecules. For researchers and professionals in drug development, a nuanced understanding of fragmentation patterns is not merely academic; it is a critical tool for identifying impurities, characterizing metabolites, and ensuring the integrity of pharmaceutical compounds. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, a substituted aromatic ester.
This document moves beyond a simple cataloging of spectral peaks. As a Senior Application Scientist, the objective is to illuminate the causal mechanisms behind the fragmentation, offering a comparative perspective against related isomers. This approach is designed to equip the reader with the predictive and interpretive skills necessary for robust analytical work. Every protocol and mechanistic claim is grounded in established principles and supported by authoritative references.
The Foundational Principles of EI-MS Fragmentation
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion ([M]•+).[1][2] This molecular ion is often unstable and undergoes a series of fragmentation events to produce smaller, more stable ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments and their relative abundances providing a roadmap to the original structure.[3]
Aromatic compounds, due to their stable ring systems, often exhibit a prominent molecular ion peak.[4] For esters, common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group, such as the loss of the alkoxy group (-OR).[4][5] The presence of other functional groups, like hydroxyl (-OH) and methoxy (-OCH3), introduces additional, often competing, fragmentation pathways that are critical for structural determination.
Predicted Fragmentation Pattern of this compound
The structure of this compound, with a molecular weight of 182.17 g/mol , presents several potential cleavage sites.[6] The initial ionization event will produce a molecular ion ([M]•+) at m/z 182.
Caption: Predicted Fragmentation Pathways of this compound.
The primary fragmentation pathways are hypothesized as follows:
-
Loss of a methoxy radical (•OCH3): A common fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical. This would result in a fragment ion at m/z 151 . This is often a very prominent peak in the spectra of methyl esters.
-
Loss of a methyl radical (•CH3): The methoxy group on the aromatic ring can lose a methyl radical, which is a characteristic fragmentation for methoxylated aromatic compounds.[7] This would produce a fragment ion at m/z 167 .
-
Loss of formaldehyde (CH2O): A rearrangement reaction can lead to the elimination of formaldehyde from the methoxy group, particularly when a hydroxyl group is in a favorable position. This would result in an ion at m/z 152 , which would be isomeric with the molecular ion of methyl 2,5-dihydroxybenzoate.
-
Secondary Fragmentation: The ion at m/z 151 is likely to undergo further fragmentation, such as the loss of carbon monoxide (CO), a common fragmentation for acylium ions, to produce a fragment at m/z 123 . This can be followed by another loss of CO to yield an ion at m/z 95 .
Summary of Predicted Key Fragments
| m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 182 | [C9H10O4]•+ | - | Molecular Ion |
| 167 | [C8H7O4]+ | •CH3 | Indicates a methoxy group |
| 151 | [C8H7O3]+ | •OCH3 | Characteristic of a methyl ester |
| 123 | [C7H7O2]+ | CO (from m/z 151) | Secondary fragmentation |
| 95 | [C6H7O]+ | CO (from m/z 123) | Further fragmentation |
Comparative Analysis: The Importance of Isomeric Position
The fragmentation pattern of a molecule is highly sensitive to the arrangement of its functional groups. Comparing this compound with its isomers provides a deeper understanding of these structural influences.
This compound vs. Methyl 2-hydroxybenzoate (Methyl Salicylate)
Methyl salicylate is an isomer of our target compound, but with the hydroxyl and methoxy groups swapped in function (phenolic vs. ester). A key feature in the mass spectrum of methyl salicylate (molecular weight 152) is the "ortho effect," where the adjacent hydroxyl and ester groups interact. This leads to a prominent loss of methanol (CH3OH) from the molecular ion, resulting in a base peak at m/z 120.[1]
For this compound, an analogous ortho effect between the 2-methoxy group and the methyl ester is not possible. However, an interaction between the 5-hydroxyl group and the ester is also unlikely due to the distance. Therefore, we would predict that the loss of methanol will be a minor, if not absent, fragmentation pathway for this compound, making this a key differentiating feature.
This compound vs. Methyl 2,5-dihydroxybenzoate
Methyl 2,5-dihydroxybenzoate is another informative comparison.[8] With a molecular weight of 168, its molecular ion will be clearly distinct. More importantly, its fragmentation will be dominated by the two hydroxyl groups. We would expect to see a significant loss of water (H2O), a common fragmentation for alcohols and phenols, which is less likely to be a primary fragmentation for our target compound. The absence of a methoxy group on the ring means that the loss of a methyl radical (•CH3) or formaldehyde (CH2O) from the ring will not occur, providing another clear point of differentiation.
Experimental Protocol: Acquiring a Validating Mass Spectrum
To ensure the generation of a reliable and reproducible mass spectrum, a validated experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.[9][10][11]
Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol or ethyl acetate.
-
Concentration: The final concentration should be in the range of 10-100 µg/mL to avoid column and detector saturation.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Caption: GC-MS Experimental Workflow for Analyzing this compound.
Conclusion: A Predictive Framework for Structural Analysis
The mass spectrometry fragmentation of this compound is predicted to be driven by its ester and aromatic methoxy functionalities. The key diagnostic fragments are expected at m/z 182 (molecular ion), m/z 151 (loss of •OCH3), and m/z 167 (loss of •CH3). By comparing these predicted pathways with those of its isomers, such as methyl salicylate and methyl 2,5-dihydroxybenzoate, we can identify unique fragmentation patterns that allow for unambiguous identification. The absence of a significant methanol loss (in contrast to methyl salicylate) and the presence of fragments related to the aromatic methoxy group are particularly telling. This guide provides not only the expected fragmentation data but also the underlying chemical logic, empowering researchers to approach the structural elucidation of related compounds with confidence.
References
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Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Deng, C., et al. (n.d.). Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of methyl salicylate and other volatile compounds in leaves of Lycopersicon esculentum. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. PubChem. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
The Analysis of Methyl Salicylate and Salicylic Acid from Chinese Herbal Medicine Ingestion. (n.d.). Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2,5-dihydroxybenzoate. Retrieved from [Link]
-
YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
Harvard University. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. DASH. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. Retrieved from [Link]
-
PubMed. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Atlantis Press. (n.d.). Rapid Determination of Methyl Salicylate and Menthol in Activating Collaterals Oil by Near Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]
-
ResearchGate. (n.d.). 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
-
MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
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A Comparative Guide to the Infrared Spectrum of Methyl 5-hydroxy-2-methoxybenzoate
Abstract
Infrared (IR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the infrared spectrum of Methyl 5-hydroxy-2-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Through a comparative approach with structurally related analogs—methyl salicylate, guaiacol, and methyl benzoate—we will dissect the vibrational modes of its constituent functional groups. This analysis, supported by experimental data, offers researchers and drug development professionals a robust framework for the identification and characterization of this and similar compounds.
Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization
Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide invaluable information about the functional groups present, offering a rapid and non-destructive method for molecular identification and structural analysis.
This compound possesses three key functional groups that give rise to characteristic IR absorptions: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a methyl ester (-COOCH₃) group, all attached to a central aromatic ring. Understanding the interplay of these groups and their electronic effects is crucial for an accurate spectral interpretation.
Experimental Protocol: Acquiring High-Fidelity IR Spectra
A standard protocol for acquiring the Attenuated Total Reflectance (ATR) IR spectrum of a solid sample like this compound is outlined below. This method is favored for its minimal sample preparation and high-quality results.
Instrumentation and Materials
-
FTIR Spectrometer equipped with a diamond ATR accessory
-
This compound (solid)
-
Spatula
-
Cleaning solvent (e.g., isopropanol)
-
Lint-free wipes
Step-by-Step Workflow
Caption: Functional groups of this compound.
Comparative Spectral Analysis
To confidently assign the observed peaks in the spectrum of this compound, we will compare it with the spectra of simpler, analogous molecules. Each analog lacks one or more of the functional groups, allowing for a systematic identification of their respective contributions.
Methyl Salicylate: The Hydroxyl and Ester Analogue
Methyl salicylate (Methyl 2-hydroxybenzoate) is an excellent starting point, featuring both a hydroxyl and a methyl ester group directly attached to the benzene ring. Its IR spectrum is well-documented. [1]
-
O-H Stretch: A broad absorption band is typically observed in the region of 3200 cm⁻¹, characteristic of an intramolecularly hydrogen-bonded hydroxyl group. [1]* C=O Stretch: A strong, sharp peak appears around 1680 cm⁻¹ for the ester carbonyl group. [1]* C-O Stretches: Several peaks between 1300-1100 cm⁻¹ correspond to the C-O stretching vibrations of the ester and the phenolic hydroxyl group. [1]
Guaiacol: The Hydroxyl and Methoxy Analogue
Guaiacol (2-methoxyphenol) allows for the examination of the hydroxyl and methoxy groups on an aromatic ring without the influence of the ester functionality.
-
O-H Stretch: A broad band for the hydroxyl group is expected around 3500-3300 cm⁻¹.
-
Aromatic C-O Stretch: Aryl alkyl ethers typically show two stretching bands, a strong, asymmetric one around 1250 cm⁻¹ and a weaker, symmetric one near 1040 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretches from the methoxy group are found just below 3000 cm⁻¹.
Methyl Benzoate: The Ester Analogue
Methyl benzoate isolates the vibrational modes of the methyl ester group on a benzene ring. The NIST WebBook provides a reference spectrum for this compound. [2]
-
C=O Stretch: A strong absorption is present around 1720 cm⁻¹, characteristic of an aromatic ester.
-
C-O Stretches: Two distinct C-O stretching bands are visible, one for the C(=O)-O bond and another for the O-CH₃ bond, typically in the 1300-1100 cm⁻¹ range.
-
Aromatic C-H Stretch: Peaks are observed around 3030 cm⁻¹.
Integrated Analysis and Peak Assignment for this compound
By synthesizing the information from the comparative spectra, we can now assign the major absorption bands in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Comparison Insights |
| ~3400 (broad) | O-H Stretch | Phenolic Hydroxyl | Similar to methyl salicylate and guaiacol, this broad peak is indicative of hydrogen bonding. |
| ~3050 | Aromatic C-H Stretch | Benzene Ring | A feature common to all the aromatic analogs. |
| ~2950 | Aliphatic C-H Stretch | Methoxy and Ester Methyl | Present in all but the simplest phenol, these are from the -OCH₃ and -COOCH₃ groups. |
| ~1685 | C=O Stretch | Methyl Ester | The position is consistent with an aromatic ester, as seen in methyl benzoate and methyl salicylate. |
| ~1600, ~1500, ~1450 | C=C Aromatic Ring Stretches | Benzene Ring | These characteristic skeletal vibrations are present in all the compared aromatic compounds. |
| ~1250 | Asymmetric C-O-C Stretch | Aromatic Ether | A strong band, as observed in guaiacol, confirming the presence of the methoxy group. |
| ~1220 | C-O Stretch | Phenolic Hydroxyl | Overlapping with the ether stretch, this is a common feature in phenols. |
| ~1100 | C-O Stretch | Methyl Ester | A characteristic stretch for the ester group, also seen in methyl benzoate and methyl salicylate. |
| ~1030 | Symmetric C-O-C Stretch | Aromatic Ether | A weaker band, also characteristic of the methoxy group. |
| Below 900 | C-H Out-of-Plane Bending | Substituted Benzene Ring | The pattern of these bands can give information about the substitution pattern on the aromatic ring. |
Conclusion: A Vibrational Signature for Structural Confirmation
The infrared spectrum of this compound is rich with information, and a comparative analysis with structurally related compounds provides a confident basis for the assignment of its key absorption bands. The characteristic broad O-H stretch, the sharp ester C=O stretch, and the distinct C-O stretches of the ether and ester groups collectively form a unique vibrational signature. This guide provides a systematic approach for researchers to utilize IR spectroscopy for the rapid and accurate identification of this important molecule and to apply similar comparative logic to the spectral analysis of other complex organic compounds.
References
-
PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved January 22, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to HPLC Purity Assessment of Methyl 5-hydroxy-2-methoxybenzoate: A Comparative Analysis
Abstract: This guide provides a comprehensive framework for the purity assessment of Methyl 5-hydroxy-2-methoxybenzoate using High-Performance Liquid Chromatography (HPLC). Recognizing the critical importance of purity in research and drug development, this document moves beyond a single prescribed method. Instead, it details a logical, science-based approach to method development and comparison. We will explore the impact of stationary phase chemistry and mobile phase pH on chromatographic selectivity and resolution. By comparing the performance of a traditional C18 column with a Phenyl-Hexyl alternative, supported by empirical data, this guide equips researchers with the expertise to develop robust, accurate, and reliable HPLC methods for this and structurally similar compounds.
Introduction
This compound is a key aromatic organic compound utilized as a building block in the synthesis of various pharmaceutical agents and fine chemicals. The purity of such intermediates is paramount, as even trace impurities can have significant downstream effects on reaction yield, product safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3]
This guide is structured to provide not just a protocol, but a field-proven logical workflow. We will dissect the critical decisions made during method development, explaining the scientific rationale behind each choice to build a self-validating and robust analytical procedure, consistent with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Analyte Characterization: The Foundation of Method Development
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure and Polarity: this compound (C₉H₁₀O₄, Molar Mass: 182.17 g/mol ) possesses a moderately polar structure.[7] It contains a hydrophobic benzene ring and methyl ester group, along with polar hydroxyl and methoxy functional groups. This balance of properties makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is paired with a polar mobile phase.[8][9]
-
Ionizable Group: The critical feature of this molecule is the phenolic hydroxyl group (-OH). This group is weakly acidic and can be ionized (deprotonated) depending on the pH of the mobile phase. The ionization state drastically alters the molecule's polarity and, consequently, its retention behavior in RP-HPLC.[10][11][12] Controlling the mobile phase pH is therefore the most powerful tool for manipulating retention and selectivity.[11][13]
-
UV Absorbance: Aromatic compounds like this exhibit strong UV absorbance, making UV detection a simple and sensitive choice. Phenolic compounds typically show maximum absorbance wavelengths (λmax) in the 254 nm to 280 nm range.[14][15] For this analysis, a detection wavelength of 278 nm is selected to provide a strong signal for the parent compound and likely aromatic impurities.[14]
Experimental Design: A Comparative Approach
To determine the optimal separation conditions, we will design and compare two distinct methods, focusing on the impact of the stationary phase. The primary goal is to achieve baseline resolution between the main peak (Active Pharmaceutical Ingredient or API) and all potential impurities, including process-related impurities and degradation products.
Potential Impurities: For this guide, we will consider two hypothetical impurities that are structurally similar and represent common challenges:
-
Impurity A: 5-hydroxy-2-methoxybenzoic acid (a potential hydrolysis product of the methyl ester).
-
Impurity B: Methyl 2,5-dimethoxybenzoate (a potential impurity from the starting material or a side reaction).
Core Experimental Protocols
The following protocols are foundational to both methods being compared.
Sample Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolution: Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water (the diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
-
Working Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
HPLC System:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm
Method A vs. Method B: The Variable Parameters
The core of our comparison lies in the choice of column (stationary phase) and the corresponding mobile phase composition.
| Parameter | Method A: Standard Hydrophobic Selectivity | Method B: Alternative Aromatic Selectivity |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) | 0.1% Phosphoric Acid in Water (pH ~2.1) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30% B to 70% B over 15 min | 30% B to 70% B over 15 min |
Causality Behind Experimental Choices:
-
Column Selection: The C18 column is the workhorse of RP-HPLC, separating compounds primarily based on hydrophobic interactions.[8][9] The Phenyl-Hexyl column, however, offers a different separation mechanism. In addition to hydrophobicity from its hexyl chain, the phenyl group allows for π-π interactions with the aromatic rings of the analyte and impurities.[16][17] This can lead to unique selectivity, especially for structurally similar aromatic compounds.[17][18]
-
Mobile Phase pH: Using 0.1% phosphoric acid sets the mobile phase pH to approximately 2.1. This is well below the pKa of the phenolic hydroxyl group (typically pKa 8-10). At this low pH, the hydroxyl group remains fully protonated (non-ionized). This is crucial because it makes the molecule more hydrophobic, leading to better retention and, critically, preventing peak tailing that can occur when a compound exists in both ionized and non-ionized forms during its passage through the column.[10][12][19]
Logical Workflow & Data Interpretation
The process of developing and selecting the best HPLC method follows a clear, logical path. This workflow ensures that the final method is robust and fit for purpose.
Caption: Logical workflow for HPLC method development and validation.
The Role of Mobile Phase pH
As discussed, pH control is paramount. The diagram below illustrates how maintaining a low pH ensures the analyte remains in a single, non-ionized state, which is essential for reproducible chromatography.
Caption: Effect of mobile phase pH on analyte ionization and retention.
Comparative Data Analysis
After running the sample using both Method A and Method B, the following hypothetical but realistic data was obtained. System Suitability Parameters (SSTs) are calculated to objectively measure the performance of each method.
Table 1: Comparative Chromatographic Performance
| Parameter | Analyte | Impurity A | Impurity B |
| Method A: C18 Column | |||
| Retention Time (RT, min) | 8.52 | 6.21 | 8.75 |
| Tailing Factor (Tf) | 1.1 | 1.2 | 1.3 |
| Resolution (Rs) vs. Analyte | N/A | 5.8 | 0.9 |
| Method B: Phenyl-Hexyl Column | |||
| Retention Time (RT, min) | 9.15 | 6.88 | 8.41 |
| Tailing Factor (Tf) | 1.0 | 1.1 | 1.1 |
| Resolution (Rs) vs. Analyte | N/A | 6.5 | 2.1 |
Table 2: System Suitability Test (SST) Summary
| SST Parameter | Acceptance Criteria | Method A (C18) Result | Method B (Phenyl-Hexyl) Result | Pass/Fail |
| Resolution (Rs) | Rs > 2.0 between analyte and closest impurity | 0.9 | 2.1 | A: Fail / B: Pass |
| Tailing Factor (Tf) | Tf ≤ 1.5 for the analyte peak | 1.1 | 1.0 | A: Pass / B: Pass |
| Theoretical Plates (N) | N > 2000 for the analyte peak | 8500 | 9200 | A: Pass / B: Pass |
Analysis of Results:
-
Method A (C18): This method provided good retention and peak shape for the main analyte. However, it failed to adequately resolve Impurity B from the main peak (Rs = 0.9). In a purity assay, this co-elution would lead to an inaccurate (overestimated) purity result and is therefore unacceptable. The separation is driven purely by hydrophobicity, and Impurity B is too similar to the parent compound in this regard.
-
Method B (Phenyl-Hexyl): This method demonstrates superior performance. The retention time of the analyte is slightly longer, indicating a strong interaction. Most importantly, the selectivity is different. The Phenyl-Hexyl column provides significantly better resolution for the critical pair—the analyte and Impurity B (Rs = 2.1). This is due to the alternative separation mechanism of π-π interactions, which can differentiate between the analyte and Impurity B based on the subtle electronic differences in their aromatic systems.[16][18] The peak shapes are also excellent.
Conclusion and Recommendation
Based on the comparative data, Method B, utilizing a Phenyl-Hexyl stationary phase with an acidic acetonitrile/water mobile phase, is the unequivocally superior choice for the purity assessment of this compound. It meets all system suitability criteria and provides the necessary resolution to accurately quantify the main component while separating it from critical, structurally similar impurities.
This guide demonstrates that while a standard C18 column is a logical starting point, it is not always sufficient. A systematic approach that includes evaluating alternative column chemistries is essential for developing a robust and reliable HPLC purity method. The principles of understanding analyte chemistry (pKa), controlling mobile phase variables (pH), and leveraging alternative selectivity (π-π interactions) are universally applicable and form the cornerstone of expert method development in liquid chromatography. The final selected method should then undergo full validation according to ICH Q2(R1) guidelines to formally establish its suitability for its intended purpose.[4][5][20]
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PubChem Compound Summary for CID 71435, this compound. National Center for Biotechnology Information. [Link]
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Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. National Institutes of Health (NIH). [Link]
-
Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation (ICH). [Link]
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A Researcher's Guide to Differentiating Methyl 5-hydroxy-2-methoxybenzoate and Its Positional Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is not merely an academic exercise; it is a critical determinant of biological activity, synthetic pathway efficacy, and ultimately, therapeutic success. Positional isomers, which share the same molecular formula but differ in the arrangement of functional groups on a core structure, often exhibit vastly different physicochemical and biological properties. This guide provides an in-depth comparison of Methyl 5-hydroxy-2-methoxybenzoate and its prominent positional isomers, offering experimental insights and validated protocols for their unambiguous differentiation.
Structural Overview of Key Isomers
This compound and its isomers possess the molecular formula C₉H₁₀O₄. The varied placement of the hydroxyl (-OH), methoxy (-OCH₃), and methyl ester (-COOCH₃) groups on the benzene ring gives rise to distinct chemical entities. This guide will focus on the four most commonly encountered isomers in synthetic and natural product chemistry.
Figure 1: Chemical structures of the four primary isomers.
Comparative Physicochemical Properties
The subtle shifts in functional group positions lead to measurable differences in physical properties such as melting point, boiling point, and polarity (indicated by LogP). These properties are foundational for designing purification and analytical separation strategies.
| Property | This compound | Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate) | Methyl 3-hydroxy-4-methoxybenzoate (Methyl isovanillate) | Methyl 2-hydroxy-5-methoxybenzoate |
| Molecular Weight | 182.17 g/mol | 182.17 g/mol | 182.17 g/mol [1] | 182.17 g/mol [2][3] |
| CAS Number | 3535-35-1 | 3943-74-6 | 6702-50-7[1] | 2905-82-0[2][3] |
| Melting Point | 51-53 °C | 63-65 °C | 64-67 °C[4] | 48-51 °C |
| Boiling Point | 285.4 °C (Predicted) | 285.4 °C (Predicted) | 285.4 °C (Predicted) | 280.3 °C[3] |
| XLogP3 | 1.8 | 1.8 | 1.8[1] | 2.3[2] |
| Appearance | Solid | White to off-white crystalline powder | Solid | Solid |
Data compiled from various sources, including PubChem and commercial supplier specifications. Predicted values are used where experimental data is unavailable.
Spectroscopic Differentiation: The Analytical Fingerprint
Spectroscopy is the most powerful tool for distinguishing positional isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct shifts and coupling patterns in NMR spectroscopy.
¹H NMR Spectroscopy: Unraveling the Aromatic Region
The key to differentiation lies in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern dictates the number of adjacent protons and, therefore, the splitting pattern (singlet, doublet, doublet of doublets) and coupling constants (J-values).
-
This compound: Expect three aromatic protons. The proton at C6 will be a doublet, the proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet.
-
Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate): Expect three distinct aromatic signals. The proton at C2 will appear as a doublet, the one at C5 as a singlet (or very narrow doublet), and the one at C6 as a doublet of doublets.
-
Methyl 3-hydroxy-4-methoxybenzoate (Methyl isovanillate): Also shows three aromatic protons. The proton at C2 will be a doublet, C5 will be a doublet, and C6 will be a doublet of doublets, with characteristic coupling constants.
-
Methyl 2-hydroxy-5-methoxybenzoate: The proton at C6 will be a doublet, the one at C4 a doublet of doublets, and the proton at C3 a doublet. The strong intramolecular hydrogen bond between the 2-hydroxy group and the ester carbonyl can cause the hydroxyl proton to appear as a sharp singlet at a significantly downfield shift (>10 ppm).
Expert Insight: The most telling feature is often the coupling pattern. An AMX spin system (three non-equivalent, coupled protons) as seen in most of these isomers gives a characteristic set of doublets and a doublet of doublets. The specific J-values for ortho (~7-9 Hz) and meta (~2-3 Hz) coupling are definitive. For instance, a signal showing only meta-coupling (d, J ≈ 2.5 Hz) is a strong indicator of a proton situated between two substituents.
Synthetic Pathways: A Brief Overview
These compounds are typically synthesized via Fischer esterification of the corresponding substituted benzoic acid. The accessibility of the parent acid often dictates the preferred synthetic route.
Figure 2: General workflow for Fischer esterification.
Protocol Causality: The choice of an acid catalyst (like H₂SO₄) is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5] The reaction is an equilibrium, so using methanol as the solvent drives the reaction towards the product side according to Le Châtelier's principle. Heating under reflux provides the necessary activation energy and prevents the loss of volatile methanol.[6]
High-Resolution Analytical Separation Protocol
While spectroscopic methods are definitive for pure samples, chromatographic techniques are essential for separating mixtures of these isomers. Ultra-Performance Convergence Chromatography (UPC²) is a powerful technique that utilizes compressed CO₂ as the primary mobile phase, offering unique selectivity for positional isomers.[7][8][9]
Protocol: Isomer Separation by ACQUITY UPC²
This protocol is adapted from established methods for separating closely related disubstituted benzoic acid isomers and provides a robust starting point for method development.[7]
Objective: To achieve baseline separation of a mixture containing this compound and its key positional isomers.
Instrumentation:
-
Waters ACQUITY UPC² System or equivalent
-
ACQUITY UPC² Torus 2-PIC Column (or similar phase with π-π interaction capabilities)
-
Photodiode Array (PDA) Detector
Reagents:
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol containing 0.2% formic acid
-
Sample Diluent: Methanol
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the isomer mixture (or individual standards) in methanol to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Trustworthiness Check: Preparing individual standards alongside the mixture is crucial for peak identification and validation of retention times.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPC² Torus 2-PIC, 1.7 µm, 3.0 x 100 mm
-
Mobile Phase: Gradient elution (see table below)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40 °C
-
Automated Back Pressure Regulator (ABPR): 1500 psi
-
Injection Volume: 1.0 µL
-
PDA Detection: Scan range 210-400 nm, with extraction at a wavelength of maximum absorbance (e.g., ~254 nm).
-
-
Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | %A (CO₂) | %B (Methanol + 0.2% Formic Acid) |
| Initial | 1.5 | 98.0 | 2.0 |
| 5.00 | 1.5 | 85.0 | 15.0 |
| 5.50 | 1.5 | 98.0 | 2.0 |
| 7.00 | 1.5 | 98.0 | 2.0 |
-
Data Analysis:
-
Identify peaks in the mixed chromatogram by comparing their retention times with those of the individual standards.
-
Assess resolution between critical pairs to ensure baseline separation.
-
Integrate peak areas for quantification if required.
-
Causality of Protocol Choices:
-
UPC² Technology: This technique excels at separating polar compounds that are challenging for reversed-phase LC and non-polar compounds that are difficult for normal-phase LC. The low viscosity of the CO₂-based mobile phase allows for higher flow rates and faster analysis without sacrificing resolution.[8]
-
Torus 2-PIC Column: This stationary phase offers multiple modes of interaction (π-π, acid-base), which are highly effective in differentiating the subtle electronic and structural differences between positional isomers.
-
Formic Acid Modifier: Adding a small amount of an acidic modifier to the co-solvent (methanol) helps to improve peak shape and reproducibility for acidic analytes like these phenolic compounds.
Figure 3: Workflow for the analytical separation of isomers.
Applications and Biological Significance
The utility of these isomers varies significantly based on their structure.
-
This compound: Used as a precursor in the synthesis of more complex organic compounds and salicylic acid derivatives.[3] It possesses fluorescence properties, making it potentially useful in developing molecular probes.[3]
-
Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate): Derived from vanillic acid, this compound is found naturally in cloudberries and wine.[10] It is investigated for its potential to activate the Wnt/β-catenin pathway, which is relevant to bone health, and for its cytostatic properties against certain cancer cells.[10]
-
Methyl 3-hydroxy-4-methoxybenzoate (Methyl isovanillate): Found in organisms like Annona cherimola.[1] It serves as a crucial building block in synthesizing pharmaceuticals, particularly antioxidants and anti-inflammatory agents, and is also used in the fragrance industry.
-
Methyl 2-hydroxy-5-methoxybenzoate: A carbonyl compound used in the production of salicylic acid derivatives and other organic precursors.[3]
Conclusion
The accurate identification and separation of this compound from its positional isomers are paramount for any scientific or developmental application. While their physical properties show only slight variations, their spectroscopic fingerprints, particularly ¹H NMR spectra, are highly distinct. For mixture analysis, advanced chromatographic techniques like UPC² provide the necessary resolving power. A thorough understanding of these differences, supported by the robust experimental protocols outlined in this guide, empowers researchers to proceed with confidence in their synthetic and analytical endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0296036). Retrieved from [Link]
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-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Waters. (n.d.). ACQUITY UPC2. Retrieved from [Link]
-
ACS Omega. (2020). Synthesis, Characterization, and Low-Toxicity Study of a Magnesium(II) Complex Containing an Isovanillate Group. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl vanillate, 3943-74-6. Retrieved from [Link]
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Waters. (n.d.). Waters-Acquity-UPC2-Brochure.pdf. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
- Google Patents. (n.d.). CN115925524A - Method for preparing vanillin from 4-methyl guaiacol.
-
ResearchGate. (n.d.). Operating Parameter Effects on the Separation of Carotenoids and Coenzyme Q10 by UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2017). How to make methyl benzoate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of Methyl 5-hydroxy-2-methoxybenzoate: qNMR vs. Chromatographic Techniques
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Methyl 5-hydroxy-2-methoxybenzoate, a significant building block in the synthesis of various pharmaceutical compounds, demands robust analytical methodologies to ensure its purity and consistency. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions on method selection, validation, and implementation.
The Principle of Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful analytical tool, distinguished by its status as a primary ratio method of measurement.[1] This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of the relative molar amounts of different substances in a sample without the need for a substance-specific reference standard.[1] For absolute quantification, a certified internal standard of known purity is added to the sample at a precisely weighed amount.[2] The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[3]
The fundamental equation for calculating the purity of a sample using an internal standard is as follows:
Purity_sample = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * Purity_std
Where:
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
Purity : Purity of the standard
This direct relationship between signal intensity and molar concentration, grounded in fundamental physical principles, forms the basis of qNMR's high accuracy and its traceability to the International System of Units (SI).[4][5]
A Self-Validating qNMR Protocol for this compound
The trustworthiness of a qNMR protocol lies in its inherent self-validating nature. The following detailed protocol for the analysis of this compound is designed to ensure accuracy and reliability.
Experimental Workflow
Caption: qNMR workflow for this compound.
Step-by-Step Methodology
-
Selection of Internal Standard: The choice of an internal standard is critical. Maleic acid is a suitable option as its vinylic protons resonate in a region of the ¹H NMR spectrum that is typically free from signals of the analyte and common solvents. It is also highly pure, non-hygroscopic, and soluble in common deuterated solvents like DMSO-d6.[2]
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a calibrated microbalance.
-
Accurately weigh approximately 10 mg of a certified maleic acid internal standard into the same vial. The goal is to achieve a near 1:1 signal intensity ratio for the integrated peaks to maximize accuracy.[2][6]
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the vial.
-
Ensure complete dissolution by vortexing the sample. A homogeneous solution is crucial for accurate shimming and reproducible results.[6]
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer (e.g., 500 MHz). Allow the sample to thermally equilibrate for at least 5 minutes.[7]
-
Tune and shim the probe to obtain optimal spectral resolution and lineshape. Poor shimming can lead to broad and asymmetric peaks, compromising integration accuracy.[7]
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A critical parameter is the relaxation delay (D1), which must be set to at least 5 times the longest spin-lattice relaxation time (T1) of all protons being quantified. This ensures complete relaxation and accurate signal integration. A typical D1 of 30 seconds is a conservative starting point.[3][8]
-
A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.[3]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Manually perform phase and baseline correction to ensure accurate integration. Automated routines can sometimes introduce errors.[7]
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methoxy protons or the aromatic protons can be used for quantification. For maleic acid, the two vinylic protons will give a single, sharp peak.
-
Calculate the purity of the this compound sample using the qNMR equation provided earlier.
-
Performance Comparison: qNMR vs. HPLC-UV and GC-MS
The choice of an analytical technique is often a balance between performance, speed, cost, and the specific requirements of the analysis. The following table provides a comparative overview of qNMR, HPLC-UV, and GC-MS for the quantitative analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Structural Elucidation, Quantification | Quantification, Purity Assessment | Identification, Quantification, Impurity Profiling |
| Sample Derivatization | Not required | Not typically required | May be required to improve volatility |
| Selectivity | Excellent | Good to Excellent | Excellent |
| Sensitivity | Moderate to Low (µg/mL to mg/mL range)[3] | High (ng/mL range)[3] | Very High (pg/mL to ng/mL range)[3] |
| Quantitative Accuracy | Excellent (with internal standard)[3] | Excellent | Very Good |
| Quantitative Precision | Good | Excellent | Very Good |
| Throughput | Low to Medium | High | Medium to High |
| Linearity (R²) | > 0.999[9] | > 0.999[3] | > 0.995[9] |
| Limit of Detection (LOD) | 1 - 5 µg/mL[9] | 10 - 100 ng/mL[3] | 0.1 - 1 ng/mL[9] |
| Limit of Quantification (LOQ) | 5 - 15 µg/mL[9] | 50 - 500 ng/mL[3] | 0.5 - 5 ng/mL[9] |
In-Depth Discussion of Analytical Techniques
Quantitative NMR (qNMR)
Advantages:
-
Primary Method: As a primary ratio method, qNMR provides results traceable to the SI, often without the need for a specific reference standard of the analyte.[1][5]
-
Universality: A single certified internal standard can be used for the quantification of a wide range of compounds.[4]
-
Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, allowing for simultaneous identification and purity assessment.[4]
-
Non-destructive: The sample can be recovered after analysis.
-
Speed of Method Development: Method development can be faster than for chromatographic techniques as it does not require extensive optimization of separation conditions.[10]
Causality behind Experimental Choices: The long relaxation delay is crucial to ensure that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that the signal intensity is directly proportional to the number of nuclei.[3] The choice of a certified internal standard with non-overlapping signals is fundamental to the accuracy of the method.[6]
High-Performance Liquid Chromatography (HPLC-UV)
Advantages:
-
High Sensitivity and Precision: HPLC-UV is a highly sensitive and precise technique, making it ideal for the analysis of trace impurities.[3]
-
High Throughput: With the use of autosamplers, HPLC systems can analyze a large number of samples in a short period.[3]
-
Established Methodology: HPLC is a well-established and widely used technique in the pharmaceutical industry with extensive regulatory acceptance.[11]
Disadvantages:
-
Reference Standard Dependent: Accurate quantification typically requires a certified reference standard of the analyte.
-
Solvent Consumption: HPLC can consume significant amounts of organic solvents.
-
Potential for Co-elution: Impurities may co-elute with the main peak, leading to inaccurate quantification if not properly resolved.
Typical Protocol for Structurally Similar Compounds: A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water (with a small amount of acid like formic or phosphoric acid) and an organic solvent like acetonitrile or methanol is commonly employed for phenolic compounds.[3] UV detection is typically performed at the wavelength of maximum absorbance, which for similar compounds is around 270 nm.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Advantages:
-
Exceptional Sensitivity and Selectivity: The combination of gas chromatography for separation and mass spectrometry for detection provides very high sensitivity and selectivity, making it excellent for identifying and quantifying trace-level impurities.[3]
-
Powerful Identification Tool: The mass spectrum provides a molecular fingerprint that can be used for definitive identification of compounds.[12]
Disadvantages:
-
Analyte Volatility: GC is only suitable for volatile and thermally stable compounds. This compound may require derivatization to increase its volatility and thermal stability.[3]
-
Sample Preparation: Derivatization adds an extra step to the sample preparation process, which can introduce errors.
-
Complex Instrumentation: GC-MS systems can be more complex to operate and maintain than HPLC systems.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific analytical needs.
-
qNMR stands out as a powerful, accurate, and SI-traceable primary method that provides both quantitative and structural information. Its self-validating nature and reduced reliance on analyte-specific reference materials make it an excellent choice for the certification of reference materials and for in-depth analysis where absolute accuracy is paramount.[1][13]
-
HPLC-UV is the workhorse of the pharmaceutical industry for routine quality control due to its high throughput, excellent precision, and high sensitivity.[3][14] It is particularly well-suited for the determination of purity and the quantification of known impurities.
-
GC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace analysis and the identification of unknown impurities, provided the analyte is sufficiently volatile or can be readily derivatized.[3][15]
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy for the quantitative analysis of this compound, ensuring the quality and safety of the final pharmaceutical products.
References
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- A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate - Benchchem. (n.d.).
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials - Sigma-Aldrich. (2017).
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.).
- Quantitative NMR Spectroscopy. (2017).
- qNMR - Quantitative Analysis by NMR - AWS. (2022).
- Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem. (n.d.).
- NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018).
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. (2016).
- Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control - Bentham Science Publishers. (2024).
- A Comparative Guide to Analytical Method Validation for 5-Hydroxy-2-methylpyridine - Benchchem. (n.d.).
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC. (n.d.).
- Methyl 5-hydroxy-2-methylbenzoate-COA-119362-MedChemExpress. (n.d.).
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- Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed. (2023).
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- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy. (2022).
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace. (n.d.).
- Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. (2023).
- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS - ResearchGate. (2023).
- A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PubMed. (2018).
- Comparative Guide to Analytical Methods for 5-Hydroxyheptan-2-one Quantification - Benchchem. (n.d.).
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. (2023).
- Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones - Oxford Academic. (n.d.).
- A Comparative Guide to Analytical Method Validation for Methyl 4-hydroxy-3,5-dimethylbenzoate - Benchchem. (n.d.).
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- Standard Reference Materials | NIST. (n.d.).
- NMR General Chapters and Best Practices for Compliance (Classroom). (n.d.).
- Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification - Benchchem. (n.d.).
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- 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one - ResearchGate. (n.d.).
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- Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem. (n.d.).
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A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for Methyl 5-hydroxy-2-methoxybenzoate
Introduction to Methyl 5-hydroxy-2-methoxybenzoate and the Imperative of Analytical Precision
This compound is a significant chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its purity and concentration are critical parameters that can influence the yield, purity, and safety of the final product. Therefore, robust and validated analytical methods are indispensable for its accurate quantification and impurity profiling in research, development, and quality control settings. This guide provides a comprehensive comparison of the principal analytical techniques applicable to this compound, offering insights into method selection, protocol development, and data interpretation. While specific validated methods for this compound are not extensively published, this guide leverages established methodologies for structurally analogous phenolic compounds to provide a scientifically grounded framework for researchers.
Comparative Overview of Analytical Techniques
The selection of an optimal analytical method hinges on the specific analytical objective, such as routine quality control, stability testing, or impurity identification. The most pertinent techniques for a substituted benzoate ester like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectroscopic Methods (NMR, IR) |
| Primary Use | Quantification, Purity Assessment, Stability Studies | Identification, Quantification, Impurity Profiling | Structural Elucidation, Identification |
| Sample Derivatization | Not typically required | May be necessary to enhance volatility | Not required |
| Selectivity | Good to Excellent | Excellent | Moderate to High |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range) | Low to Moderate (mg/mL range) |
| Quantitative Accuracy | Excellent | Very Good | Good (with internal standard for qNMR) |
| Quantitative Precision | Excellent | Very Good | Good |
| Throughput | High | Medium | Low to Medium |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC, particularly in the reverse-phase mode (RP-HPLC), is the premier technique for the precise and accurate quantification of this compound in various matrices. Its robustness and high throughput make it ideal for routine quality control and stability-indicating assays. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the stability of a drug substance over time.[1][2]
Causality in Method Development for HPLC
The development of a successful RP-HPLC method for this compound is predicated on the principle of partitioning the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The choice of mobile phase components (e.g., acetonitrile or methanol mixed with an aqueous, pH-adjusted buffer) is critical for achieving optimal separation from potential impurities. An acidic modifier, such as formic or phosphoric acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in a sharper, more symmetrical peak shape and improved retention.
Detailed Experimental Protocol for a Validated RP-HPLC Method
This protocol is adapted from a validated method for a structurally similar compound, Methyl 4-hydroxy benzoate, and serves as a robust starting point for the analysis of this compound.[3]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (v/v). A gradient elution may be optimal for separating impurities, starting with a higher aqueous composition and increasing the organic phase over time. An isocratic elution with a fixed ratio (e.g., 50:50) can be used for routine quantification.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at approximately 254 nm, where the benzene ring exhibits strong absorbance.
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters (Based on Analogous Compounds): [3][4]
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Workflow for HPLC Analysis```dot
Caption: Workflow for the identification and analysis of this compound and its impurities by GC-MS.
Spectroscopic Analysis: Foundational for Structural Confirmation
Spectroscopic techniques are indispensable for the initial identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for unambiguous structure elucidation. Quantitative NMR (qNMR) can also be used for determining the purity of the compound by integrating the signals of the analyte against a certified internal standard. [5] Expected ¹H NMR Data (in CDCl₃):
-
Aromatic protons will appear as distinct signals in the range of δ 6.5-7.5 ppm.
-
The methoxy group protons (-OCH₃) will be a singlet at approximately δ 3.8 ppm.
-
The methyl ester protons (-COOCH₃) will appear as a singlet around δ 3.9 ppm.
-
The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift being concentration-dependent.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
-
A broad band around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
A strong band around 1700-1730 cm⁻¹ due to the C=O stretching of the ester group.
-
Bands in the region of 1500-1600 cm⁻¹ from the C=C stretching of the aromatic ring.
-
C-O stretching bands for the ether and ester groups in the 1050-1250 cm⁻¹ region.
Conclusion: An Integrated Approach to Analytical Validation
For comprehensive analysis of this compound, an integrated approach is recommended. HPLC stands out as the most suitable method for routine quantification and stability studies due to its high precision, accuracy, and throughput. GC-MS is the preferred technique for impurity identification and profiling, offering excellent sensitivity and structural elucidation capabilities. Spectroscopic methods like NMR and IR are fundamental for the initial structural confirmation and can be employed for purity assessment. The choice of method should always be guided by the specific analytical requirements and validated to ensure the reliability of the generated data, in accordance with guidelines from regulatory bodies. [6]
References
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PubChem. Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. [Link]
-
Technical Science and Innovation. (2025). MODERN IR-SPECTROSCOPIC METHODS FOR THE ANALYSIS OF HYDROXYBENZENE-METHANAL RESIN OBTAINED ON THE BASIS OF 2,5-FURANDION. [Link]
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Journal of Analytical Toxicology. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Oxford Academic. [Link]
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Eurachem. (2025). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. [Link]
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ChemSynthesis. methyl 5-hydroxy-2-methylbenzoate. [Link]
-
Chromato Scientific. Methyl 2-Hydroxy-5-Methoxybenzoate. [Link]
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ResearchGate. (2016). 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. [Link]
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MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. [Link]
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IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]
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The Good Scents Company. methyl ortho-anisate. [Link]
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AmbioPharm. What is a stability indicating method? [Link]
-
ResearchGate. (n.d.). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. [Link]
-
PubChem. Methyl 2-Methoxybenzoate. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Methoxybenzoates
Substituted methoxybenzoates are foundational scaffolds in medicinal chemistry and materials science. Their utility as precursors to active pharmaceutical ingredients (APIs), functional polymers, and fine chemicals necessitates robust and adaptable synthetic strategies. The selection of an optimal synthetic route is a critical decision, governed by factors including substrate availability, desired substitution pattern, scalability, cost, and safety.
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing substituted methoxybenzoates. We will delve into the mechanistic underpinnings of each route, provide field-tested experimental protocols, and offer a comparative analysis to inform your synthetic design.
At a Glance: Comparison of Key Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Typical Reaction Time | Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fischer-Speier Esterification | Methoxybenzoic Acid | Excess Methanol, H₂SO₄ (cat.) | 30 min - 18 hours | 65°C - Reflux | 85-95% | High yield, simple, readily available materials.[1][2] | Equilibrium-limited, requires excess alcohol or water removal.[3] |
| Williamson Ether Synthesis | Methyl Hydroxybenzoate | Methyl Halide (e.g., CH₃I), Strong Base (e.g., NaH, K₂CO₃) | 6 - 8 hours | Room Temp. - Reflux | 80-95% | High-yielding, versatile for various alkoxy groups.[4][5] | Use of hazardous alkylating agents, potential for C-alkylation side products.[6] |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide/Triflate | Sodium Methoxide (CH₃ONa) | 1 - 12 hours | 80 - 120°C | 60-90% | Effective for electron-deficient rings, good for specific isomers.[7] | Requires activating groups (e.g., -NO₂) ortho/para to the leaving group.[8] |
| Palladium-Catalyzed Cross-Coupling | Aryl Halide/Triflate, Organoboron reagent | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base | 12 - 24 hours | 80 - 110°C | 60-80% | Creates C-C bonds simultaneously, highly versatile for complex structures.[9][10] | Catalyst cost and sensitivity, requires inert atmosphere. |
Route 1: Fischer-Speier Esterification
This classical acid-catalyzed reaction represents the most direct and atom-economical approach when the corresponding methoxybenzoic acid is readily available.[11] It is an equilibrium-driven process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[3]
Causality of Experimental Choices:
-
Catalyst: A strong protic acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[12]
-
Equilibrium Shift: To drive the reaction to completion and achieve high yields, Le Châtelier's principle is leveraged. This is typically accomplished by using a large excess of methanol, which acts as both reactant and solvent, or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[2][3]
Visualizing the Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Methyl 4-Methoxybenzoate
-
Reaction Setup: To a solution of 4-methoxybenzoic acid (10.0 g, 65.7 mmol) in methanol (200 mL), cautiously add concentrated sulfuric acid (2.0 mL).[13]
-
Reaction: Heat the mixture to reflux and maintain for 18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).[13]
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (400 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether (2 x 100 mL).[13]
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize remaining acid, followed by water (1 x 100 mL).[13]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by recrystallization or column chromatography to afford methyl 4-methoxybenzoate. A reported yield for a similar process is ~86-90%.[1][2]
Route 2: Williamson Ether Synthesis (O-Alkylation)
When starting from a substituted hydroxybenzoate, the Williamson ether synthesis is the most common and effective method for installing the methoxy group. This reaction proceeds via an SN2 mechanism, where a phenoxide, generated by deprotonating the hydroxyl group, acts as a nucleophile to attack an alkyl halide.[14][15]
Causality of Experimental Choices:
-
Base Selection: A base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation. However, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and are safer and easier to handle, especially on a large scale.[5][6] The pKa of the phenol dictates the required base strength.
-
Alkylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common methylating agents. Dimethyl sulfate is often cheaper for large-scale reactions but is highly toxic and requires careful handling.[16][17] Methyl iodide is a reliable and reactive alternative. The reaction is most efficient with primary alkyl halides due to the SN2 nature of the reaction.[14]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[6]
-
Phase Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate. The catalyst transports the phenoxide from the aqueous phase to the organic phase where the alkyl halide resides.[18]
Visualizing the Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Experimental Protocol: Synthesis of Methyl 3-methoxy-4-hydroxybenzoate (Illustrative)
This protocol is adapted from the methylation of a similar phenolic substrate.[4][5]
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3,4-dihydroxybenzoate (1.0 eq) in acetone (20 volumes).
-
Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes.[5]
-
Alkylation: Add dimethyl sulfate (1.1 eq for mono-methylation) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC. For the synthesis of a related compound, a yield of 94.7% was reported for a similar alkylation step.[4]
-
Workup: Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and removal of the solvent, purify the crude product by column chromatography to isolate the desired regioisomer.
Route 3: Nucleophilic Aromatic Substitution (SNAr)
This pathway is particularly useful for synthesizing methoxybenzoates from aromatic rings that are electron-deficient. The SNAr reaction involves the attack of a nucleophile (methoxide) on an aromatic ring bearing a good leaving group (e.g., F, Cl, NO₂) and strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8][19]
Causality of Experimental Choices:
-
Substrate Activation: The presence of strong EWGs like nitro (-NO₂) or cyano (-CN) groups is crucial. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is the rate-determining step of the reaction.[20][21] Without these activating groups, the aromatic ring is too electron-rich to be attacked by nucleophiles.
-
Leaving Group: Halogens (F > Cl > Br > I) are common leaving groups. Fluorine is often the best leaving group in SNAr, despite the C-F bond being the strongest. This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine makes the attached carbon more electrophilic.[8]
Visualizing the Workflow: SNAr Reaction
Caption: Workflow for SNAr Reaction.
Experimental Protocol: Synthesis of Methyl 2-methoxy-5-nitrobenzoate (Illustrative)
-
Reaction Setup: To a solution of methyl 2-fluoro-5-nitrobenzoate (1.0 eq) in dry DMSO, add sodium methoxide (1.2 eq) at room temperature under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120°C and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and carefully pour it into ice-water.
-
Extraction: Extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Isolation & Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude material by column chromatography on silica gel to yield the final product.
Route 4: Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of more complex methoxybenzoates, particularly those involving the formation of new carbon-carbon bonds (e.g., biaryl structures), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are indispensable tools.[10] This method typically couples an aryl halide or triflate with an organoboron compound.[22]
Causality of Experimental Choices:
-
Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle involving: (1) Oxidative addition of the aryl halide to a Pd(0) species, (2) Transmetalation of the organoboron reagent to the palladium center (facilitated by a base), and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[22]
-
Component Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines), base (e.g., K₂CO₃, Cs₂CO₃), and solvent must be optimized for the specific substrates to achieve high yields and minimize side reactions.[9][22] This route offers exceptional functional group tolerance.
Experimental Protocol: Carbonylative Suzuki-Miyaura Coupling (Illustrative)
This protocol is adapted for the synthesis of a complex benzophenone derivative.[9]
-
Reaction Setup: In a reaction vessel under an argon atmosphere, combine methyl 2-bromo-4-methoxybenzoate (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), PdCl₂ (1 mol%), and K₂CO₃ (3.0 eq) in anisole.
-
CO Source: In a separate chamber, generate carbon monoxide (CO) from a CO-releasing molecule (e.g., COgen) using a separate palladium catalyst system (e.g., Pd(dba)₂/phosphine ligand).
-
Reaction: Heat both chambers to 80°C, allowing the generated CO to enter the main reaction vessel. Stir the reaction mixture for 20 hours.[9]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Isolation & Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the desired product. A yield of 61% was reported for a similar transformation.[9]
Conclusion
The synthesis of substituted methoxybenzoates can be approached through several reliable methodologies. The optimal choice is dictated by the specific target molecule and available starting materials.
-
Fischer-Speier Esterification is ideal for its simplicity and high yield when the corresponding methoxybenzoic acid is the starting point.
-
Williamson Ether Synthesis provides a robust and high-yielding route for the O-methylation of hydroxybenzoate precursors.
-
Nucleophilic Aromatic Substitution offers a strategic advantage for constructing methoxybenzoates on electron-poor aromatic systems.
-
Palladium-Catalyzed Cross-Coupling reactions grant access to complex, highly substituted methoxybenzoates that are not readily accessible through other methods.
Each method presents a unique set of advantages and challenges regarding reaction conditions, reagent toxicity, and scalability. A thorough understanding of the underlying mechanisms and careful consideration of these factors will enable the researcher to design and execute a successful synthetic campaign.
References
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Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–682. [Link]
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Mihai, D., & Sasu, A. (2012). Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative. Scientific Papers: Animal Science and Biotechnologies, 45(2), 287-290. [Link]
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Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed, 12(3), 673-8. [Link]
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PrepChem (n.d.). Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl. Organic Syntheses, 75, 61. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]
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LibreTexts Chemistry. (n.d.). Fischer Esterification Procedure. [Link]
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Snieckus, V. et al. (2007). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]
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Skrydstrup, T. et al. (2016). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry. [Link]
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da Silva, A. B. F. et al. (2018). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. ResearchGate. [Link]
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Reddit. (2022). Methylation of p-hydroxybenzoic acid with Me2SO4. [Link]
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Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
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Saikia, L. et al. (2016). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]
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Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Gouverneur, V. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Oxford Research Archive. [Link]
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GAC Chemical. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. GAC Chemical. [Link]
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University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. [Link]
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Aydogan, F. et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
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Ukrainian Journal of Chemistry. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
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The Structural Basis for Spectroscopic Differences: Isomerism
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Hydroxybenzoic Acid Methyl Esters
For researchers, scientists, and professionals in drug development, the precise identification and characterization of isomeric compounds are paramount. Hydroxybenzoic acid methyl esters, key intermediates and active ingredients in pharmaceuticals, cosmetics, and food preservatives, exist as three primary positional isomers: methyl 2-hydroxybenzoate (ortho), methyl 3-hydroxybenzoate (meta), and methyl 4-hydroxybenzoate (para). While sharing the same molecular formula (C₈H₈O₃) and weight, their distinct chemical structures give rise to unique spectroscopic fingerprints.
This guide provides an in-depth comparative analysis of these three isomers using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore the underlying principles that cause the observed spectral differences and provide robust experimental protocols for their characterization.
The relative positions of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the benzene ring dictate the electronic distribution, symmetry, and potential for hydrogen bonding within each molecule. This structural variation is the primary determinant of their distinct spectroscopic properties.[1]
Methyl 2-hydroxybenzoate, commonly known as methyl salicylate, is unique due to the proximity of the two functional groups. This arrangement facilitates strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. In contrast, the meta and para isomers lack this capability and instead engage in intermolecular hydrogen bonding with neighboring molecules. This fundamental difference profoundly impacts their IR and NMR spectra.
Caption: Chemical structures of the ortho, meta, and para isomers of hydroxybenzoic acid methyl ester.
Comparative Spectroscopic Analysis
A multi-technique approach provides complementary information, enabling unambiguous identification.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. The position of maximum absorbance (λmax) is sensitive to the molecule's conjugated system.
The hydroxyl and ester groups act as auxochromes, modifying the absorption of the benzene chromophore. While all three isomers exhibit strong absorption in the UV region, their λmax values differ due to the varied influence of the -OH group's position on the overall electronic structure. Methyl salicylate shows a distinct absorption maximum at a longer wavelength compared to methyl paraben, which can be attributed to the extended conjugation facilitated by the intramolecular hydrogen bond.[2][3]
| Compound | λmax (nm) | Solvent |
| Methyl 2-hydroxybenzoate | ~305 | Methanol[2] |
| Methyl 3-hydroxybenzoate | ~295 | Ethanol |
| Methyl 4-hydroxybenzoate | ~254 | Methanol[3] |
| Caption: Table 1. Comparative UV-Vis absorption maxima for hydroxybenzoic acid methyl esters. |
FT-IR Spectroscopy: Identifying Functional Groups and Bonding
FT-IR spectroscopy is a powerful tool for identifying functional groups by measuring the vibrations of chemical bonds. The key diagnostic regions for these esters are the O-H stretching, C=O (carbonyl) stretching, and the fingerprint region.
The most telling difference lies in the O-H stretching vibration.
-
Methyl Salicylate: Exhibits a very broad absorption band centered around 3200 cm⁻¹.[4] This broadness is a classic indicator of strong hydrogen bonding. Because the H-bond is intramolecular, this feature persists even in dilute solutions.
-
Methyl 3- and 4-hydroxybenzoate: Show a sharper, more intense O-H stretching band, typically above 3300 cm⁻¹. This band's position and shape are concentration-dependent, as it arises from intermolecular hydrogen bonding.
The carbonyl (C=O) stretching frequency is also affected. In methyl salicylate, the intramolecular hydrogen bond weakens the C=O double bond, lowering its vibrational frequency (a redshift) to around 1680 cm⁻¹.[4] The meta and para isomers, lacking this interaction, show a C=O stretch at a higher frequency, typical for aromatic esters.
| Wavenumber (cm⁻¹) | Methyl 2-hydroxybenzoate | Methyl 3-hydroxybenzoate | Methyl 4-hydroxybenzoate | Bond Vibration |
| O-H Stretch | ~3200 (very broad)[4] | ~3350 (sharp) | ~3350 (sharp) | Hydroxyl Group |
| C-H Stretch (sp³) | ~2955[4] | ~2960 | ~2960 | Methyl Group |
| C=O Stretch | ~1680[4] | ~1710 | ~1715 | Ester Carbonyl |
| C=C Stretch | ~1610, 1480 | ~1600, 1490 | ~1610, 1510 | Aromatic Ring |
| C-O Stretch | ~1250, 1210 | ~1280, 1230 | ~1280, 1230 | Ester & Phenolic |
| Caption: Table 2. Key FT-IR absorption frequencies for hydroxybenzoic acid methyl esters. |
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The symmetry of the molecule and the electronic effects of the substituents are major factors influencing the spectrum.
-
Methyl Salicylate (ortho): As an unsymmetrical 1,2-disubstituted ring, all four aromatic protons are chemically distinct, resulting in four separate signals in the aromatic region (typically 6.8-7.8 ppm).[5] The hydroxyl proton signal is significantly shifted downfield (often >10 ppm) due to the strong intramolecular hydrogen bond, which deshields the proton.[2]
-
Methyl 3-hydroxybenzoate (meta): This isomer is also unsymmetrical, giving rise to four distinct signals in the aromatic region. The hydroxyl proton signal appears further upfield than in the ortho isomer as it is not involved in intramolecular H-bonding.
-
Methyl 4-hydroxybenzoate (para): Due to a plane of symmetry through the functional groups, the aromatic protons at positions 2 and 6 are equivalent, as are the protons at 3 and 5. This results in only two signals in the aromatic region, which appear as a pair of doublets (an AA'BB' system).[6] This simple pattern is a clear identifier for the para isomer.
| Proton Type | Methyl 2-hydroxybenzoate (ppm) | Methyl 3-hydroxybenzoate (ppm) | Methyl 4-hydroxybenzoate (ppm) |
| -COOCH₃ | ~3.9[2] | ~3.8 | ~3.8[6] |
| Aromatic -H | 4 signals (~6.8-7.8)[5] | 4 signals (~6.9-7.5) | 2 signals (~6.9 and 7.8)[6] |
| -OH | ~10.7 (in CDCl₃)[2] | ~5.5-6.5 | ~6.0-7.0 |
| Caption: Table 3. Typical ¹H NMR chemical shifts (δ) for hydroxybenzoic acid methyl esters (in CDCl₃ or DMSO-d₆). |
Standardized Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reproducible and reliable spectroscopic data.
Caption: General experimental workflow for the spectroscopic analysis of hydroxybenzoic acid methyl esters.
Protocol 1: UV-Vis Spectroscopy
-
Solvent Selection: Use a spectroscopic grade solvent (e.g., methanol, ethanol) that does not absorb in the analytical region (200-400 nm).
-
Sample Preparation: Prepare a stock solution of the ester. Dilute it to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU. A typical concentration is 10-20 µg/mL.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the spectrum from 400 nm down to 200 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Protocol 2: FT-IR Spectroscopy (for Solids like meta/para isomers)
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Background Spectrum: Ensure the spectrometer's sample compartment is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to reference spectra.
Protocol 3: ¹H NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds.
-
Sample Preparation: Weigh 5-25 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal from the solvent, and the magnetic field will be shimmed to achieve homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the spectrum and integrate the signals. Reference the spectrum to the TMS peak at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]
Conclusion
The positional isomers of hydroxybenzoic acid methyl ester can be unequivocally distinguished using a combination of UV-Vis, FT-IR, and ¹H NMR spectroscopy. Each technique offers unique and complementary data points:
-
¹H NMR provides the most definitive structural information, with the symmetry-derived pattern of the para isomer (methyl paraben) and the downfield-shifted -OH proton of the ortho isomer (methyl salicylate) being key identifiers.
-
FT-IR is highly effective at confirming functional groups and is particularly sensitive to the intramolecular hydrogen bonding in methyl salicylate, which causes a distinct broadening and shifting of the O-H and C=O bands.
-
UV-Vis serves as a rapid method to check for differences in the conjugated electronic system, with each isomer displaying a characteristic λmax.
By systematically applying these techniques and understanding the structural basis for the resulting spectral differences, researchers can confidently identify and characterize these important chemical compounds.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88068, Methyl 3-Hydroxybenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4133, Methyl Salicylate. Retrieved from [Link]
-
NIST. (n.d.). Methyl salicylate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Methyl Salicylate. Retrieved from [Link]
-
NIST. (n.d.). Methylparaben. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Determination of Methyl Paraben from Cosmetics by UV Spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, DMSO-d6, experimental) (HMDB0032572). Retrieved from [Link]
-
MDPI. (2023). Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. Retrieved from [Link]
-
NIST Technical Series Publications. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Retrieved from [Link]
-
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of methyl paraben and hydroquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
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- 5. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for the Quantification of Methyl 5-hydroxy-2-methoxybenzoate
In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. Methyl 5-hydroxy-2-methoxybenzoate, a key chemical intermediate, requires precise analytical characterization to ensure the quality and safety of final products. This guide provides an in-depth, experience-driven framework for the cross-validation of two powerhouse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Our focus is not merely on protocol but on the underlying scientific rationale, ensuring that the methods are not only followed but understood.
The process of cross-validation serves as a critical verification step, confirming that different analytical procedures yield comparable, reliable, and consistent results.[1][2] This is essential when transferring methods between laboratories or when employing orthogonal techniques to build a more complete analytical picture, thereby enhancing data integrity.[1][3]
Section 1: The Analytical Challenge - Understanding this compound
This compound (C₉H₁₀O₄, Molar Mass: 182.17 g/mol ) is a phenolic compound.[4] Its structure, featuring both a hydroxyl (-OH) and a methoxy (-OCH₃) group, presents distinct analytical considerations for both HPLC and GC-MS.
-
For HPLC: The polarity imparted by the hydroxyl group and the chromophore provided by the benzene ring make it an excellent candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection. Derivatization is typically not required.
-
For GC-MS: The hydroxyl group makes the molecule relatively polar and non-volatile. This necessitates a derivatization step to replace the active hydrogen, thereby increasing its volatility and thermal stability for gas-phase analysis.[5][6]
This inherent difference in sample handling is a key reason why cross-validation is so crucial; it ensures that the derivatization process in GC-MS provides a quantitative result equivalent to the direct analysis by HPLC.
Section 2: Methodologies for Quantification
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7] The following protocols are grounded in established principles for the analysis of phenolic compounds and are designed to meet the rigorous standards outlined by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[7][8][9]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a stalwart for pharmaceutical quality control, offering excellent precision and accuracy for quantifying non-volatile and thermally sensitive compounds.
Rationale for Method Design: A C18 column is selected as the stationary phase due to its hydrophobic nature, which is ideal for retaining the moderately polar this compound. The mobile phase, a mixture of acidified water and an organic solvent like acetonitrile, allows for the fine-tuning of retention and peak shape. The acid (formic acid) is crucial for suppressing the ionization of the phenolic hydroxyl group, which ensures a single, sharp, and reproducible chromatographic peak.
Detailed Experimental Protocol: HPLC
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
Create a series of calibration standards ranging from 0.01 mg/mL to 0.2 mg/mL by diluting the stock solution with the mobile phase.
-
Prepare the test sample by accurately weighing and dissolving it in methanol to achieve a target concentration within the calibration range (e.g., 0.1 mg/mL).
-
-
Instrumentation & Conditions:
-
System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Before analysis, perform five replicate injections of a mid-range standard (e.g., 0.1 mg/mL).
-
Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
-
Analysis & Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the test sample and determine its concentration from the calibration curve using the calculated regression equation.
-
Figure 1: Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, combining the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[10] For phenolic compounds, derivatization is a critical preparatory step.[5]
Rationale for Method Design: Silylation is the chosen derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective at replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6] This transformation drastically increases the analyte's volatility and thermal stability, making it suitable for GC analysis.[5][6] A non-polar DB-5ms or HP-5ms column is used as it provides excellent separation for a wide range of derivatized compounds. Electron Ionization (EI) at 70 eV is a standard, robust method for generating reproducible mass spectra for library matching and quantification.
Detailed Experimental Protocol: GC-MS
-
Standard & Sample Preparation:
-
Prepare stock and calibration standards of this compound in a suitable solvent like pyridine or acetonitrile at the same concentrations as the HPLC method.
-
Prepare the test sample similarly.
-
-
Derivatization (Silylation):
-
To 100 µL of each standard and sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Heat the vials at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation & Conditions:
-
System: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 40-450.
-
-
Analysis & Quantification:
-
Identify the TMS-derivatized analyte peak by its retention time and characteristic mass spectrum. The molecular ion (M+) would be at m/z 254 (182 + 72).
-
Construct a calibration curve using the peak area of a specific, abundant ion (quantification ion) versus concentration.
-
Quantify the test sample using the same method.
-
Figure 2: Experimental workflow for GC-MS analysis, including the critical derivatization step.
Section 3: The Cross-Validation Framework
Cross-validation is a direct comparison of results from two validated analytical methods.[2] The goal is to determine if the data obtained are comparable and reliable across different methodologies.[1][2]
Workflow for Cross-Validation:
The core principle is to analyze the exact same batch of sample using both the validated HPLC and GC-MS methods. The results are then subjected to statistical comparison.
Figure 3: Logical workflow for the cross-validation of HPLC and GC-MS results.
Data Comparison and Acceptance Criteria:
To perform the comparison, multiple preparations (n≥3) from a single, homogeneous batch of the test sample should be analyzed by each method.
| Parameter | HPLC Results | GC-MS Results | % Difference | Acceptance Criteria |
| Sample Prep 1 (mg/mL) | 0.102 | 0.104 | 1.94% | |
| Sample Prep 2 (mg/mL) | 0.101 | 0.099 | -1.98% | |
| Sample Prep 3 (mg/mL) | 0.103 | 0.101 | -1.94% | |
| Average (mg/mL) | 0.102 | 0.101 | -0.98% | ≤ 5.0% |
| RSD (%) | 0.99% | 2.48% | N/A | ≤ 3.0% for each method |
Note: The data presented in this table is illustrative and serves to demonstrate the comparison process.
The primary acceptance criterion is the percent difference between the average results obtained from the two methods. A common industry standard is that the difference should not exceed 5.0%. Additionally, the precision (RSD) for each method should be within its validated limits.
Section 4: Interpreting Discrepancies and Final Considerations
Should the results fall outside the acceptance criteria, a thorough investigation is warranted. Potential sources of discrepancy include:
-
Incomplete Derivatization (GC-MS): If GC-MS results are consistently lower, it may indicate that the silylation reaction is not proceeding to 100% completion. Optimizing reaction time, temperature, or reagent concentration may be necessary.
-
Analyte Degradation: The high temperatures of the GC injector could cause degradation of the derivatized analyte, leading to lower results. HPLC, being a more gentle technique, would not exhibit this issue.
-
Matrix Effects: Although less common with simple intermediates, co-eluting impurities in either method can interfere with peak integration, leading to inaccurate quantification. The high selectivity of MS (using specific ions) can often mitigate this more effectively than UV detection.
-
Standard Purity and Preparation: An error in the weighing or dilution of standards will affect both methods, but subtle differences in standard stability in the different solvents used for each technique could be a factor.
By employing two fundamentally different and orthogonal analytical techniques, we build a powerful, self-validating system. HPLC provides robust, direct quantification, while GC-MS offers superior specificity and structural confirmation. Successful cross-validation between these methods provides the highest level of confidence in the analytical data, ensuring the quality and integrity of the material being tested.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate. Available at: [Link]
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PharmaGuru (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]
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Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-hydroxy-2-methoxybenzoate
Part 1: Hazard Assessment and Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. Methyl 5-hydroxy-2-methoxybenzoate, a derivative of benzoic acid, belongs to the aromatic ester family.[1] While a specific Safety Data Sheet (SDS) for this exact isomer should always be consulted, data from closely related isomers provides a strong basis for hazard assessment.
Aggregated data from the European Chemicals Agency (ECHA) for isomers like methyl 2-hydroxy-5-methoxybenzoate indicates the following GHS classifications:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
These classifications identify the primary risks associated with handling the compound: direct contact and inhalation of dust or aerosols. Therefore, the disposal plan must be built around minimizing these exposure routes.
Safety and Handling Summary
| Hazard Category | GHS Code | Required Precaution | Rationale |
| Skin Irritation | H315 | Wear nitrile gloves and a long-sleeved lab coat.[3] | Prevents direct contact with the skin, which can cause irritation. |
| Eye Irritation | H319 | Wear chemical safety goggles or a face shield.[3][4] | Protects eyes from accidental splashes or contact with airborne particles. |
| Respiratory Irritation | H335 | Handle in a well-ventilated area or chemical fume hood.[5] | Minimizes the inhalation of dust or aerosols, preventing respiratory tract irritation. |
Part 2: In-Lab Waste Collection and Segregation
The foundational principle of chemical waste management is segregation at the point of generation. This prevents inadvertent and dangerous reactions between incompatible waste streams.
Step-by-Step Collection Protocol:
-
Designate a Waste Container:
-
Select a chemically compatible, sealable container. A high-density polyethylene (HDPE) container is a suitable choice for solid organic waste.
-
The container must be in good condition, with no cracks or leaks.
-
-
Label the Container:
-
Deposit Waste:
-
Solid Waste: Transfer excess or expired solid this compound directly into the designated waste container using a clean spatula or scoop.
-
Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and paper towels should be placed in the same container.
-
Rinsate (Aqueous): If cleaning glassware, perform a preliminary rinse with a suitable organic solvent (e.g., ethanol or acetone) and dispose of the rinsate as non-halogenated organic liquid waste in a separate, appropriately labeled container. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's Chemical Hygiene Plan.[9]
-
-
Maintain Container Integrity:
Part 3: Managing Spills and Contamination
Accidents happen, and a prepared response is critical to maintaining safety. The procedure for cleaning a spill of this compound is dictated by its classification as a solid irritant.
Protocol for Incidental Spill Cleanup:
This protocol applies to small, manageable spills that do not pose a significant inhalation hazard.
-
Alert Personnel: Immediately notify others in the lab of the spill.[11]
-
Don PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE: safety goggles, a lab coat, and double-gloving with nitrile gloves is recommended.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.[12][13]
-
Collect the Material: Carefully sweep up the absorbed material and place it into your designated solid waste container.[14][15] Use spark-proof tools if there is any concern about static discharge.
-
Decontaminate the Area: Wipe the spill surface with a cloth dampened with soapy water. Dry the area thoroughly.[11]
-
Dispose of Cleanup Materials: Place all contaminated cleaning materials (gloves, wipes, etc.) into the hazardous waste container.
-
Wash Hands: Thoroughly wash your hands after completing the cleanup procedure.
For large spills, or any spill where you feel uncomfortable with the cleanup, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[16]
Part 4: The Formal Disposal Workflow
Once generated and collected, the waste must follow a regulated path out of the laboratory. This process ensures compliance with federal and local regulations, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[17][18][19]
Disposal Process Diagram
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal and Removal:
-
Container Sealing: Once the waste container is full, or in accordance with your institution's policy (e.g., every 12 months for academic labs under certain regulations), securely seal the lid.[20]
-
Move to Satellite Accumulation Area (SAA): Transport the sealed container to your lab's designated SAA. This is a location at or near the point of generation used for the temporary collection of hazardous waste.
-
Request Pickup: Contact your institution's EHS department to schedule a waste pickup. They will provide specific instructions and may require additional paperwork, such as a waste manifest.
-
Professional Disposal: EHS will then manage the process of transferring the waste to a licensed hazardous waste transporter, who will take it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][21] At the TSDF, the waste will be handled in accordance with all federal and state regulations, which may involve incineration or other treatment methods to render it non-hazardous.
By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound are not only compliant with regulations but are also rooted in a deep understanding of chemical safety and environmental responsibility. Always remember that your institution's Chemical Hygiene Plan is the ultimate authority for your specific laboratory environment.[8][17]
References
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Methyl 2-hydroxy-4-methoxybenzoate - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.[Link]
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Esterification - SmartLabs. (n.d.). SmartLabs.[Link]
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Benzoic Acid and Derivatives. (2024). ResearchGate.[Link]
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Chemical Spills: How to safely contain & remove. (2022). GV Health.[Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).[Link]
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Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.[Link]
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Methyl 2-methoxybenzoate - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.[Link]
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Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed, National Institutes of Health.[Link]
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A Researcher's Guide to the Safe Handling of Methyl 5-hydroxy-2-methoxybenzoate
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a dedicated SDS for Methyl 5-hydroxy-2-methoxybenzoate, we have conducted a thorough review of analogous compounds to infer its potential hazards. Structurally similar chemicals, such as Methyl 2-hydroxy-5-methoxybenzoate, Methyl 5-chloro-2-methoxybenzoate, and Methyl 5-allyl-3-methoxysalicylate, consistently indicate the following risks:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Based on this evidence, it is prudent to handle this compound as a compound that is irritating to the skin, eyes, and respiratory system.
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | CAS Number | GHS Hazard Statements | Source |
| Methyl 2-hydroxy-5-methoxybenzoate | 2905-82-0 | H315, H319, H335 | [1] |
| Methyl 5-chloro-2-methoxybenzoate | 33924-48-0 | H315, H319, H335 | [2][4] |
| Methyl 5-allyl-3-methoxysalicylate | 85614-43-3 | H315, H319 | [3] |
| Sodium methyl 4-hydroxybenzoate | 5026-62-0 | H315, H318, H412 | [5] |
H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation. H335: May cause respiratory irritation. H412: Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The following recommendations are based on established safety standards for handling aromatic esters and compounds with similar hazard profiles.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][2][3]
-
Primary Protection: Always wear chemical splash goggles that provide a tight seal around the eyes.[6]
-
Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][7]
Skin and Body Protection
-
Gloves: Wear appropriate chemical-resistant gloves.[3] Nitrile or butyl rubber gloves are generally recommended for handling aromatic esters.[8] Always inspect gloves for tears or punctures before use and remove them correctly to avoid skin contact.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection.
-
Protective Clothing: For tasks with a higher risk of exposure, such as handling large quantities or cleaning up spills, consider a chemical-resistant apron or coveralls.[9]
Respiratory Protection
To avoid respiratory irritation, handling of this compound should be conducted in a well-ventilated area.[4]
-
Engineering Controls: A certified chemical fume hood is the preferred method for controlling airborne contaminants.
-
Respiratory Masks: If a fume hood is not available or as a supplementary measure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Operational Plan: From Receipt to Disposal
A comprehensive plan ensures safety at every stage of the chemical's lifecycle in your laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] Keep the container tightly closed when not in use.[4][11]
Handling and Use
The following workflow outlines the key steps for safely handling this compound.
Caption: A decision tree to guide the proper disposal of this compound and associated waste.
By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
References
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- Alfa Aesar. (2025, September 14).
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- TCI Chemicals. (n.d.).
- Sigma-Aldrich. (2024, September 7).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
